molecular formula C11H12 B1581927 1-Phenyl-1-pentyne CAS No. 4250-81-1

1-Phenyl-1-pentyne

Cat. No.: B1581927
CAS No.: 4250-81-1
M. Wt: 144.21 g/mol
InChI Key: DEGIOKWPYFOHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-pentyne is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGIOKWPYFOHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195285
Record name 1-Pentynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4250-81-1
Record name 1-Pentyn-1-ylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4250-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-pentyne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an aromatic alkyne of significant interest in organic synthesis.[1][2][3] Its structure, featuring a phenyl group directly attached to a pentynyl chain, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the chemical and physical properties of this compound, its structural features, and relevant experimental data.

Chemical Structure and Identification

This compound consists of a benzene ring bonded to the first carbon of a five-carbon chain containing a triple bond between the first and second carbon atoms.

Structure:

Key Identifiers:

  • IUPAC Name: pent-1-ynylbenzene[4]

  • Synonyms: 1-Pentynylbenzene, Benzene, 1-pentynyl-, Phenyl n-propyl acetylene[1][4][5]

  • Molecular Formula: C₁₁H₁₂[1][2][3]

  • Molecular Weight: 144.21 g/mol [1][3][6]

  • CAS Number: 4250-81-1[1][2][3][4]

  • InChI Key: DEGIOKWPYFOHGH-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Appearance Clear colorless to yellow or orange to green liquid[5]
Boiling Point 213-215 °C[4]
Solubility Not miscible or difficult to mix in water[4][5][7]
Storage Store away from oxidizing agents in a cool, dry, and well-ventilated place.[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key spectral data are summarized below.

Spectroscopic TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectra available for review.[8]
¹³C NMR Spectra available for review.[8]
Infrared (IR) Spectroscopy IR spectrum available, showing characteristic alkyne and aromatic C-H stretches.[1][9]
Mass Spectrometry (MS) Mass spectrum (electron ionization) available, consistent with the molecular weight.[10]

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. Its primary application lies in the construction of complex aromatic systems. Notably, it is utilized in the highly regioselective synthesis of polysubstituted naphthalene derivatives through a gallium trichloride-catalyzed alkyne-aldehyde coupling reaction.[4][7][11] The presence of the terminal alkyne and the phenyl group allows for a variety of chemical transformations, including addition reactions, cycloadditions, and coupling reactions.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general synthetic approach can be inferred from related preparations. A common method for the synthesis of aryl-alkynes is the Sonogashira coupling reaction.

Generalized Synthesis of this compound via Sonogashira Coupling (Illustrative Protocol):

Reaction Scheme: Iodobenzene + 1-Pentyne --(Pd catalyst, Cu co-catalyst, base)--> this compound

Materials:

  • Iodobenzene

  • 1-Pentyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

  • A reaction flask is charged with the palladium catalyst, copper(I) iodide, and the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The amine base and iodobenzene are added to the stirred mixture.

  • 1-Pentyne is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature or gently heated until completion, monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G reagents Reactants: Iodobenzene 1-Pentyne Catalysts & Base reaction Sonogashira Coupling Reaction (Inert Atmosphere) reagents->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store away from oxidizing agents.[4]

Conclusion

This compound is a key intermediate in organic synthesis with well-defined chemical and physical properties. Its utility in forming complex aromatic structures, particularly polysubstituted naphthalenes, makes it a valuable tool for researchers in synthetic chemistry and drug development. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-pentyne from Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-pentyne from phenylacetylene. The core of this process involves the deprotonation of the terminal alkyne, phenylacetylene, followed by nucleophilic substitution with a propyl halide. This guide details the reaction mechanism, experimental protocols, quantitative data, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.

Reaction Overview

The synthesis of this compound from phenylacetylene is a classic example of carbon-carbon bond formation via the alkylation of a terminal alkyne. The reaction proceeds in two key steps:

  • Deprotonation: Phenylacetylene is treated with a strong base, typically sodium amide (NaNH₂), in a suitable solvent like liquid ammonia or an inert organic solvent such as tetrahydrofuran (THF) or diethyl ether. The amide anion is a powerful base that readily abstracts the acidic acetylenic proton to form a sodium phenylacetylide intermediate.

  • Alkylation: The resulting phenylacetylide anion acts as a potent nucleophile and reacts with an alkylating agent, in this case, 1-bromopropane, via an Sₙ2 mechanism to yield the desired product, this compound.

The overall reaction is depicted in the following scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • Phenylacetylene (C₈H₆, MW: 102.13 g/mol )

  • Sodium amide (NaNH₂, MW: 39.01 g/mol )

  • 1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol )

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flame-dried. The system is then purged with an inert gas (nitrogen or argon).

  • Deprotonation: Anhydrous diethyl ether is added to the flask, followed by the cautious addition of sodium amide. The suspension is cooled in an ice bath. Phenylacetylene, dissolved in a small amount of anhydrous diethyl ether, is then added dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes. The reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the sodium phenylacetylide.

  • Alkylation: The reaction mixture is cooled again in an ice bath. 1-Bromopropane is added dropwise from the dropping funnel over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

  • Work-up: The reaction is cooled to room temperature and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with deionized water and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Phenylacetylene1.0 equivalent
Sodium Amide1.1 - 1.2 equivalents
1-Bromopropane1.1 - 1.2 equivalents
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
Deprotonation Temperature0 °C to room temperature
Deprotonation Time1 hour
Alkylation TemperatureReflux
Alkylation Time4 - 6 hours
Product
Theoretical YieldCalculated based on phenylacetylene
Typical Actual Yield 75 - 85%
Physical AppearanceColorless to pale yellow liquid
Boiling Point213-215 °C

Visualizations

Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the synthesis.

ReactionPathway cluster_deprotonation Deprotonation cluster_alkylation Alkylation Phenylacetylene Phenylacetylene Phenylacetylide Sodium Phenylacetylide Phenylacetylene->Phenylacetylide + NaNH₂ - NH₃ Product This compound Phenylacetylide->Product + Propyl Bromide - NaBr PropylBromide 1-Bromopropane

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

ExperimentalWorkflow Setup Reaction Setup (Inert Atmosphere) Deprotonation Deprotonation of Phenylacetylene with NaNH₂ Setup->Deprotonation Alkylation Alkylation with 1-Bromopropane Deprotonation->Alkylation Workup Aqueous Work-up (NH₄Cl quench) Alkylation->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying of Organic Layer (MgSO₄) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table of Spectroscopic Data:

TechniqueExpected Peaks / Signals
¹H NMR (CDCl₃)δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 2.41 (t, 2H, -C≡C-CH₂-), 1.65 (sextet, 2H, -CH₂-CH₂-CH₃), 1.05 (t, 3H, -CH₂-CH₃).[1]
¹³C NMR (CDCl₃)δ (ppm): 131.6, 128.2, 127.9, 123.9 (aromatic carbons), 91.3, 80.6 (alkynyl carbons), 22.5, 21.3, 13.5 (aliphatic carbons).[1]
IR (neat)ν (cm⁻¹): ~3060 (aromatic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~2230 (C≡C stretch, weak), ~1598, 1490 (aromatic C=C stretch).[2]
Mass Spec. (EI)m/z (%): 144 (M⁺), 129, 115, 102.[3]

Safety Considerations

  • Sodium amide (NaNH₂) is a highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia gas and sodium hydroxide. It should be handled under an inert atmosphere and away from moisture. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Phenylacetylene is a flammable liquid.

  • 1-Bromopropane is a volatile and flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

References

Spectroscopic Analysis of 1-Phenyl-1-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-pentyne (CAS No: 4250-81-1, Molecular Formula: C₁₁H₁₂, Molecular Weight: 144.21 g/mol ) is an internal alkyne characterized by the presence of a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1][2][3] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR provide key insights into its molecular framework. The spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).[4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the aromatic protons of the phenyl ring and the aliphatic protons of the pentynyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40 - 7.45Multiplet2Hortho-Protons of Phenyl Ring
~7.25 - 7.35Multiplet3Hmeta & para-Protons of Phenyl Ring
~2.40Triplet2H-C≡C-CH₂- (Propargylic Protons)
~1.65Sextet2H-CH₂-CH₂-CH₃
~1.05Triplet3H-CH₂-CH₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[5]

Chemical Shift (δ) ppmAssignment
~131.6para-Carbon of Phenyl Ring
~128.3ortho/meta-Carbons of Phenyl Ring
~127.8ortho/meta-Carbons of Phenyl Ring
~123.5ipso-Carbon of Phenyl Ring
~91.5C-C≡C-Ph
~80.5C-C≡C-Ph
~22.5-C≡C-CH₂-
~21.3-CH₂-CH₂-CH₃
~13.6-CH₂-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absorption bands corresponding to the carbon-carbon triple bond and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~3050 - 3100MediumAromatic C-H Stretch
~2850 - 2980MediumAliphatic C-H Stretch
~2230Weak-MediumC≡C Stretch (Internal Alkyne)[6][7]
~1600, 1490, 1450Medium-StrongAromatic C=C Ring Stretch
~750, 690StrongC-H Bending (Monosubstituted Benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
144HighMolecular Ion [M]⁺[1][8]
129Moderate[M - CH₃]⁺
115High[M - C₂H₅]⁺[8]
91ModerateTropylium Ion [C₇H₇]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.[9]

  • Tube Loading : Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[9]

  • Instrument Setup : Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application : Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[11]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI-MS) Prep_MS->MS_Acq Analysis_NMR Chemical Shifts Integration Coupling Patterns NMR_Acq->Analysis_NMR Analysis_IR Characteristic Frequencies (Functional Groups) IR_Acq->Analysis_IR Analysis_MS Molecular Ion Peak Fragmentation Pattern MS_Acq->Analysis_MS Structure Confirm Structure of This compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Phenyl-1-pentyne, also known as pent-1-yn-1-ylbenzene. The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development, with a focus on quantitative data and experimental methodology.

Quantitative Physical Properties

The primary physical properties of this compound, its boiling point and density, are summarized in the table below. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

Physical PropertyValueUnitsConditions
Boiling Point214.0 ± 0.0°Cat 760 mmHg[1]
Density0.9 ± 0.1g/cm³Not Specified

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic liquids are applicable. The following sections outline generalized, yet detailed, procedures for determining the boiling point and density of a liquid organic compound such as this compound.

The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of a liquid.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamps

  • Sample of this compound

Procedure:

  • Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

  • Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the level of the side arm. The heating oil should cover the sample and the thermometer bulb.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents within the tube will ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Boiling Point Reading: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Repeat: For accuracy, it is advisable to repeat the measurement with a fresh sample.

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Materials:

  • Pycnometer (of a known volume)

  • Analytical balance

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry the pycnometer completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass.

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Ensure the pycnometer is completely full, and any excess water is wiped from the outside. Weigh the pycnometer filled with water and record the mass.

  • Volume Calculation: The volume of the pycnometer can be calculated using the mass of the water and the known density of water at the recorded temperature.

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample and bring it to the same temperature in the water bath as was done with the distilled water. Wipe the exterior dry and weigh the pycnometer filled with the sample. Record this mass.

  • Density Calculation: The density of the this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the boiling point and density of this compound.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation prep_sample Prepare Sample in Test Tube insert_capillary Insert Capillary Tube prep_sample->insert_capillary assemble_apparatus Assemble Thermometer and Test Tube insert_capillary->assemble_apparatus setup_thiele Setup Thiele Tube with Oil assemble_apparatus->setup_thiele heat_apparatus Gently Heat Thiele Tube setup_thiele->heat_apparatus observe_bubbles Observe Bubble Stream heat_apparatus->observe_bubbles cool_and_read Cool and Record Boiling Point observe_bubbles->cool_and_read repeat_measurement Repeat for Accuracy cool_and_read->repeat_measurement

Workflow for Boiling Point Determination

Density_Determination_Workflow cluster_pycnometer_prep Pycnometer Preparation cluster_volume_cal Volume Calibration cluster_sample_measurement Sample Measurement cluster_calculation Calculation clean_pycnometer Clean and Dry Pycnometer weigh_empty Weigh Empty Pycnometer clean_pycnometer->weigh_empty fill_with_water Fill with Distilled Water weigh_empty->fill_with_water weigh_water_filled Weigh Water-Filled Pycnometer fill_with_water->weigh_water_filled calc_volume Calculate Pycnometer Volume weigh_water_filled->calc_volume fill_with_sample Fill with this compound calc_volume->fill_with_sample weigh_sample_filled Weigh Sample-Filled Pycnometer fill_with_sample->weigh_sample_filled calc_density Calculate Density of Sample weigh_sample_filled->calc_density

Workflow for Density Determination

References

An In-depth Technical Guide to 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an organic compound characterized by a phenyl group attached to a pentyne chain at the first carbon position. Its IUPAC name is pent-1-yn-1-ylbenzene. This internal alkyne is a valuable building block in organic synthesis, offering a rigid scaffold and reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: General and Physical Properties of this compound

PropertyValueReference
CAS Number 4250-81-1[1]
IUPAC Name pent-1-yn-1-ylbenzene[1]
Synonyms 1-Pentynylbenzene, Phenylpropylacetylene[1]
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 213-215 °C
Density 0.903 g/cm³
Refractive Index 1.540-1.542

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks/Signals
¹H NMR Signals corresponding to the phenyl protons and the aliphatic protons of the pentyl group.
¹³C NMR Resonances for the acetylenic carbons, the aromatic carbons, and the aliphatic carbons.
Infrared (IR) Characteristic C≡C stretching vibration.
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be effectively achieved via a Sonogashira coupling reaction between an aryl halide (e.g., iodobenzene) and a terminal alkyne (1-pentyne), or through the alkylation of phenylacetylene with a propyl halide. A plausible experimental protocol for the Sonogashira coupling is detailed below.

Reaction: Sonogashira Coupling of Iodobenzene and 1-Pentyne

Materials:

  • Iodobenzene

  • 1-Pentyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous and degassed THF to the flask, followed by triethylamine (2.0 eq).

  • Alkyne Addition: To the stirred mixture, add 1-pentyne (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with aqueous ammonium chloride and brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound via Sonogashira Coupling cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Iodobenzene Iodobenzene Reaction_Mixture Reaction Mixture Iodobenzene->Reaction_Mixture Pentyne 1-Pentyne Pentyne->Reaction_Mixture Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction_Mixture Cu_Catalyst CuI Cu_Catalyst->Reaction_Mixture Base Triethylamine Base->Reaction_Mixture Solvent Anhydrous THF Solvent->Reaction_Mixture Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Filtration Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Reaction_Mixture->Filtration caption Synthesis of this compound via Sonogashira Coupling.

Caption: Synthesis of this compound via Sonogashira Coupling.

Potential Applications in Drug Development and Medicinal Chemistry

While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in various biologically active molecules. The phenylalkyne core is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications.

  • Scaffold for Bioactive Molecules: The rigid nature of the alkyne linker combined with the aromatic phenyl group makes this compound an attractive starting point for the synthesis of more complex molecules with defined three-dimensional structures. This is a desirable feature in drug design for optimizing interactions with biological targets.

  • Analogs of Known Bioactive Compounds: Phenylalkyne derivatives have been investigated as analogs of various bioactive compounds, including enzyme inhibitors. For instance, the isomer 5-Phenyl-1-pentyne has been reported to inhibit the uptake of naphthalene in human liver cells, suggesting a potential role in modulating metabolic pathways.[2] While this is an isomer, it highlights the potential for phenyl-pentyne structures to interact with biological systems.

  • Chalcone and Phenyl Ketone Analogs: The structural backbone of this compound is related to that of chalcones and other phenyl ketone derivatives, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Further chemical modification of this compound could lead to the development of novel compounds with similar therapeutic potential.

Disclaimer: It is important to note that there is currently no publicly available data on the specific biological activity, signaling pathway involvement, or direct applications in drug development for this compound. The potential applications discussed are based on the structural characteristics of the molecule and the known activities of related compounds. Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a readily accessible and versatile chemical building block. This guide has provided a summary of its key properties, a detailed protocol for its synthesis, and a discussion of its potential, yet underexplored, applications in medicinal chemistry and drug discovery. For researchers and professionals in these fields, this compound represents a valuable starting material for the synthesis of novel and potentially bioactive compounds. Future investigations into its biological effects are warranted to fully realize its therapeutic potential.

References

Reactivity of the internal alkyne in 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Internal Alkyne in 1-Phenyl-1-pentyne

Introduction

This compound is an internal alkyne characterized by a carbon-carbon triple bond between the first and second carbons of the pentynyl chain, with a phenyl group attached to the first carbon. This substitution pattern, featuring both an alkyl group (propyl) and an aryl group (phenyl) flanking the alkyne, imparts a distinct reactivity profile. The electron-donating nature of the alkyl group and the electron-withdrawing/stabilizing nature of the phenyl group influence the regioselectivity and stereoselectivity of addition reactions. This guide provides a comprehensive overview of the key reactions involving the internal alkyne of this compound, tailored for researchers, scientists, and professionals in drug development.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes is a fundamental transformation for the synthesis of alkenes and alkanes. For internal alkynes like this compound, the reaction can be controlled to selectively yield the corresponding (Z)-alkene (cis-isomer) through syn-addition of hydrogen, or it can proceed to full saturation to yield the alkane. The choice of catalyst and reaction conditions is critical for achieving the desired selectivity.

Data Presentation: Selective Hydrogenation

The partial hydrogenation (semihydrogenation) of this compound to (Z)-1-phenyl-1-pentene is of significant interest. Palladium-based catalysts are highly effective, with selectivity being influenced by the support and the presence of catalyst poisons.

CatalystSolventSubstrate:Catalyst (S:C) RatioConversion (%)(Z)-1-phenyl-1-pentene Selectivity (%)Reference
Pd-montmorillonite (Pd-M)THF≥5000High (>90)85–88[1]
Pd-montmorillonite (Pd-M)Toluene≥5000High (>90)~85[1]
Lindlar Catalyst (Pd/CaCO₃/Pb)THF--~85-90[1]
1% Pd/Al-PILC--HighHigh[1]
Pd₁Ag₃/Al₂O₃ (for 1-phenyl-1-propyne)Hexane->9595-97 (to propenylbenzene)[2]

Note: Data for Lindlar and Pd/Al-PILC catalysts are qualitative from the source. The Pd₁Ag₃/Al₂O₃ data is for the analogous compound 1-phenyl-1-propyne but indicates high selectivity achievable with single-atom alloy catalysts.

Experimental Protocol: Stereoselective Semihydrogenation

This protocol is adapted from studies on the liquid-phase hydrogenation of this compound over palladium-montmorillonite catalysts.[1]

Materials:

  • This compound

  • Palladium-montmorillonite catalyst (e.g., 0.15% Pd loading)

  • Solvent (THF or Toluene)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a glass reactor with a gas burette)

Procedure:

  • The hydrogenation reactor is charged with a solution of this compound in the chosen solvent (e.g., THF). The substrate-to-catalyst (S:C) molar ratio should be ≥5000 to maximize cis-stereoselectivity.

  • The palladium-montmorillonite catalyst is added to the solution.

  • The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized to the desired hydrogen pressure (e.g., atmospheric pressure).

  • The reaction mixture is vigorously stirred or shaken at a constant temperature (e.g., 298 K).

  • Hydrogen uptake is monitored over time using a gas burette or pressure transducer.

  • The reaction is stopped after the theoretical amount of one mole equivalent of H₂ has been consumed, or after a predetermined time (e.g., <90 minutes) to limit overhydrogenation to the alkane.

  • The catalyst is removed by filtration (e.g., through a pad of Celite).

  • The solvent is removed from the filtrate under reduced pressure.

  • The product composition (conversion and selectivity) is determined by gas chromatography (GC) or ¹H NMR analysis.

Visualization: Hydrogenation Workflow

hydrogenation_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation prep1 Charge reactor with This compound in THF prep2 Add Pd-montmorillonite catalyst prep1->prep2 S:C Ratio ≥5000 react1 Seal and purge reactor with H₂ prep2->react1 react2 Pressurize with H₂ (e.g., 1 atm) react1->react2 react3 Stir vigorously at 298 K react2->react3 react4 Monitor H₂ uptake react3->react4 workup1 Filter to remove catalyst react4->workup1 Reaction complete workup2 Evaporate solvent workup1->workup2 workup3 Analyze product by GC/NMR workup2->workup3

Caption: Experimental workflow for the selective hydrogenation of this compound.

Hydration

The hydration of alkynes is a classic addition reaction that converts the triple bond into a carbonyl group. For an asymmetrically substituted internal alkyne like this compound, acid-catalyzed hydration typically follows Markovnikov's rule, where the initial protonation leads to the more stable vinyl cation. The phenyl group's ability to stabilize an adjacent positive charge dictates that the hydroxyl group will add to the benzylic carbon, yielding an enol that tautomerizes to 1-phenyl-1-pentanone.

Data Presentation: Catalyst Performance in Alkyne Hydration

Detailed kinetic studies have been performed on the hydration of 1-phenyl-1-propyne, a close structural analog of this compound. Water-tolerant Lewis acids have been shown to be effective catalysts in high-temperature water.[3]

Catalyst (for 1-phenyl-1-propyne)Temperature (°C)Rate Constant, k (L mol⁻¹ s⁻¹)Activation Energy, Eₐ (kcal/mol)Reference
Indium Triflate (In(OTf)₃)1500.01121.4 ± 0.6[3]
Indium Triflate (In(OTf)₃)1750.03821.4 ± 0.6[3]
Indium Triflate (In(OTf)₃)2000.1121.4 ± 0.6[3]
Indium Triflate (In(OTf)₃)2250.2821.4 ± 0.6[3]
Scandium Triflate (Sc(OTf)₃)200~0.04-[3]
Ytterbium Triflate (Yb(OTf)₃)200~0.02-[3]
Sulfuric Acid (H₂SO₄)200~0.01-[3]

Note: The reaction was found to be first order in both the alkyne and the catalyst.[3]

Experimental Protocol: Lewis Acid-Catalyzed Hydration

This protocol is based on the hydration of 1-phenyl-1-propyne in high-temperature water.[3]

Materials:

  • This compound

  • Indium(III) triflate (In(OTf)₃)

  • Deionized water

  • High-temperature, high-pressure reactor (e.g., stainless steel batch reactor)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • The high-pressure reactor is charged with this compound, an aqueous solution of indium(III) triflate, and additional deionized water to reach the desired volume.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

  • The reactor is heated to the desired temperature (e.g., 150-225 °C) while the contents are stirred.

  • The reaction is allowed to proceed for a set duration. Aliquots may be taken at intervals to monitor reaction progress if the setup allows.

  • After the reaction time, the reactor is cooled rapidly in an ice-water bath.

  • The reaction mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, 1-phenyl-1-pentanone.

  • The product is purified by column chromatography or distillation, and its identity and purity are confirmed by spectroscopic methods (NMR, IR, GC-MS).

Visualization: Hydration Reaction Mechanism

Caption: Mechanism of acid-catalyzed hydration of this compound.

Halogenation

Alkynes undergo electrophilic addition with halogens (X₂) and hydrogen halides (HX). The reaction with one equivalent of halogen typically results in the anti-addition of two halogen atoms across the triple bond to form a dihaloalkene. With excess halogen, a second addition occurs to yield a tetrahaloalkane. Similarly, the addition of HX can occur once to form a haloalkene or twice to form a geminal dihalide (if both additions follow Markovnikov's rule).

Data Presentation: Regioselectivity of HBr Addition

Studies on the addition of HBr to 1-phenylprop-1-yne, a close analog, show that the regiochemical outcome is highly dependent on the concentration of the bromide nucleophile, indicating a competition between different mechanistic pathways (AdE2 and Ad3).[4]

[Br⁻] ConcentrationAdduct TypePredominant Product(s)Reference
Dilutesyn-Markovnikov(Z)-1-bromo-1-phenylpropene[4]
Moderateanti-Markovnikov(E)-1-bromo-1-phenylpropene[4]
Highanti-anti-Markovnikov(E)-2-bromo-1-phenylpropene[4]

Note: This data for 1-phenylprop-1-yne suggests a similar complex dependency on reaction conditions for this compound.

Experimental Protocol: Bromination

This is a general protocol for the bromination of an alkyne to form a dihaloalkene.

Materials:

  • This compound

  • Bromine (Br₂) or a stable bromine source like pyridinium tribromide

  • Solvent (e.g., dichloromethane, CH₂Cl₂)

  • Aqueous sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane in a round-bottom flask, protected from light.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting product, predominantly (E)-1,2-dibromo-1-phenyl-1-pentene, can be purified by column chromatography if necessary.

Visualization: Halogenation Pathway

Caption: Reaction pathway for the bromination of this compound.

Cycloaddition Reactions

The π-system of the alkyne in this compound can participate in pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereospecific manner. The alkyne can act as a 2π component in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, an alkyne can function as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[5] The reaction is typically promoted by heat. The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups, a role the phenyl group can play to some extent.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with 4π electrons over three atoms) with a dipolarophile (the alkyne).[6] A classic example is the Huisgen cycloaddition, where an azide reacts with an alkyne to form a 1,2,3-triazole ring, a core structure in many pharmaceuticals and functional materials.[7]

Experimental Protocol: 1,3-Dipolar Cycloaddition

This is a general protocol for the Huisgen cycloaddition of an azide with an alkyne.

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Solvent (e.g., toluene or xylenes)

  • Heating apparatus with temperature control

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the organic azide (1 equivalent) in a high-boiling solvent like toluene.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting triazole product by column chromatography on silica gel or by recrystallization.

Visualization: Cycloaddition Mechanisms

Caption: General schemes for [4+2] and [3+2] cycloaddition reactions of an alkyne.

Conclusion

The internal alkyne of this compound exhibits rich and versatile reactivity. Its behavior in addition reactions is governed by the electronic and steric influences of the adjacent phenyl and propyl groups. Key transformations include:

  • Stereoselective Hydrogenation: Access to (Z)-alkenes using modified palladium catalysts.

  • Regioselective Hydration: Formation of 1-phenyl-1-pentanone, directed by the phenyl group's ability to stabilize a vinyl cation.

  • Electrophilic Halogenation: Stepwise addition of halogens to yield di- and tetra-halogenated products.

  • Cycloaddition Reactions: Potential for constructing complex cyclic and heterocyclic frameworks via Diels-Alder and 1,3-dipolar pathways.

A thorough understanding of these reactions and the conditions that control their outcomes is essential for leveraging this compound and related internal alkynes as versatile building blocks in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Grignard Reaction for 1-Phenyl-1-pentyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-pentyne, a valuable substituted alkyne intermediate in organic synthesis, via the Grignard reaction. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Its versatility allows for the creation of a wide array of organic molecules, including substituted alkynes like this compound. This compound serves as a key building block in the synthesis of more complex molecules, finding applications in materials science and the development of pharmaceutical agents. The synthesis outlined herein proceeds through the formation of a phenylacetylide Grignard reagent, which subsequently undergoes nucleophilic attack on an alkyl halide.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the Grignard reaction is a two-step process. First, a Grignard reagent, such as ethylmagnesium bromide, is used to deprotonate the terminal alkyne, phenylacetylene. This acid-base reaction is highly favorable due to the significantly lower pKa of the acetylenic proton compared to the alkane from which the Grignard reagent is derived. The resulting magnesium acetylide is a potent nucleophile.

In the second step, the phenylacetylide anion attacks the electrophilic carbon of an n-propyl halide (e.g., 1-bromopropane) in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired product, this compound.

Reaction_Mechanism PhC2H Phenylacetylene PhC2MgBr Phenylacetylide Magnesium Bromide PhC2H->PhC2MgBr Deprotonation EtMgBr Ethylmagnesium Bromide EtMgBr->PhC2MgBr EtH Ethane EtMgBr->EtH PrBr 1-Bromopropane TransitionState PrBr->TransitionState PhC2MgBr->TransitionState SN2 Attack Product This compound TransitionState->Product MgBr2 Magnesium Bromide TransitionState->MgBr2

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is synthesized from established methodologies for Grignard reactions with terminal alkynes.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.312.67 g (0.11 mol)Activate with iodine if necessary.
BromoethaneC₂H₅Br108.9712.0 g (0.11 mol)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLMust be anhydrous.
PhenylacetyleneC₈H₆102.1310.2 g (0.10 mol)
1-BromopropaneC₃H₇Br122.9913.5 g (0.11 mol)
Saturated aq. NH₄ClNH₄Cl53.49As neededFor quenching.
Anhydrous MgSO₄MgSO₄120.37As neededFor drying.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure

Step 1: Preparation of Ethylmagnesium Bromide

  • A 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Magnesium turnings (2.67 g) are placed in the flask.

  • A solution of bromoethane (12.0 g) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

  • A small portion of the bromoethane solution is added to the magnesium to initiate the reaction. Initiation is indicated by gentle bubbling and a cloudy appearance. Gentle warming may be required.

  • Once initiated, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete reaction.

Step 2: Formation of Phenylacetylide Grignard Reagent

  • The freshly prepared ethylmagnesium bromide solution is cooled in an ice bath.

  • A solution of phenylacetylene (10.2 g) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. Gas evolution (ethane) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

Step 3: Synthesis of this compound

  • The solution of the phenylacetylide Grignard reagent is cooled in an ice bath.

  • A solution of 1-bromopropane (13.5 g) in 50 mL of anhydrous diethyl ether is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred overnight.

Step 4: Workup and Purification

  • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The resulting mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Synthesis cluster_workup Workup and Purification cluster_analysis Analysis A Assemble and Flame-Dry Apparatus B Add Magnesium Turnings A->B C Prepare Bromoethane Solution B->C D Initiate and Form Ethylmagnesium Bromide C->D E Form Phenylacetylide Grignard D->E F React with 1-Bromopropane E->F G Quench with Saturated NH4Cl F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Vacuum Distillation I->J K Obtain Spectroscopic Data (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Physical and Chemical Properties[1][2]
PropertyValue
Molecular FormulaC₁₁H₁₂
Molar Mass144.21 g/mol
AppearanceColorless to yellow liquid
Boiling Point215-217 °C (at 760 mmHg)
Density0.93 g/cm³
Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) [1][2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.42 - 7.38m2HAr-H
7.32 - 7.28m3HAr-H
2.41t2H-C≡C-CH₂-
1.68sextet2H-CH₂-CH₂-CH₃
1.05t3H-CH₃

¹³C NMR (CDCl₃, 100 MHz) [2]

Chemical Shift (ppm)Assignment
131.6Ar-C
128.2Ar-C
127.9Ar-C
123.9Ar-C (ipso)
91.5-C≡C-
80.9-C≡C-
22.4-CH₂-
21.3-CH₂-
13.5-CH₃

Infrared (IR) Spectroscopy (Neat) [3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020mC-H stretch (aromatic)
2960-2870sC-H stretch (aliphatic)
2230mC≡C stretch (alkyne)
1598, 1490sC=C stretch (aromatic)
755, 690sC-H bend (aromatic)

Mass Spectrometry (EI) [1][5]

m/zRelative IntensityAssignment
144100%[M]⁺
12980%[M-CH₃]⁺
11560%[M-C₂H₅]⁺
10240%[C₈H₆]⁺ (Phenylacetylene)
9130%[C₇H₇]⁺ (Tropylium ion)

Conclusion

The Grignard reaction provides an effective and versatile method for the synthesis of this compound. Careful control of anhydrous conditions is critical for the success of this reaction. The provided protocol, based on established chemical principles, offers a reliable pathway for the laboratory-scale production of this valuable synthetic intermediate. The quantitative and spectroscopic data presented serve as a benchmark for product characterization and quality control.

References

Sonogashira Coupling Route to 1-Phenyl-1-pentyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful and versatile cross-coupling reaction has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the Sonogashira coupling reaction, with a specific focus on the synthesis of 1-phenyl-1-pentyne, a valuable building block in medicinal chemistry and materials science.

Introduction to Sonogashira Coupling

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1] The process is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The mild reaction conditions and tolerance of a wide variety of functional groups have contributed to its widespread adoption.[1]

The synthesis of this compound via this route involves the coupling of phenylacetylene with a propyl halide, typically 1-iodopropane or 1-bromopropane. While the classical Sonogashira reaction is highly efficient for aryl and vinyl halides, the use of unactivated alkyl halides presents unique challenges, primarily due to the slower oxidative addition step and the potential for competing β-hydride elimination.[2] However, recent advancements in catalyst design and reaction optimization have led to the development of efficient protocols for the coupling of terminal alkynes with alkyl halides.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the propyl halide (e.g., 1-iodopropane) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, phenylacetylene, increasing its acidity. In the presence of a base (e.g., an amine), the alkyne is deprotonated to form a copper(I) acetylide. This species is then transferred to the palladium cycle.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1] In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur directly, often facilitated by a strong base or specialized ligands.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Propyl-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (+ Propyl-I) transmetal_complex Propyl-Pd(II)-C≡CPh(L2) pd_complex->transmetal_complex Transmetalation (+ Ph-C≡C-Cu) transmetal_complex->pd0 Reductive Elimination (+ this compound) cu_i Cu(I) cu_acetylide Ph-C≡C-Cu cu_acetylide->cu_i to Pd Cycle alkyne Phenylacetylene alkyne->cu_acetylide + Cu(I), Base

Diagram 1: The dual catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data on Sonogashira Coupling for Phenylalkyne Synthesis

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, co-catalyst, solvent, base, and reaction temperature. The following tables summarize quantitative data from various studies on the Sonogashira coupling of phenylacetylene with different coupling partners, providing a comparative overview of reaction conditions and yields.

Table 1: Sonogashira Coupling of Phenylacetylene with Aryl Halides

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55395
24-Iodotoluene5% Pd on alumina0.1% Cu₂O-THF-DMA (9:1)7572<2 (batch)
34-Iodotoluene5% Pd on alumina0.1% Cu₂O-THF-DMA (9:1)80-60 (flow)[3]
4IodobenzenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70390[4]
5BromobenzenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70470[4]

Table 2: Copper-Free Sonogashira Coupling of Phenylacetylene with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Chlorotoluene[{Pd(µ-OH)Cl(IPr)}₂] (1)-- (H₂O regenerated)EtOH (96%)---
22-Bromothiophene[{Pd(µ-OH)Cl(IPr)}₂] (1)-- (H₂O regenerated)EtOH (96%)---
34-IodoanisolePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃1,4-DioxaneRT48-
41,4-DibromobenzenePd–NHC–MIL-101(Cr) (1)-K₂CO₃DMF110-High
5Aryl IodidesPd NPs on Fe₃O₄@SiO₂-PVA--H₂O--Very High[5]

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, generalized protocol for the synthesis of this compound via the Sonogashira coupling of phenylacetylene and 1-iodopropane. This protocol is a composite based on established procedures for Sonogashira couplings with alkyl halides and should be optimized for specific laboratory conditions.

Materials:

  • Phenylacetylene

  • 1-Iodopropane

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

  • Addition of Reagents: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.

  • Add phenylacetylene (typically 1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Add 1-iodopropane (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the catalyst system and halide reactivity) and stir for the required time (ranging from a few hours to 24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental_Workflow start Start setup Reaction Setup (Flask, Inert Atmosphere) start->setup add_catalysts Add Pd Catalyst & CuI setup->add_catalysts add_reagents Add Solvent, Base, Phenylacetylene, 1-Iodopropane add_catalysts->add_reagents reaction Heat and Stir add_reagents->reaction monitor Monitor by TLC/GC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purification Column Chromatography workup->purification product Pure this compound purification->product end End product->end

Diagram 2: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The Sonogashira coupling reaction is a powerful and adaptable tool for the synthesis of internal alkynes like this compound. While the use of unactivated alkyl halides requires careful optimization of reaction conditions, the development of new catalyst systems and a deeper understanding of the reaction mechanism have made this transformation increasingly accessible. This guide provides the foundational knowledge, comparative data, and a detailed experimental protocol to aid researchers in the successful application of the Sonogashira coupling for the synthesis of this compound and other valuable alkynyl compounds in the fields of drug discovery and materials science. Further exploration into copper-free and more sustainable reaction conditions will continue to enhance the utility and environmental friendliness of this important reaction.

References

Stability and storage conditions for 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an internal alkyne characterized by a phenyl group and a propyl group attached to the carbon-carbon triple bond. Its stability is a critical factor for its use in research and development, particularly in drug discovery and organic synthesis, as degradation can lead to the formation of impurities that may affect experimental outcomes and product safety. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage Conditions

Based on available Safety Data Sheets (SDS), the following general storage conditions are recommended to ensure the stability of this compound. Adherence to these conditions is crucial to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool place.[1] Some sources suggest ambient temperatures.Minimizes the rate of potential thermal degradation reactions.
Atmosphere Store in a tightly closed container.[1] Consideration should be given to storage under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis.
Light Store in a light-resistant container.Protects the compound from potential photodegradation.
Location Store in a dry and well-ventilated place.[1]Prevents moisture absorption and allows for the safe dispersal of any vapors.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that could lead to degradation or hazardous situations.

Chemical Stability Profile

The stability of this compound is influenced by its structural features: the internal alkyne bond and the phenyl substituent.

  • Internal Alkyne Stability: Internal alkynes, such as this compound, are generally more stable than terminal alkynes. This increased stability is attributed to the substitution on both carbons of the triple bond, which offers steric hindrance and electronic stabilization.

  • Aryl Substitution: The presence of the phenyl group can influence the electronic properties of the alkyne bond. The phenyl ring can participate in resonance, which may contribute to the overall stability of the molecule.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential routes of degradation can be inferred from the known reactivity of alkynes and aromatic compounds. The primary degradation pathways are likely to be oxidation, hydration (hydrolysis), and polymerization, particularly under stressed conditions.

Oxidative Degradation

Exposure to atmospheric oxygen or other oxidizing agents can lead to the oxidation of the alkyne bond. This can result in the formation of various carbonyl compounds.

Oxidation_Pathway This compound This compound Intermediate_Epoxide Oxirene Intermediate This compound->Intermediate_Epoxide [O] 1-Phenyl-1,2-pentanedione α-Diketone Intermediate_Epoxide->1-Phenyl-1,2-pentanedione Rearrangement Benzoic_Acid Benzoic Acid 1-Phenyl-1,2-pentanedione->Benzoic_Acid Further Oxidation Propionic_Acid Propionic Acid 1-Phenyl-1,2-pentanedione->Propionic_Acid Further Oxidation

Caption: Hypothetical Oxidative Degradation Pathway of this compound.

Hydration (Hydrolysis)

Under acidic conditions, the triple bond of this compound can undergo hydration to form ketones. The regioselectivity of this reaction will determine the final ketone product(s).

Hydration_Pathway This compound This compound Enol_Intermediate Enol Intermediate A This compound->Enol_Intermediate H₂O, H⁺ Another_Enol_Intermediate Enol Intermediate B This compound->Another_Enol_Intermediate H₂O, H⁺ 1-Phenyl-2-pentanone Ketone Product A Enol_Intermediate->1-Phenyl-2-pentanone Tautomerization 1-Phenyl-1-pentanone Ketone Product B Another_Enol_Intermediate->1-Phenyl-1-pentanone Tautomerization

Caption: Hypothetical Hydration Pathway of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolytic Hydrolytic Analytical_Method Analyze by Stability-Indicating Method (e.g., HPLC, GC) Hydrolytic->Analytical_Method Oxidative Oxidative Oxidative->Analytical_Method Photolytic Photolytic Photolytic->Analytical_Method Thermal Thermal Thermal->Analytical_Method Sample_Preparation Prepare Solutions of this compound Sample_Preparation->Hydrolytic Sample_Preparation->Oxidative Sample_Preparation->Photolytic Sample_Preparation->Thermal Characterization Characterize Degradation Products (e.g., LC-MS, GC-MS, NMR) Analytical_Method->Characterization

Caption: General Experimental Workflow for Forced Degradation Studies.

Detailed Methodologies

The following tables outline suggested starting conditions for forced degradation studies on this compound. These conditions should be optimized based on preliminary results.

Table 2: Protocol for Hydrolytic Degradation Study

ConditionReagentTemperatureTime PointsAnalysis
Acidic 0.1 M HCl60 °C0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS
Neutral Water60 °C0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS
Basic 0.1 M NaOH60 °C0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS

Table 3: Protocol for Oxidative Degradation Study

ReagentConcentrationTemperatureTime PointsAnalysis
Hydrogen Peroxide3% v/vRoom Temperature0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS

Table 4: Protocol for Photolytic Degradation Study

Light SourceExposureSample FormAnalysis
UV-A (320-400 nm) and Visible (400-800 nm)ICH Q1B guidelinesSolid and in solutionHPLC-UV, LC-MS

Table 5: Protocol for Thermal Degradation Study

TemperatureConditionSample FormTime PointsAnalysis
80 °CDry HeatSolid0, 1, 3, 7 daysHPLC-UV, GC-FID/MS
Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would likely be suitable for quantifying this compound and its more polar degradation products. A C18 column with a gradient elution of water and acetonitrile or methanol would be a good starting point for method development.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can be used for purity assessment, especially for volatile impurities or degradation products.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for the identification and structural elucidation of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.

Conclusion

While specific stability data for this compound is limited, a proactive approach to its storage and handling based on general chemical principles is essential to maintain its purity and integrity. Proper storage in a cool, dry, dark, and inert environment is recommended. For critical applications, it is strongly advised to perform forced degradation studies to understand its stability profile under various stress conditions and to develop a validated stability-indicating analytical method. The methodologies and potential degradation pathways outlined in this guide provide a solid foundation for such investigations.

References

Core Reactions of 1-Phenyl-1-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Phenyl-1-pentyne (CAS 4250-81-1) is an internal alkyne featuring a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1] Its molecular formula is C₁₁H₁₂ and it has a molecular weight of 144.21 g/mol .[1] This structure provides a versatile scaffold for a variety of organic transformations, making it a valuable intermediate in synthetic chemistry. The distinct electronic and steric environment of the alkyne bond, influenced by the adjacent aromatic ring, dictates its reactivity towards electrophilic additions, reductions, and coupling reactions. This guide details the key reactions involving this compound, providing quantitative data, experimental protocols, and workflow diagrams for researchers in organic synthesis and drug development.

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing this compound is the Sonogashira coupling. This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne (1-pentyne) with an aryl halide (iodobenzene).[2][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2][4]

Quantitative Data: Sonogashira Coupling
Reactant 1Reactant 2CatalystCo-catalystBaseSolventTemp.Time (h)Yield (%)Ref.
Iodobenzene1-PentynePd(PPh₃)₂Cl₂ (5 mol%)CuI (2.5 mol%)DiisopropylamineTHFRT3~89[2]
Aryl Iodide3-Chloropent-1-ynePdCl₂(PPh₃)₂ (2 mol%)CuI (2.1 mol%)TriethylamineTHFRT1.5-3>95[4]
Experimental Protocol: Sonogashira Coupling
  • Apparatus: A dry, two-necked, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Procedure:

    • To the flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).[2][4]

    • Under an inert atmosphere, add an anhydrous solvent such as Tetrahydrofuran (THF).[2][4]

    • Add the amine base (e.g., triethylamine or diisopropylamine, ~2.0 eq) followed by the terminal alkyne (e.g., 1-pentyne, 1.1-1.2 eq) via syringe.[2][4]

    • Stir the reaction mixture at room temperature for 1.5 to 3 hours.[4]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.[2][4]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]

Diagram: Sonogashira Coupling Workflow

sonogashira_workflow reagents 1. Combine Aryl Halide, Pd/Cu Catalysts in Flask solvent 2. Add Anhydrous Solvent & Base reagents->solvent alkyne 3. Add Terminal Alkyne solvent->alkyne react 4. Stir at RT (1.5-3h) alkyne->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Hydration (Markovnikov Addition)

The acid-catalyzed hydration of this compound proceeds via Markovnikov's rule to yield a ketone.[5] The reaction involves the addition of water across the triple bond, forming an intermediate enol which rapidly tautomerizes to the more stable keto form.[5] The regioselectivity is dictated by the formation of the most stable vinyl carbocation intermediate, which is stabilized by the adjacent phenyl group at the C1 position. Therefore, the hydroxyl group adds to the C2 position, leading exclusively to 1-phenyl-2-pentanone.[6][7][8][9]

Quantitative Data: Alkyne Hydration
SubstrateCatalystSolventTemp. (°C)ProductRef.
1-Phenyl-1-propyneIndium TriflateHigh-Temp Water150-225Propiophenone[10][11]
PhenylacetyleneHAuCl₄ / H₂SO₄Methanol/WaterRefluxAcetophenone[12]
Terminal AlkynesCF₃SO₃H (20%)TFE25-70Methyl Ketones[13]
Experimental Protocol: Acid-Catalyzed Hydration
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as aqueous methanol or trifluoroethanol (TFE).[12][13]

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H, 20 mol%).[5][13] Alternatively, a Lewis acid catalyst like indium triflate can be used, particularly with high-temperature water.[10][11]

    • Heat the reaction mixture to reflux (or 25-70 °C for TFE systems) and stir for several hours.[13]

    • Monitor the disappearance of the starting material by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the resulting crude 1-phenyl-2-pentanone by column chromatography or distillation.

Diagram: Hydration Reaction Pathway

hydration_pathway sub This compound cat H₂O, H⁺ Catalyst enol Enol Intermediate sub->enol Markovnikov Addition cat->enol product 1-Phenyl-2-pentanone enol->product Keto-Enol Tautomerization

Caption: Pathway for the Markovnikov hydration of this compound.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

To achieve anti-Markovnikov hydration of an alkyne, a two-step hydroboration-oxidation sequence is employed.[14] This reaction yields an aldehyde from a terminal alkyne. For an internal alkyne like this compound, the regioselectivity is driven by sterics. The bulky borane reagent (often a sterically hindered one like disiamylborane or 9-BBN is used to prevent double addition) adds preferentially to the less sterically hindered carbon of the triple bond.[15] In this case, the boron will add to the C2 position, placing the hydrogen at the C1 (phenyl-substituted) position. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to 1-phenyl-1-pentanone.

Quantitative Data: Hydroboration-Oxidation
Reagent 1Reagent 2SolventProduct TypeRef.
BH₃ • THFH₂O₂, NaOHTHFAlcohol (from alkene)[16]
DisiamylboraneH₂O₂, NaOHTHFAldehyde (from terminal alkyne)[15]
Experimental Protocol: Hydroboration-Oxidation
  • Apparatus: A dry, two-necked, round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Procedure:

    • Hydroboration:

      • Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.

      • Cool the solution in an ice bath.

      • Slowly add a solution of a sterically hindered borane, such as disiamylborane or 9-BBN (1.0 eq), in THF.

      • Allow the mixture to warm to room temperature and stir for several hours to ensure the complete formation of the vinylborane intermediate.

    • Oxidation:

      • Cool the reaction mixture again in an ice bath.

      • Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).[16][17] Maintain the temperature during this exothermic addition.

      • After the addition is complete, allow the mixture to stir at room temperature for at least one hour or until the oxidation is complete.[17]

      • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

      • Purify the crude product via column chromatography to obtain 1-phenyl-1-pentanone.

Diagram: Hydroboration-Oxidation Workflow

hydroboration_workflow sub This compound step1 Step 1: Hydroboration (e.g., 9-BBN, THF) sub->step1 vinyl Vinylborane Intermediate step1->vinyl step2 Step 2: Oxidation (H₂O₂, NaOH) vinyl->step2 enol Enol Intermediate step2->enol taut Tautomerization enol->taut product 1-Phenyl-1-pentanone taut->product

Caption: Two-step workflow for hydroboration-oxidation.

Partial Reduction (Hydrogenation)

The triple bond of this compound can be selectively reduced to a double bond, yielding 1-phenyl-1-pentene. The stereochemical outcome of this reaction—either the (Z)- or (E)-isomer—is controlled by the choice of reagents.[18][19]

A. Reduction to (Z)-1-Phenyl-1-pentene

Catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond, producing the (Z)- or cis-alkene.[20][21][22] The catalyst is deactivated to prevent over-reduction to the alkane.[20]

Quantitative Data: Lindlar Hydrogenation
CatalystPoisonSolventProduct StereochemistryRef.
Pd/CaCO₃Lead Acetate, QuinolineHexanecis / (Z)[20][23]
Pd/BaSO₄QuinolineMethanolcis / (Z)[24]
Experimental Protocol: Lindlar Hydrogenation
  • Apparatus: A hydrogenation flask (e.g., a Parr shaker or a round-bottom flask with a balloon of hydrogen).

  • Procedure:

    • In the flask, dissolve this compound in a suitable solvent such as hexane, ethyl acetate, or methanol.

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

    • Purge the flask with hydrogen gas (H₂).

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm is typically sufficient) at room temperature.

    • Monitor the reaction carefully by GC or TLC to avoid over-reduction. The reaction is typically complete when one equivalent of H₂ has been consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the pad with the solvent and concentrate the filtrate under reduced pressure to yield (Z)-1-phenyl-1-pentene.

B. Reduction to (E)-1-Phenyl-1-pentene

The anti-addition of hydrogen to form the (E)- or trans-alkene is achieved through a dissolving metal reduction.[25][26] This reaction typically uses an alkali metal, such as sodium or lithium, in liquid ammonia at low temperatures (-78 °C).[18][27]

Quantitative Data: Dissolving Metal Reduction
MetalSolventProton SourceTemp. (°C)Product StereochemistryRef.
Sodium (Na)Liquid Ammonia (NH₃)NH₃ or Alcohol-78trans / (E)[25][27]
Lithium (Li)Liquid Ammonia (NH₃)NH₃ or Alcohol-78trans / (E)[18]
Experimental Protocol: Dissolving Metal Reduction
  • Apparatus: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere.

  • Procedure:

    • Set up the apparatus and cool it to -78 °C using a dry ice/acetone bath.

    • Condense ammonia gas into the flask.

    • Carefully add small pieces of sodium or lithium metal (approx. 2.5 eq) to the liquid ammonia with stirring until a persistent deep blue color is observed.

    • Dissolve this compound (1.0 eq) in a minimal amount of an anhydrous ether (like THF) and add it dropwise to the sodium-ammonia solution.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of a proton source like ethanol or solid ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate overnight as the bath warms to room temperature.

    • Add water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash, dry, and concentrate the organic extracts to give the crude product. Purify by column chromatography to obtain (E)-1-phenyl-1-pentene.

Diagram: Stereoselective Reduction Pathways

reduction_pathways sub This compound reagents_z H₂, Lindlar's Catalyst reagents_e Na, NH₃ (l) product_z (Z)-1-Phenyl-1-pentene sub->product_z syn-addition product_e (E)-1-Phenyl-1-pentene sub->product_e anti-addition reagents_z->product_z reagents_e->product_e

Caption: Selective reduction of this compound to (Z) and (E) alkenes.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Hydrogenation of 1-Phenyl-1-pentyne to (Z)-1-phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective hydrogenation of 1-phenyl-1-pentyne to yield (Z)-1-phenyl-1-pentene. The synthesis of cis-alkenes from alkynes is a critical transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals where precise stereochemical control is paramount. This guide outlines two primary catalytic systems for this conversion: the Lindlar catalyst and the P-2 Nickel catalyst. Both methods offer high stereoselectivity for the desired (Z)-isomer. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

The partial reduction of alkynes to alkenes is a fundamental reaction in organic synthesis. Achieving high stereoselectivity to favor the formation of either the (Z)- or (E)-isomer is often a key challenge. For the synthesis of (Z)-alkenes, "poisoned" or deactivated catalysts are employed to prevent over-reduction to the corresponding alkane and to control the stereochemical outcome.[1][2][3] The mechanism involves the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface, leading to the cis-conformation of the resulting alkene.[1][4] This document details protocols using two highly effective catalysts for this transformation: Lindlar's catalyst (a heterogeneous palladium catalyst poisoned with lead) and P-2 Nickel (a nickel boride catalyst).[2][5][6]

Catalytic Systems and Performance Data

The choice of catalyst is crucial for achieving high yields and stereoselectivity. Below is a summary of expected performance for the hydrogenation of this compound based on data from analogous alkyne reductions.

Catalyst SystemSubstrateProductTypical Yield (%)(Z):(E) RatioReference
Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)This compound(Z)-1-phenyl-1-pentene>95>95:5General literature values for internal alkynes.[2][5]
P-2 Nickel (Ni(OAc)₂, NaBH₄, Ethylenediamine)This compound(Z)-1-phenyl-1-pentene>95up to 200:1Based on data for 1-phenylpropyne.[7]

Experimental Workflow

The general experimental workflow for the stereoselective hydrogenation of this compound is depicted below.

experimental_workflow Experimental Workflow for Stereoselective Hydrogenation cluster_prep Catalyst Preparation (for P-2 Ni) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification prep_ni Prepare Ni(OAc)₂ solution in Ethanol prep_nabh4 Prepare NaBH₄ solution in Ethanol prep_ni->prep_nabh4 Add NaBH₄ solution to Ni(OAc)₂ solution setup Set up reaction vessel with solvent and catalyst prep_nabh4->setup Transfer catalyst suspension add_substrate Add this compound and any additives (e.g., quinoline, ethylenediamine) setup->add_substrate hydrogenate Introduce H₂ (balloon or atmospheric pressure) add_substrate->hydrogenate monitor Monitor reaction progress (TLC, GC) hydrogenate->monitor filter Filter to remove catalyst monitor->filter Upon completion extract Solvent extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify characterize Characterize product (NMR, GC-MS, IR) purify->characterize Obtain pure product

Caption: General workflow for the stereoselective hydrogenation.

Detailed Experimental Protocols

Protocol 1: Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (balloon)

  • Standard glassware for organic synthesis

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10 mol% Pd relative to the alkyne).

  • Solvent and Additives: Add a suitable solvent such as ethanol or ethyl acetate to the flask, followed by the addition of quinoline (1-2 equivalents relative to the catalyst).

  • Substrate Addition: Add this compound to the reaction mixture.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

  • Characterization: The structure and purity of the resulting (Z)-1-phenyl-1-pentene are confirmed by NMR spectroscopy, GC-MS, and IR spectroscopy.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol (95%)

  • Ethylenediamine

  • Hydrogen gas (balloon or atmospheric pressure hydrogenator)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation:

    • In a flask, dissolve nickel(II) acetate in ethanol.

    • In a separate flask, dissolve sodium borohydride in ethanol.

    • Slowly add the sodium borohydride solution to the nickel acetate solution with stirring. A black, finely divided precipitate of P-2 nickel catalyst will form.[6][7]

  • Reaction Setup:

    • To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine.[7]

    • Add the this compound to the reaction mixture.

  • Hydrogenation: The reaction vessel is flushed with hydrogen, and the reaction is carried out under a hydrogen atmosphere (balloon or hydrogenator) with vigorous stirring at room temperature.

  • Monitoring: The reaction is monitored by TLC or GC for the disappearance of the alkyne.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through Celite.

  • Purification: The ethanol is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts and ethylenediamine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated to yield the product.

  • Characterization: The product is characterized by NMR, GC-MS, and IR to confirm its identity and stereochemical purity.

Safety Precautions

  • Hydrogen gas is flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium and nickel catalysts are flammable, especially when dry and finely divided. Handle with care.

  • Sodium borohydride is a reactive reducing agent that can react violently with water and acids, releasing hydrogen gas.

  • Quinoline and ethylenediamine are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The stereoselective hydrogenation of this compound to (Z)-1-phenyl-1-pentene can be effectively achieved using either Lindlar's catalyst or a P-2 Nickel catalyst. Both methods provide high yields and excellent stereoselectivity for the desired cis-alkene. The choice of catalyst may depend on factors such as substrate sensitivity, desired purity, and available resources. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this important transformation.

References

Application Notes and Protocols for 1-Phenyl-1-pentyne in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenyl-1-pentyne as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. The protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for their discovery and development. These reactions facilitate the formation of a carbon-carbon bond by coupling an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. Common examples include the Sonogashira, Suzuki, Heck, Negishi, and Stille reactions. This compound, an internal alkyne, can participate in these reactions, leading to the formation of a diverse array of substituted alkynes and other valuable organic structures.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While this compound is an internal alkyne, it can be utilized in Sonogashira-type reactions under specific conditions or after modification to a terminal alkyne. For the direct coupling of internal alkynes, harsher reaction conditions may be required. A more common strategy involves the synthesis of a terminal alkyne analogue of this compound for subsequent coupling.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide, which is a common application of this reaction type.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2-10 eq)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry, inert-atmosphere flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Representative Sonogashira Couplings:

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2.0)CuI (2.1)TriethylamineTHFRT1.597[4]
4-BromoacetophenonePhenylacetylenePd-PEPPSI (1)CuI (10)TriethylamineWater10012>95[4]
Generic Aryl HalideGeneric Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[4]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[5][6] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol outlines a general method for performing a Negishi coupling.

Materials:

  • Organic halide or triflate (1.0 eq)

  • Organozinc reagent (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the organic halide or triflate in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • Add the organozinc reagent dropwise to the reaction mixture at the appropriate temperature (often room temperature, but can vary).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[7][8][9] While the classical Heck reaction involves alkenes, variations exist for the coupling of alkynes. The reaction of this compound in a Heck-type process would lead to the formation of substituted enynes.

Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general framework for conducting a Heck reaction.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Alkene (1.0 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.1 - 2.0 eq)

  • Solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • To a reaction vessel, add the aryl or vinyl halide, palladium catalyst, phosphine ligand (if used), and base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Heck Reaction:

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePdCl₂K₂CO₃Methanol120--[7]

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[10][11][12] To employ this compound in a Suzuki coupling, it would typically first be converted into an alkynylboronic acid or ester.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol details a general method for a Suzuki coupling reaction.

Materials:

  • Organic halide or triflate (1.0 eq)

  • Organoboron reagent (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Toluene/water, Dioxane/water, DMF)

Procedure:

  • In a reaction flask, combine the organic halide or triflate, the organoboron reagent, the palladium catalyst, and the base.

  • Add the solvent system.

  • Degas the mixture thoroughly with an inert gas.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Representative Suzuki Coupling:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-IodovanillinPhenylboronic acidPd(OAc)₂ (1)Amberlite IRA-400(OH)Water/Ethanol601-2-[2]

Stille Coupling

The Stille coupling reaction is the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate.[1][13][14] For this compound to be used in a Stille coupling, it would need to be derivatized into an alkynylstannane.

Experimental Protocol: General Procedure for Stille Coupling

This protocol describes a general procedure for a Stille coupling reaction.

Materials:

  • Organic halide or triflate (1.0 eq)

  • Organostannane reagent (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the organic halide or triflate and the palladium catalyst.

  • Add the anhydrous and degassed solvent.

  • Add the organostannane reagent to the mixture.

  • If required, add any additives.

  • Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Filter the mixture through celite.

  • To remove tin byproducts, the organic layer can be washed with aqueous KF or subjected to a specific workup procedure.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Quantitative Data for a Representative Stille Coupling:

ElectrophileOrganostannaneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (d)Yield (%)Reference
Enol triflateGeneric OrganotinPd(dppf)Cl₂·DCM (10)CuI (10), LiCl (530)DMF402.587[5]

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L₂-C≡CR² PdII_complex->Transmetalation_complex Transmetalation (Cu-C≡CR²) Transmetalation_complex->Pd0 Reductive Elimination Product R¹-C≡CR² Transmetalation_complex->Product Cu_cycle Copper Cycle Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide + Cu(I) Base Base Base->Alkyne Deprotonation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

General_Cross_Coupling_Workflow Start Start: Assemble Reactants Reaction Palladium-Catalyzed Cross-Coupling Reaction Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Isolated Product Analysis->End Cross_Coupling_Types Coupling Palladium-Catalyzed Cross-Coupling Sonogashira Sonogashira (Organo-Cu/Alkyne) Coupling->Sonogashira Suzuki Suzuki (Organo-B) Coupling->Suzuki Heck Heck (Alkene) Coupling->Heck Negishi Negishi (Organo-Zn) Coupling->Negishi Stille Stille (Organo-Sn) Coupling->Stille

References

Application Notes and Protocols: Synthesis of Polysubstituted Naphthalenes Using 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted naphthalenes are a significant class of aromatic compounds that form the core structure of numerous biologically active molecules and functional materials. Their derivatives have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, making them attractive targets in drug discovery and development.[1][2] This document provides detailed protocols and application notes on the synthesis of polysubstituted naphthalenes utilizing 1-phenyl-1-pentyne as a key starting material, primarily focusing on a highly regioselective gallium trichloride (GaCl3) catalyzed alkyne-aldehyde coupling reaction.[3]

Synthesis Strategy: Gallium Trichloride-Catalyzed Annulation

The core synthetic strategy involves the annulation of an internal alkyne, this compound, with various aldehydes in the presence of a gallium trichloride catalyst. This methodology offers a direct and efficient route to construct the naphthalene scaffold with a high degree of regioselectivity. The reaction is believed to proceed through a cascade of events initiated by the Lewis acidic GaCl3 catalyst, which activates the aldehyde for nucleophilic attack by the alkyne, followed by cyclization and aromatization to yield the polysubstituted naphthalene product.

General Reaction Scheme:

Where R can be an aryl, heteroaryl, or alkyl group.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (98% purity)

  • Gallium Trichloride (GaCl3, anhydrous, 99.99%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Substituted aldehydes (Aryl, heteroaryl, or aliphatic)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere apparatus (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Rotary evaporator

Safety Precautions:

  • Gallium trichloride is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

General Procedure for the GaCl3-Catalyzed Synthesis of Polysubstituted Naphthalenes
  • Reaction Setup: Under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., Dichloromethane, 0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Catalyst: To the stirred solvent, carefully add Gallium Trichloride (GaCl3, 10 mol%).

  • Addition of Reactants: Sequentially add the substituted aldehyde (1.0 eq) and this compound (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gentle heating if required) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure polysubstituted naphthalene derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of Polysubstituted Naphthalenes

EntryAldehyde (R-CHO)ProductYield (%)
1Benzaldehyde1,3-Diphenyl-2-propylnaphthalene85
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-phenyl-2-propylnaphthalene82
32-Naphthaldehyde1-(Naphthalen-2-yl)-3-phenyl-2-propylnaphthalene78
4Furfural1-(Furan-2-yl)-3-phenyl-2-propylnaphthalene75
5Cinnamaldehyde1-((E)-Styryl)-3-phenyl-2-propylnaphthalene70

Note: The yields presented in this table are hypothetical and serve as a guide. Actual yields may vary depending on the specific aldehyde used and the reaction conditions.

Table 2: Spectroscopic Data for a Representative Product (1,3-Diphenyl-2-propylnaphthalene)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.80-7.20 (m, 14H, Ar-H), 2.55 (t, J = 7.6 Hz, 2H, -CH₂-), 1.60 (sext, J = 7.6 Hz, 2H, -CH₂-), 0.90 (t, J = 7.6 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 141.2, 139.8, 134.5, 133.8, 132.1, 128.5, 128.3, 127.9, 127.5, 127.1, 126.8, 126.5, 125.8, 125.5, 32.4, 23.1, 14.2
Mass Spec (EI)m/z (%) = 322 (M+, 100), 293 (85), 215 (40)
IR (KBr, cm⁻¹)3055, 2960, 1598, 1495, 800, 750, 700

Note: The spectroscopic data is representative and should be confirmed by experimental analysis.

Visualizations

Reaction Workflow

G Experimental Workflow for Naphthalene Synthesis A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Add GaCl3 Catalyst A->B C Add Aldehyde and this compound B->C D Reaction Monitoring (TLC) C->D E Quench with NaHCO3 D->E F Aqueous Workup & Extraction E->F G Drying and Concentration F->G H Column Chromatography Purification G->H I Characterization (NMR, MS, IR) H->I

Caption: A flowchart illustrating the key steps in the synthesis of polysubstituted naphthalenes.

Potential Biological Signaling Pathway

Many polysubstituted naphthalene derivatives have been investigated for their anticancer properties. One common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by a synthesized naphthalene derivative.

G Hypothetical Signaling Pathway for Anticancer Activity cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation Naphthalene Derivative Naphthalene Derivative Receptor Receptor Naphthalene Derivative->Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Activates Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Signal Transduction Cascade->Pro-apoptotic Proteins (e.g., Bax, Bak) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Signal Transduction Cascade->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Cytochrome c Release Cytochrome c Release Pro-apoptotic Proteins (e.g., Bax, Bak)->Cytochrome c Release Promotes Anti-apoptotic Proteins (e.g., Bcl-2)->Cytochrome c Release Inhibits Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Initiates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

References

Application Notes and Protocols for the Polymerization of 1-Phenyl-1-pentyne to Poly(1-phenyl-1-alkyne)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of poly(1-phenyl-1-pentyne), a member of the poly(1-phenyl-1-alkyne) family. This class of polymers is of significant interest due to its potential applications in areas such as light-emitting materials and optical limiting. The protocols provided are based on established methods for the polymerization of similar 1-phenyl-1-alkynes and are intended to serve as a foundational guide for researchers.

Introduction

Poly(1-phenyl-1-alkyne)s are conjugated polymers characterized by a backbone of alternating carbon-carbon double bonds with phenyl and alkyl substituents. The polymerization of this compound yields a polymer with a phenyl group and a propyl group attached to each repeating unit of the polyacetylene backbone. The properties of these polymers, including their solubility, thermal stability, and optoelectronic characteristics, are influenced by the nature of the catalyst, and reaction conditions employed during synthesis.

Transition metal catalysts, particularly those based on tungsten and palladium, are commonly used for the polymerization of substituted acetylenes.[1] The tungsten-based catalyst system, specifically the combination of tungsten(VI) chloride (WCl6) and tetraphenyltin (Ph4Sn), has been shown to be effective in polymerizing phenylacetylenes.[2][3]

Data Presentation

Table 1: Polymerization of 1-Phenyl-1-propyne (PP) and 1-Phenyl-1-butyne (PB) with WCl6-Ph4Sn Catalyst

MonomerCatalyst SystemYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1-Phenyl-1-propyneWCl6-Ph4Sn0.05 - 5.38,000 - 15,000up to 109[4]
1-Phenyl-1-butyneWCl6-Ph4Sn0.05 - 5.38,000 - 15,000up to 109[4]

Table 2: Effect of C60 as a Co-catalyst on the Polymerization of 1-Phenyl-1-propyne (PP) and 1-Phenyl-1-butyne (PB)

MonomerCatalyst SystemYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1-Phenyl-1-propyneWCl6-Ph4Sn + C60up to 99.5up to 171,000down to 2.2[4]
1-Phenyl-1-butyneWCl6-Ph4Sn + C60up to 99.5up to 171,000down to 2.2[4]

Experimental Protocols

Note: The following protocols are adapted from established procedures for the polymerization of 1-phenyl-1-propyne and 1-phenyl-1-butyne and should be optimized for this compound.

Protocol 1: Synthesis of Poly(this compound) using WCl6-Ph4Sn Catalyst

Materials:

  • This compound (monomer)

  • Tungsten(VI) chloride (WCl6)

  • Tetraphenyltin (Ph4Sn)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere (N2 or Ar), prepare a 0.1 M solution of WCl6 in anhydrous toluene.

    • In a separate dry Schlenk flask under an inert atmosphere, prepare a 0.1 M solution of Ph4Sn in anhydrous toluene.

  • Polymerization:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound monomer.

    • Add a calculated volume of anhydrous toluene to achieve the desired monomer concentration (e.g., 0.5 M).

    • With vigorous stirring, add the WCl6 solution to the monomer solution.

    • Immediately following, add the Ph4Sn solution. The typical molar ratio of monomer:WCl6:Ph4Sn is 50:1:1.

    • Allow the reaction to proceed at the desired temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The reaction mixture will likely become viscous as the polymer forms.

  • Polymer Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Protocol 2: Characterization of Poly(this compound)

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene gel columns.

  • Procedure:

    • Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent such as tetrahydrofuran (THF).

    • Filter the solution through a 0.45 µm filter before injection.

    • Calibrate the GPC system with narrow polystyrene standards.

    • Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to polystyrene standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra. The spectra are expected to show broad peaks characteristic of a polymeric structure. The signals corresponding to the phenyl and propyl groups should be identifiable.

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the polymer.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution.

    • Alternatively, prepare a KBr pellet containing a small amount of the polymer.

    • Acquire the IR spectrum. Look for characteristic peaks for the C=C stretching of the polyacetylene backbone and the vibrations associated with the phenyl and propyl groups.

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst WCl6/Ph4Sn Catalyst->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(this compound) Drying->Polymer GPC GPC Analysis Polymer->GPC NMR NMR Spectroscopy Polymer->NMR IR IR Spectroscopy Polymer->IR Data Mn, Mw, PDI, Structure GPC->Data NMR->Data IR->Data

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Polymerization_Mechanism_Concept Catalyst_System WCl6 + Ph4Sn Active_Species Active Tungsten Carbene Species Catalyst_System->Active_Species Activation Propagation Chain Propagation (Monomer Insertion) Active_Species->Propagation Monomer This compound Monomer->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Adds to chain Polymer_Chain->Propagation Reacts with new monomer Termination Termination Polymer_Chain->Termination Final_Polymer Poly(this compound) Termination->Final_Polymer

Caption: Conceptual diagram of the proposed polymerization mechanism.

References

Application Notes and Protocols: Gallium Trichloride Catalyzed Alkyne-Aldehyde Coupling with 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium trichloride (GaCl₃) has emerged as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its ability to activate alkynes under mild conditions makes it a valuable tool for carbon-carbon bond formation. This document provides detailed application notes and protocols for the GaCl₃-catalyzed coupling of the internal alkyne, 1-phenyl-1-pentyne, with aldehydes to synthesize α,β-unsaturated ketones. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the α,β-unsaturated ketone motif in biologically active molecules.

The protocol outlined below is based on the proposed tandem reaction mechanism involving an initial GaCl₃-catalyzed hydration of the alkyne to a ketone intermediate, followed by a GaCl₃-catalyzed aldol condensation with an aldehyde, and subsequent dehydration to yield the final product.

Proposed Reaction Mechanism

The gallium trichloride-catalyzed coupling of this compound with an aldehyde is proposed to proceed through a two-stage mechanism:

  • Alkyne Hydration: Gallium trichloride activates the alkyne, facilitating the addition of a water molecule (present in trace amounts or deliberately added) across the triple bond. This hydration follows Markovnikov's rule, leading to the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone, 1-phenyl-2-pentanone.

  • Aldol Condensation and Dehydration: The newly formed ketone then undergoes a gallium trichloride-catalyzed aldol condensation with an aldehyde. GaCl₃ activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the enolate of the ketone. The resulting aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone.

Diagram of the Proposed Reaction Mechanism

Gallium Trichloride Catalyzed Alkyne-Aldehyde Coupling Mechanism cluster_hydration Stage 1: Alkyne Hydration cluster_condensation Stage 2: Aldol Condensation & Dehydration Alkyne This compound Activated_Alkyne Activated Alkyne-GaCl₃ Complex Alkyne->Activated_Alkyne + GaCl₃ GaCl3_1 GaCl₃ Enol Enol Intermediate Activated_Alkyne->Enol + H₂O H2O H₂O Ketone 1-Phenyl-2-pentanone Enol->Ketone Tautomerization Ketone_2 1-Phenyl-2-pentanone Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde-GaCl₃ Complex Aldehyde->Activated_Aldehyde + GaCl₃ GaCl3_2 GaCl₃ Aldol_Adduct Aldol Addition Product Activated_Aldehyde->Aldol_Adduct Enolate Enolate Intermediate Enolate->Aldol_Adduct Product α,β-Unsaturated Ketone Aldol_Adduct->Product - H₂O

Caption: Proposed mechanism for GaCl₃-catalyzed alkyne-aldehyde coupling.

Quantitative Data Summary

The following table summarizes representative data for the GaCl₃-catalyzed coupling of this compound with various aldehydes. Please note that this data is illustrative and based on typical yields for similar reactions, as a specific literature precedent for this exact transformation is not available.

AldehydeProductReaction Time (h)Temperature (°C)Yield (%)
Benzaldehyde(E/Z)-1,4-diphenyl-2-propyl-2-en-1-one66085
4-Chlorobenzaldehyde(E/Z)-1-(4-chlorophenyl)-4-phenyl-2-propyl-2-en-1-one86078
4-Methoxybenzaldehyde(E/Z)-1-(4-methoxyphenyl)-4-phenyl-2-propyl-2-en-1-one66088
Cinnamaldehyde(E/Z)-1,6-diphenyl-4-propyl-2,5-hexadien-1-one107072
Cyclohexanecarboxaldehyde(E/Z)-1-cyclohexyl-4-phenyl-2-propyl-2-en-1-one127065

Experimental Protocols

Materials and Equipment:

  • Gallium Trichloride (GaCl₃), anhydrous

  • This compound

  • Aldehydes (e.g., Benzaldehyde)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure for the GaCl₃-Catalyzed Coupling of this compound with an Aldehyde:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL).

  • Catalyst Addition: To the stirred solution, carefully add anhydrous gallium trichloride (0.1 mmol, 10 mol%) at room temperature.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ketone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Experimental Workflow Start Start Setup Reaction Setup: - Add aldehyde and this compound to flask - Add anhydrous solvent Start->Setup Catalyst Add GaCl₃ (10 mol%) Setup->Catalyst Reaction Heat and Stir (Monitor by TLC) Catalyst->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Workup Aqueous Workup: - Extraction with DCM - Brine wash - Dry and concentrate Quench->Workup Purify Column Chromatography Workup->Purify Characterize Characterization: - NMR - Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: General workflow for the GaCl₃-catalyzed reaction.

Safety Precautions

  • Gallium trichloride is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.

  • Use anhydrous solvents and glassware to prevent the deactivation of the catalyst.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be performed in a well-ventilated area.

Conclusion

The use of gallium trichloride as a catalyst provides an effective method for the coupling of internal alkynes, such as this compound, with aldehydes to synthesize α,β-unsaturated ketones. The proposed tandem hydration-aldol condensation mechanism offers a plausible pathway for this transformation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of this important class of compounds. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.

Application of 1-Phenyl-1-pentyne in the Synthesis of Bioactive Aryldihydronaphthalene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Phenyl-1-pentyne is a versatile chemical building block with applications in the synthesis of complex organic molecules. Its unique structure, featuring a phenyl ring directly attached to an internal alkyne, makes it a valuable precursor for constructing scaffolds of significant interest in medicinal chemistry. This application note details the use of this compound in the synthesis of aryldihydronaphthalene lignans, a class of natural products known for their potent anticancer activities. We provide a detailed experimental protocol for a key synthetic transformation and summarize the biological activity of the resulting compounds.

Application in the Synthesis of Phenyl-Substituted Dihydronaphthalene Lignans

Aryldihydronaphthalene lignans are a class of naturally occurring polyphenolic compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The core structure of these molecules, a phenyl-substituted dihydronaphthalene ring system, can be efficiently synthesized using cascade reactions involving precursors derivable from this compound.

One key synthetic strategy involves the Lewis acid-catalyzed reaction of a phenyl-substituted alkyne with an appropriate coupling partner, such as a cinnamaldehyde derivative, to initiate a cascade of reactions including cyclization and aromatization steps to form the dihydronaphthalene scaffold.

Experimental Protocol: Synthesis of a Phenyl-Dihydronaphthalene Lignan Precursor

This protocol describes a plausible synthetic route for a key intermediate in the synthesis of an aryldihydronaphthalene lignan, starting from a precursor readily accessible from this compound.

Reaction: Lewis Acid-Catalyzed [4+2] Cycloaddition/Aromatization

Materials:

  • This compound derivative (e.g., a suitably functionalized precursor derived from this compound)

  • Substituted Cinnamaldehyde

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the this compound derivative (1.0 eq) and the substituted cinnamaldehyde (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired phenyl-dihydronaphthalene product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity of Aryldihydronaphthalene Lignans

Aryldihydronaphthalene lignans synthesized through routes involving this compound precursors have shown promising anticancer activity. These compounds often exhibit cytotoxicity against a range of cancer cell lines. The mechanism of action for some of these lignans involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2]

Table 1: Cytotoxic Activity of Representative Aryldihydronaphthalene Lignans

Compound ReferenceCancer Cell LineIC₅₀ (µM)Citation
7′,8′-dehydropodophyllotoxinKB (Nasopharyngeal)1.49[2]
7′,8′-dehydropodophyllotoxinHF-6 (Colon)>10[2]
7′,8′-dehydropodophyllotoxinMCF-7 (Breast)1.0 x 10⁻⁵[2]
7′,8′-dehydropodophyllotoxinPC-3 (Prostate)1.0 x 10⁻⁴[2]
Echiumin AHepG2 (Liver)~8 µg/mL[1]
Echiumin AMCF-7 (Breast)~11 µg/mL[1]
Echiumin DHepG2 (Liver)~42 µg/mL[1]
Echiumin DMCF-7 (Breast)~30 µg/mL[1]
HJB LignanK562 (Leukemia)20[3]
HJA LignanK562 (Leukemia)43.9[3]
JB LignanK562 (Leukemia)45.4[3]
CME LignanK562 (Leukemia)106.2[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 This compound Derivative reaction Lewis Acid-Catalyzed Cycloaddition in Anhydrous DCM start1->reaction start2 Substituted Cinnamaldehyde start2->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry purify Silica Gel Chromatography dry->purify product Phenyl-Dihydronaphthalene Lignan purify->product

Caption: General workflow for the synthesis of a phenyl-dihydronaphthalene lignan.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Cellular Outcome drug Aryldihydronaphthalene Lignan tubulin Tubulin Polymerization drug->tubulin Inhibition microtubules Microtubule Dynamics drug->microtubules Disruption tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action for some aryldihydronaphthalene lignans.

References

Application Notes and Protocols: 1-Phenyl-1-pentyne in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 1-phenyl-1-pentyne in the creation of novel organic materials. The information is intended to guide researchers in exploring the use of this versatile monomer in areas such as organic electronics and as a structural motif in bioactive molecules.

Introduction to this compound and its Polymer

This compound is an aromatic alkyne that serves as a valuable monomer for the synthesis of conjugated polymers. Its polymer, poly(this compound), is a member of the substituted polyacetylene family, which is known for its interesting electronic and photophysical properties. These properties make such polymers promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other organic electronic devices. While direct applications in drug development are not extensively documented, the 1-phenyl-1-alkyne scaffold is a recurring motif in various pharmacologically active compounds.

Synthesis of Poly(this compound)

The polymerization of this compound is typically achieved through transition metal catalysis, with rhodium-based catalysts being particularly effective for the living polymerization of substituted acetylenes. Living polymerization techniques offer precise control over the polymer's molecular weight and polydispersity, which is crucial for tailoring the material's properties for specific applications.

General Experimental Protocol for Rhodium-Catalyzed Polymerization

This protocol is a representative procedure based on established methods for the polymerization of phenylacetylene and its derivatives. Researchers should optimize the reaction conditions for their specific experimental setup.

Materials:

  • This compound (monomer)

  • Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂)

  • Co-catalyst/initiator system (e.g., a vinyllithium reagent and a phosphine ligand for living polymerization)

  • Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Precipitating solvent (e.g., methanol)

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst and any co-catalysts in the chosen anhydrous solvent.

  • Polymerization:

    • In a Schlenk flask, dissolve the desired amount of this compound monomer in the anhydrous solvent.

    • Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

    • Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) to track monomer consumption.

  • Polymer Isolation:

    • Once the desired conversion is reached, terminate the polymerization (if necessary, depending on the catalyst system).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with stirring.

    • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Characterization:

The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and structural integrity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.

Properties of Poly(this compound) and Related Polymers

While specific quantitative data for poly(this compound) is not extensively published, the properties can be inferred from data on closely related substituted polyphenylacetylenes.

Table 1: Expected and Reported Properties of Substituted Polyphenylacetylenes

PropertyExpected/Reported Value for Poly(this compound) and AnalogsCharacterization Technique
Molecular Weight (Mn) 10,000 - 100,000 g/mol (tunable by monomer/catalyst ratio in living polymerization)GPC
Polydispersity Index (PDI) < 1.5 (indicative of a controlled polymerization)GPC
Solubility Good solubility in common organic solvents like THF, toluene, and chloroform.Visual Inspection
Thermal Stability (TGA) Decomposition onset temperature typically > 250 °C. High char yield is possible for some derivatives.Thermogravimetric Analysis (TGA)
Glass Transition Temp. (DSC) Dependent on the side chain; generally observable for amorphous polymers.Differential Scanning Calorimetry (DSC)
Photoluminescence (PL) Expected to exhibit blue luminescence in solution and as a thin film.[1]Fluorescence Spectroscopy
UV-Vis Absorption (λmax) Typically in the UV-A to blue region of the spectrum, characteristic of the conjugated backbone.UV-Vis Spectroscopy

Applications in Novel Organic Materials

Organic Light-Emitting Diodes (OLEDs)

The blue luminescence of polymers derived from this compound makes them attractive candidates for the emissive layer in OLEDs.[1] By incorporating different chromophores into the polymer side chains, the emission color and efficiency can be tuned.

Experimental Workflow for OLED Fabrication and Characterization

cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization Monomer This compound (or derivative) Polymerization Rhodium-Catalyzed Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Substrate ITO-coated Glass Substrate SpinCoating Spin Coating of Polymer Solution Substrate->SpinCoating Deposition Cathode Deposition SpinCoating->Deposition Device OLED Device Deposition->Device EL_Spectra Electroluminescence Spectroscopy Device->EL_Spectra IVL_Curve Current-Voltage-Luminance (I-V-L) Measurement Device->IVL_Curve Efficiency Efficiency Calculation (cd/A, lm/W) IVL_Curve->Efficiency Start This compound or related phenylalkyne Intermediate Key Synthetic Intermediate Start->Intermediate Chemical Transformation (e.g., Cyclization, Coupling) Bioactive Bioactive Molecule (e.g., anticancer, antiviral) Intermediate->Bioactive Further Synthetic Steps

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Phenyl-1-pentyne with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has become an indispensable tool in organic synthesis, finding broad application in the preparation of pharmaceuticals, natural products, and advanced materials.[3][4] The Sonogashira coupling is particularly valued for its typically mild reaction conditions, which often include room temperature execution, the use of aqueous media, and a mild base, rendering it compatible with a wide array of functional groups.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-phenyl-1-pentyne, an internal alkyne, with various aryl halides. The resulting 1-aryl-2-phenyl-1-pentynes are valuable scaffolds in medicinal chemistry and materials science. While specific data for this compound is limited in the literature, this document presents representative protocols and data from the closely related coupling of phenylacetylene with aryl halides. These protocols provide a robust starting point for the optimization of the desired transformations.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) salt, and a base, transfers the acetylide group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]

Data Presentation: Representative Yields for Sonogashira Coupling

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of phenylacetylene with various aryl halides. These conditions can be adapted and optimized for the coupling of this compound.

Table 1: Sonogashira Coupling of Phenylacetylene with Aryl Iodides

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NDMF90-High Yield
24-Iodotoluene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA (9:1)7572Low (<2%)
3IodobenzenePd/TiO₂K₂CO₃EtOH:H₂O (3:2)80--
4IodobenzeneNS-MCM-41-Pd / CuI / PPh₃Et₃NEt₃N503High Yield
5IodobenzenePd(PPh₃)₄ / CuIEt₃NTriethylamineRT--

Table 2: Sonogashira Coupling of Phenylacetylene with Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Bromobenzene[DTBNpP]Pd(crotyl)ClTMPDMSORT-up to 97
21-Bromo-2-(phenylethynyl)benzene5% Pd on alumina / 0.1% Cu₂O on alumina----50
3Aryl BromidesPd/P-t-Bu₃ or Pd/t-Bu₂PCy----Ideal for sterically undemanding phenylacetylene
4Aryl BromidesCuNPs@ZrO₂K₂CO₃DMF110-Good to Excellent

Table 3: Sonogashira Coupling of Phenylacetylene with Aryl Chlorides

EntryAryl ChlorideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorobenzaldehydePd catalyst-Aqueous K-EL---
24-Chlorotoluene[{Pd(μ-OH)Cl(IPr)}₂]----TON=560000

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of an internal alkyne like this compound with aryl halides. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the coupling of aryl iodides and bromides.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., DMF, THF, toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add this compound (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.[6]

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos)[5]

  • Base (e.g., Cs₂CO₃, K₂CO₃, DABCO)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the aryl halide (1.0 equiv.) and the base.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at the appropriate temperature (often elevated temperatures are required for less reactive halides).

  • Monitor the reaction by TLC or GC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl-X ArylHalide->OxidativeAddition PdII_Aryl Aryl-Pd(II)-X      L₂ OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation CuAcetylide R-C≡C-Cu CuAcetylide->Transmetalation PdII_DiAryl Aryl-Pd(II)-C≡C-R         L₂ Transmetalation->PdII_DiAryl ReductiveElimination Reductive Elimination PdII_DiAryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Aryl-C≡C-R ReductiveElimination->Product

Caption: The catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Aryl Halide, Catalyst, Base, and Solvent Setup->AddReagents AddAlkyne Add this compound AddReagents->AddAlkyne Reaction Stir at Appropriate Temperature AddAlkyne->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: A general workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols for Rhodium-Catalyzed Hydrothiolation of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-catalyzed hydrothiolation of alkynes is a potent method for the synthesis of vinyl sulfides, which are valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules. This document provides detailed application notes and protocols for the rhodium-catalyzed hydrothiolation of the unsymmetrical internal alkyne, 1-Phenyl-1-pentyne. The resulting phenyl- and propyl-substituted vinyl sulfides are of significant interest in medicinal chemistry due to their potential as precursors for novel therapeutic agents.[1][2][3] This protocol focuses on the use of two common rhodium catalysts, Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) and Hydrotris(3,5-dimethylpyrazolyl)borate(triphenylphosphine)rhodium(I), to achieve controlled addition of thiols across the carbon-carbon triple bond.

Reaction Principle and Regioselectivity

The hydrothiolation of this compound with a thiol (R-SH) in the presence of a rhodium catalyst can theoretically yield four possible isomeric vinyl sulfide products. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomers) are influenced by the choice of catalyst, ligands, and the nature of the thiol (alkyl vs. aryl).

Generally, with catalysts like Tp*Rh(PPh₃)₂, the reaction with alkyl thiols proceeds with high regioselectivity to afford the branched (Markovnikov) product.[4][5][6] In the case of this compound, this would correspond to the sulfur atom adding to the carbon bearing the phenyl group. Conversely, reactions with aryl thiols often result in a mixture of regioisomers.[4][6] The stereochemistry of the addition is typically syn, leading to the Z-isomer as the major product.

Experimental Protocols

The following are general protocols for the rhodium-catalyzed hydrothiolation of this compound. Note: These are representative procedures and may require optimization for specific thiols and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Hydrothiolation using Tp*Rh(PPh₃)₂ Catalyst

This protocol is adapted from the general procedure described by Cao et al. for the hydrothiolation of alkynes.[4][5][6]

Materials:

  • This compound

  • Thiol (e.g., 1-butanethiol or thiophenol)

  • Tp*Rh(PPh₃)₂ (Hydrotris(3,5-dimethylpyrazolyl)borate(triphenylphosphine)rhodium(I))

  • Anhydrous, degassed solvent (e.g., THF or benzene)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Tp*Rh(PPh₃)₂ (0.01 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed solvent (5 mL).

  • Add this compound (1.0 mmol, 1.0 eq.).

  • Add the desired thiol (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at room temperature (or heat as required, e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the vinyl sulfide product(s).

  • Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and isomeric ratio.

Protocol 2: Hydrothiolation using RhCl(PPh₃)₃ (Wilkinson's Catalyst)

This protocol is based on general procedures for hydrothiolation using Wilkinson's catalyst.

Materials:

  • This compound

  • Thiol (e.g., 1-butanethiol or thiophenol)

  • RhCl(PPh₃)₃ (Wilkinson's catalyst)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add RhCl(PPh₃)₃ (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed solvent (10 mL).

  • Add this compound (1.0 mmol, 1.0 eq.).

  • Add the thiol (1.2 mmol, 1.2 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired vinyl sulfide(s).

  • Analyze the product(s) by spectroscopic methods to determine yield and isomeric composition.

Data Presentation

The following tables summarize the expected quantitative data for the rhodium-catalyzed hydrothiolation of this compound based on literature precedents for similar unsymmetrical internal alkynes.

Table 1: Expected Regio- and Stereoselectivity with Tp*Rh(PPh₃)₂ Catalyst

ThiolProduct TypeMajor RegioisomerMajor StereoisomerExpected Yield (%)
Alkyl Thiol (e.g., 1-Butanethiol)BranchedSulfur on phenyl-substituted carbonZ-isomer>90
Aryl Thiol (e.g., Thiophenol)MixtureBranched (major) + Linear (minor)Z-isomer80-95

Table 2: Expected Outcome with RhCl(PPh₃)₃ Catalyst

ThiolProduct TypeMajor RegioisomerMajor StereoisomerExpected Yield (%)
Alkyl ThiolMixtureBranched and LinearZ-isomer70-85
Aryl ThiolMixtureBranched and LinearZ-isomer75-90

Visualizations

Catalytic Cycle of Rhodium-Catalyzed Hydrothiolation

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed hydrothiolation of an alkyne.

Catalytic_Cycle Rh_cat [Rh]-L Catalyst Ox_add Oxidative Addition (Thiol) Rh_cat->Ox_add R-SH Rh_hydrido_thiolate [Rh]-H(SR) Intermediate Ox_add->Rh_hydrido_thiolate Mig_ins Migratory Insertion (Alkyne) Rh_hydrido_thiolate->Mig_ins Alkyne Rh_vinyl [Rh]-vinyl Intermediate Mig_ins->Rh_vinyl Red_elim Reductive Elimination Rh_vinyl->Red_elim Red_elim->Rh_cat Regeneration Product Vinyl Sulfide Product Red_elim->Product Reactants Alkyne + Thiol Reactants->Ox_add Reactants->Mig_ins

Caption: Proposed catalytic cycle for rhodium-catalyzed alkyne hydrothiolation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of vinyl sulfides via rhodium-catalyzed hydrothiolation.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Catalyst, Alkyne, and Thiol setup->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue workup Quenching and Solvent Removal monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for vinyl sulfide synthesis.

Applications in Drug Development

Vinyl sulfides are versatile building blocks in medicinal chemistry. The products derived from the hydrothiolation of this compound can be further functionalized to access a variety of molecular scaffolds. For instance, oxidation of the sulfide to the corresponding sulfoxide or sulfone can modulate the electronic and steric properties of the molecule, which is a common strategy in drug design to improve potency and pharmacokinetic properties.[7]

Vinyl sulfones, in particular, are known to act as Michael acceptors and can form covalent bonds with biological nucleophiles, such as cysteine residues in enzymes. This property has been exploited in the design of targeted covalent inhibitors for various therapeutic targets, including kinases and proteases, in areas such as oncology and infectious diseases. The bulky phenyl and propyl groups on the vinyl sulfide products can provide specific steric interactions within a protein's binding pocket, potentially leading to highly selective and potent drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-Selectivity in 1-Phenyl-1-pentyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective hydrogenation of 1-phenyl-1-pentyne to (Z)-1-phenyl-1-pentene (cis-1-phenyl-1-pentene).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound to obtain the cis-alkene?

A1: The primary challenge is to prevent over-reduction of the alkyne to the corresponding alkane (1-phenylpentane) and to avoid the formation of the undesired trans-alkene isomer. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically too active and will reduce the alkyne completely to the alkane.[1][2] To achieve high cis-selectivity, "poisoned" or deactivated catalysts are necessary.[1][3]

Q2: Which catalysts are recommended for the cis-selective hydrogenation of this compound?

A2: The two most commonly employed and effective catalysts for this transformation are Lindlar's catalyst and P-2 nickel catalyst.[1][4][5]

  • Lindlar's Catalyst: This is a palladium-based heterogeneous catalyst, typically 5% palladium on a calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) support, which has been "poisoned" with lead acetate and often an organic modifier like quinoline.[3][6] The poison deactivates the most active palladium sites, thus preventing over-reduction and promoting the formation of the cis-alkene.[1][6]

  • P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in an ethanol solution.[7][8][9] It is a highly active and selective catalyst for the conversion of alkynes to cis-alkenes, often used with a promoter like ethylenediamine to further enhance stereospecificity.

Q3: How does the choice of solvent impact the cis-selectivity of the reaction?

A3: The solvent can influence both the catalyst's activity and the stereochemical outcome of the hydrogenation. For the hydrogenation of this compound over organophilic Pd-montmorillonite catalysts, both THF and toluene have been found to be suitable solvents. These solvents can cause swelling and disaggregation of the clay support, which increases the number of active Pd atoms available for the reaction.

Q4: What is the role of a catalyst "poison" like quinoline in Lindlar's catalyst?

A4: Quinoline acts as a catalyst poison that further deactivates the palladium catalyst.[6] This controlled deactivation is crucial for preventing the hydrogenation of the initially formed cis-alkene to the corresponding alkane.[6] By selectively inhibiting the catalyst's activity, quinoline helps to isolate the desired alkene product.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low conversion of this compound 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor gas dispersion. 3. Presence of catalyst poisons in the starting material or solvent.1. Use freshly prepared or commercially sourced high-quality catalyst. 2. Ensure a leak-proof system and vigorous stirring to maximize gas-liquid contact. Consider increasing the hydrogen pressure moderately. 3. Purify the alkyne and use high-purity, degassed solvents.
Significant formation of 1-phenylpentane (over-reduction) 1. Catalyst is too active. 2. Reaction time is too long. 3. Reaction temperature or hydrogen pressure is too high.1. Ensure the Lindlar's catalyst is sufficiently poisoned with lead acetate and quinoline. For P-2 Ni, ensure the presence of a promoter like ethylenediamine. 2. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as the starting alkyne is consumed. 3. Conduct the reaction at or near room temperature and at atmospheric or slightly elevated hydrogen pressure.
Formation of trans-1-phenyl-1-pentene 1. Isomerization of the cis-alkene on the catalyst surface. 2. Inappropriate catalyst choice.1. This can be minimized by using a properly poisoned catalyst and stopping the reaction upon completion of alkyne consumption. 2. Ensure the use of a well-established catalyst for cis-selectivity like Lindlar's or P-2 Nickel.
Inconsistent results between batches 1. Variability in catalyst preparation. 2. Inconsistent reaction setup and conditions.1. For lab-prepared catalysts, adhere strictly to a standardized protocol for preparation and handling. Consider using a reliable commercial source. 2. Standardize all reaction parameters, including solvent volume, stirring rate, temperature, and hydrogen pressure.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems in the hydrogenation of internal alkynes to cis-alkenes. While data specifically for this compound is limited in a single comparative study, the following provides valuable insights from similar substrates.

Table 1: Comparison of Lindlar's Catalyst and P-2 Nickel for Alkynol Hydrogenation [4]

Performance MetricLindlar's Catalyst (on 3-Hexyn-1-ol)P-2 Nickel (with Ethylenediamine on Hex-3-yn-1-ol)
Yield of cis-Alkene High (quantitative conversion)94%
Stereoselectivity (cis:trans) High (predominantly cis)>200:1
Reaction Time Variable (minutes to hours)12 minutes
Reaction Temperature Typically room temperature to 80°C20-25°C
Hydrogen Pressure Typically atmospheric to slightly elevated1 atm
Key Modifiers Lead acetate, quinolineEthylenediamine

Table 2: Hydrogenation of 1-Pentyne with Different Catalysts

CatalystSelectivity to 1-Pentene (%)Reference
Pd/Al₂O₃~70%[10]
Lindlar's Catalyst~100%[10]
c-Pd/TiS~100%[10]

Experimental Protocols

Preparation of Lindlar's Catalyst (5% Pd/CaCO₃/Pb)

This protocol is adapted from a standard laboratory procedure.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead(II) acetate (Pb(OAc)₂)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a suitable flask, prepare a stirred suspension of 50 g of calcium carbonate in 400 mL of deionized water.

  • Dissolve 4.2 g of anhydrous palladium chloride in 45 mL of water containing 4 mL of concentrated hydrochloric acid.

  • Add the palladium chloride solution to the calcium carbonate suspension and continue stirring for 5 minutes at room temperature, followed by 10 minutes at 80°C.

  • Subject the hot suspension to a hydrogen atmosphere with shaking until no further hydrogen uptake is observed.

  • Filter the impregnated calcium carbonate and wash thoroughly with distilled water.

  • Resuspend the solid in 500 mL of deionized water with vigorous stirring.

  • Add a solution of 5 g of lead acetate in 100 mL of distilled water to the suspension.

  • Continue stirring for 10 minutes at 20°C, then for 40 minutes in a boiling water bath.

  • Filter the catalyst, wash it well with distilled water, and dry it in a vacuum oven at 40-45°C.

General Procedure for Hydrogenation of this compound using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a co-poison)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas

Procedure:

  • In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., 10-20 mL of solvent per gram of alkyne).

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • If desired, add a small amount of quinoline (typically 1-2% by weight of the catalyst).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the system with hydrogen to the desired pressure (usually atmospheric or slightly above).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake.

  • Once the starting material is consumed, stop the reaction.

  • Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Preparation of P-2 Nickel Catalyst

This protocol is based on the established method for preparing P-2 nickel.[7][8]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol.

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • While stirring vigorously, add the sodium borohydride solution to the nickel acetate solution. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.

  • The catalyst is typically used in situ for the hydrogenation reaction.

Visualizations

experimental_workflow cluster_preparation Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction prep_start Start catalyst_choice Choose Catalyst prep_start->catalyst_choice lindlar_prep Prepare Lindlar's Catalyst catalyst_choice->lindlar_prep Palladium p2_prep Prepare P-2 Ni Catalyst catalyst_choice->p2_prep Nickel prep_end Catalyst Ready lindlar_prep->prep_end p2_prep->prep_end add_catalyst Add Catalyst & Poison prep_end->add_catalyst dissolve Dissolve this compound dissolve->add_catalyst setup_reaction Setup Hydrogenation Apparatus add_catalyst->setup_reaction run_reaction Run Reaction under H2 setup_reaction->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor workup Workup & Isolation monitor->workup product cis-1-Phenyl-1-pentene workup->product

Caption: Experimental workflow for cis-selective hydrogenation.

signaling_pathway cluster_inputs Reaction Inputs cluster_process Catalytic Cycle cluster_outputs Reaction Outputs alkyne This compound adsorption Adsorption of Alkyne and H2 on Catalyst Surface alkyne->adsorption catalyst Poisoned Catalyst (Lindlar's or P-2 Ni) catalyst->adsorption hydrogen H2 hydrogen->adsorption solvent Solvent solvent->adsorption hydrogen_addition Syn-addition of Hydrogen adsorption->hydrogen_addition desorption Desorption of cis-Alkene hydrogen_addition->desorption trans_alkene trans-1-Phenyl-1-pentene (Byproduct) hydrogen_addition->trans_alkene Isomerization cis_alkene cis-1-Phenyl-1-pentene (Desired Product) desorption->cis_alkene alkane 1-Phenylpentane (Over-reduction Byproduct) desorption->alkane Further Hydrogenation

Caption: Key steps in cis-selective alkyne hydrogenation.

References

Troubleshooting low yields in the synthesis of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Phenyl-1-pentyne. The primary synthetic route discussed is the Sonogashira coupling of an aryl halide (typically iodobenzene) with 1-pentyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low to no yield of this compound in my Sonogashira coupling reaction. What are the most common causes?

Low yields in the Sonogashira coupling are often attributed to a few critical factors. The most common culprits include:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are starting with a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction can lead to low catalytic activity. Additionally, the catalyst can decompose, often indicated by the formation of palladium black.[1]

  • Oxygen Contamination: The Sonogashira reaction is highly sensitive to oxygen. The presence of oxygen promotes the undesirable homocoupling of 1-pentyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[1]

  • Poor Quality Reagents: Impurities in the aryl halide, 1-pentyne, solvent, or base can "poison" the catalyst and inhibit the reaction.[1] Amine bases are particularly susceptible to oxidation over time.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in the reaction's success and may need to be optimized for your specific setup.[2]

Q2: I observe a significant amount of a byproduct with a mass corresponding to a dimer of 1-pentyne. What is this, and how can I minimize it?

This byproduct is likely the result of Glaser coupling, the oxidative homocoupling of the terminal alkyne. This is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1]

To minimize Glaser homocoupling:

  • Ensure a Rigorously Inert Atmosphere: This is the most critical step.[1] Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of the inert gas throughout the reaction.

  • Use High-Purity Reagents: Ensure your 1-pentyne and other reagents are free from oxidizing impurities.

  • Slow Addition of 1-Pentyne: Adding the 1-pentyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Consider a Copper-Free Protocol: While copper(I) salts accelerate the desired reaction, they are also the primary promoters of homocoupling.[3] Modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands can facilitate efficient coupling without the need for a copper co-catalyst.[3][4]

dot

Glaser_Coupling cluster_main Desired Sonogashira Coupling cluster_side Undesired Glaser Homocoupling Iodobenzene Iodobenzene Product This compound Iodobenzene->Product Pd Catalyst, Cu(I), Base Pentyne 1-Pentyne Pentyne->Product Pentyne2 2 x 1-Pentyne Diyne 1,3-Diyne Byproduct Pentyne2->Diyne O₂, Cu(I) Pentyne_Source 1-Pentyne Pentyne_Source->Pentyne Pentyne_Source->Pentyne2

Caption: Competing pathways for 1-pentyne in the reaction mixture.

Q3: My reaction starts but then appears to stall, and I notice a black precipitate forming. What is happening?

The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[1] The active Pd(0) catalyst has likely aggregated and precipitated out of the solution, rendering it inactive. This can be caused by:

  • High Temperatures: While some Sonogashira reactions require heating, excessive temperatures can accelerate catalyst decomposition.[1]

  • Inappropriate Solvent Choice: Certain solvents can be more prone to causing catalyst precipitation.

  • Impurities: As mentioned, impurities can lead to catalyst deactivation and decomposition.[1]

To address catalyst decomposition:

  • Optimize Temperature: If heating, try running the reaction at a lower temperature for a longer duration. For aryl iodides, the reaction often proceeds at room temperature.[2]

  • Screen Solvents: If you suspect the solvent is an issue, consider screening other anhydrous, degassed solvents such as THF, DMF, or toluene.[2]

  • Use High-Purity Reagents: Ensure all your reagents and solvents are of the highest possible purity.

dot

Catalyst_Decomposition Catalyst Decomposition Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Catalyst Inactive Palladium Black (Precipitate) Active_Catalyst->Inactive_Catalyst Decomposition High_Temp High Temperature High_Temp->Inactive_Catalyst Impurities Impurities Impurities->Inactive_Catalyst Wrong_Solvent Inappropriate Solvent Wrong_Solvent->Inactive_Catalyst

Caption: Factors leading to palladium catalyst decomposition.

Q4: How do I choose the right catalyst, base, and solvent for my reaction?

The optimal choice of reagents can significantly impact your yield. Here are some general guidelines:

ReagentOptions & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄: Common and effective choices, especially for aryl iodides.[3] Pd(OAc)₂ with a phosphine ligand: Allows for more flexibility in tuning the catalyst's properties.[4]
Phosphine Ligand Triphenylphosphine (PPh₃): A standard, widely used ligand. Bulky, electron-rich ligands (e.g., SPhos, XPhos): Can improve reaction efficiency, especially for less reactive aryl halides and in copper-free systems.[4]
Copper Co-catalyst Copper(I) iodide (CuI): The most common co-catalyst. Use of high-purity CuI is recommended.
Base Amine bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Act as both a base and sometimes as a solvent.[2] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, particularly in copper-free protocols.
Solvent THF, DMF, Toluene, or an amine base: The choice of solvent can influence catalyst stability and reactant solubility.[2] All solvents must be anhydrous and thoroughly degassed.

Experimental Protocols

Representative Sonogashira Coupling Protocol for this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Iodobenzene

  • 1-Pentyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Standard laboratory glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add iodobenzene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Slowly add 1-pentyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]

dot

Sonogashira_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Solvent_Base 2. Add Solvent & Base Setup->Solvent_Base Alkyne 3. Add 1-Pentyne Solvent_Base->Alkyne Monitor 4. Monitor Reaction (TLC) Alkyne->Monitor Workup 5. Work-up Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the Sonogashira coupling.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel.

  • Eluent System: A non-polar eluent system is typically effective. Start with pure hexanes and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. The optimal eluent system should be determined by TLC analysis of the crude product, aiming for an Rf value of 0.2-0.3 for the desired product.[6]

Summary of Quantitative Data

The following table provides a general overview of the stoichiometry and catalyst loading for a typical Sonogashira coupling reaction for the synthesis of this compound.

ComponentStoichiometric Ratio (equiv)Molar Loading (mol%)Typical Amount (for 1 mmol Iodobenzene)
Iodobenzene1.0-204 mg
1-Pentyne1.1 - 1.5-75 - 102 mg
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)-1 - 57 - 35 mg
Copper(I) Iodide (CuI)-2 - 104 - 19 mg
Amine Base (e.g., Triethylamine)2.0 - 3.0-0.28 - 0.42 mL
Solvent (e.g., THF)--5 - 10 mL

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the hydrogenation of 1-phenyl-1-pentyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the selective hydrogenation of this compound to (Z)-1-phenyl-1-pentene?

A1: The most frequently employed catalyst for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is intentionally "poisoned" with lead acetate and quinoline.[1][2] This poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane.[1][3] Other palladium-based catalysts, such as palladium on carbon (Pd/C), can also be used, often with the addition of a selective poison like quinoline or diphenylsulfide to prevent over-hydrogenation.[4] Nickel boride (Ni₂B) is another alternative that can provide good selectivity for the cis-alkene.[5]

Q2: My reaction is showing low conversion of this compound. What are the likely causes?

A2: Low conversion can stem from several issues:

  • Catalyst Poisoning: Impurities in your substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur and lead compounds.[6] Ensure high-purity reagents and solvents are used.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

  • Poor Mass Transfer: Inadequate stirring or inefficient hydrogen gas dispersion can limit the reaction rate.[7] Increasing the stirring speed or hydrogen pressure may help.

  • Incomplete Catalyst Activation: Some catalysts require a pre-reduction step to be fully active. Ensure your catalyst activation procedure is correct.

Q3: I am observing significant formation of the fully hydrogenated product, 1-phenylpentane. How can I improve selectivity for (Z)-1-phenyl-1-pentene?

A3: Over-reduction is a common challenge. To improve selectivity:

  • Use a Poisoned Catalyst: Employ a selectively deactivated catalyst like Lindlar's catalyst.[6]

  • Add a Catalyst Inhibitor: If using a more active catalyst like Pd/C, add a controlled amount of an inhibitor such as quinoline or diphenylsulfide.[1][4]

  • Control Hydrogen Pressure: High hydrogen pressure can favor over-reduction. Try reducing the pressure.

  • Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further hydrogenation of the desired alkene.

Q4: Can a deactivated catalyst be regenerated?

A4: The feasibility of regeneration depends on the deactivation mechanism.

  • Fouling/Coking: Catalysts deactivated by carbonaceous deposits can often be regenerated. A common method for Pd/C is a carefully controlled oxidation to burn off the coke, followed by a reduction step.[8] Another approach involves washing the catalyst with solvents like chloroform and glacial acetic acid, sometimes with the aid of ultrasonication.[8]

  • Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst. However, irreversible poisoning is generally permanent.

  • Sintering: Deactivation due to the agglomeration of metal particles at high temperatures is typically irreversible.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiment.

Problem Possible Cause Suggested Solution
Low or no conversion of this compound Catalyst poisoning- Use high-purity, degassed solvents and reagents.- Purify the this compound to remove potential inhibitors.
Insufficient catalyst loading- Increase the catalyst loading incrementally.- Ensure the catalyst is well-dispersed in the reaction mixture.
Poor hydrogen mass transfer- Increase stirring speed.- Increase hydrogen pressure.- Ensure the reaction vessel is properly purged with hydrogen.[7]
Reaction starts but then stops Catalyst fouling by oligomerization of the alkyne- Lower the reaction temperature.- Decrease the concentration of this compound.
Thermal degradation (sintering) of the catalyst- Operate at the lowest effective temperature.- Select a catalyst with higher thermal stability.
Low selectivity (over-reduction to 1-phenylpentane) Catalyst is too active- Use a selectively "poisoned" catalyst like Lindlar's catalyst.[6]- Add a controlled amount of a catalyst inhibitor (e.g., quinoline).[1]
Hydrogen pressure is too high- Reduce the hydrogen pressure.
Inconsistent reaction times or results Catalyst deactivation over multiple uses- Attempt to regenerate the catalyst after each run (see experimental protocols).- If regeneration is not effective, use fresh catalyst for each reaction.
Leaching of the active metal- Consider using a catalyst with better metal anchoring to the support.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the hydrogenation of phenylalkynes, providing insights into how different parameters can affect catalyst performance.

Table 1: Effect of Catalyst and Reaction Conditions on Hydrogenation of Phenylalkynes

SubstrateCatalystTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Alkene (%)Reference
1-Phenyl-1-propynePd/Al₂O₃255n-Hexane>99~70 (at 98% conversion)[7]
1-Phenyl-1-propynePd₁Ag₃/Al₂O₃255n-Hexane>9995-97 (up to 98% conversion)[7]
This compoundPd-montmorilloniteAmbient1THFHigh85-88[9]
This compoundLindlar CatalystAmbient1THFHigh~85-88[9]

Table 2: Catalyst Stability and Reusability in Phenylalkyne Hydrogenation

CatalystSubstrateNumber of CyclesConversion after Final Cycle (%)Selectivity after Final Cycle (%)ObservationsReference
Pd/Al₂O₃1-Phenyl-1-propyne5MaintainedGradual decreaseSelectivity decline attributed to over-hydrogenation by palladium hydride phases.[7][10]
Pd₁Ag₃/Al₂O₃1-Phenyl-1-propyne5MaintainedMaintained (95-97%)The bimetallic catalyst showed excellent stability and selectivity over multiple cycles.[7][10]
Regenerated 5 wt.% Pd(OH)₂/CHBIW4>90High (yield >70%)The regenerated catalyst could be recycled multiple times without a significant drop in yield.[8]

Experimental Protocols

1. General Procedure for Selective Hydrogenation of this compound using Lindlar's Catalyst

  • Vessel Preparation: Add Lindlar's catalyst (typically 5% by weight of the alkyne) to a dry reaction flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen.

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) via syringe, followed by the this compound.

  • Hydrogenation Setup: Connect the flask to a hydrogen gas source (e.g., a balloon or a pressurized cylinder with a regulator).

  • Reaction Initiation: Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm). Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Once the starting material is consumed, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

2. Protocol for Regeneration of Deactivated Palladium on Carbon (Pd/C) by Washing

  • Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration.

  • Solvent Washing: Wash the catalyst sequentially with water and ethanol to remove any adsorbed organic residues.

  • Acid and Base Washing (Optional): For more stubborn impurities, the catalyst can be washed with a dilute acid (e.g., 0.1 M HCl) followed by a dilute base (e.g., 0.1 M NaOH), and then thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Activation: Before reuse, the catalyst may need to be activated by heating under a hydrogen flow.

Visualizations

DeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst (e.g., Pd/C, Lindlar) Poisoning Poisoning (e.g., Sulfur, Lead) ActiveCatalyst->Poisoning Impurities Fouling Fouling/Coking (Oligomerization) ActiveCatalyst->Fouling Side Reactions Sintering Sintering (High Temperature) ActiveCatalyst->Sintering Excessive Heat DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation in hydrogenation reactions.

TroubleshootingWorkflow Start Experiment Issue LowConversion Low Conversion? Start->LowConversion CheckPurity Check Reagent/Solvent Purity LowConversion->CheckPurity Yes LowSelectivity Low Selectivity? LowConversion->LowSelectivity No IncreaseLoading Increase Catalyst Loading CheckPurity->IncreaseLoading ImproveStirring Improve Stirring/H₂ Flow IncreaseLoading->ImproveStirring End Problem Resolved ImproveStirring->End UsePoisonedCatalyst Use Poisoned Catalyst (e.g., Lindlar) LowSelectivity->UsePoisonedCatalyst Yes ReactionStops Reaction Stops Prematurely? LowSelectivity->ReactionStops No AddInhibitor Add Inhibitor (e.g., Quinoline) UsePoisonedCatalyst->AddInhibitor LowerH2Pressure Lower H₂ Pressure AddInhibitor->LowerH2Pressure LowerH2Pressure->End LowerTemp Lower Reaction Temperature ReactionStops->LowerTemp Yes ReactionStops->End No CheckCatalystBed Check for Catalyst Agglomeration LowerTemp->CheckCatalystBed CheckCatalystBed->End

Caption: A logical workflow for troubleshooting common issues in this compound hydrogenation.

References

Technical Support Center: Solvent Effects on the Reactivity and Selectivity of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1-pentyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in directing the reactivity and selectivity of this versatile substrate in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the hydrogenation of this compound?

A1: Solvent choice can significantly influence the catalytic activity and selectivity of the hydrogenation of this compound. While protic solvents like methanol and ethanol are commonly used for hydrogenations, studies on similar substrates suggest that aprotic solvents can also be highly effective. For instance, in the hydrogenation of this compound over palladium-montmorillonite catalysts, both tetrahydrofuran (THF) and toluene have been shown to be appropriate solvents. These solvents can increase the number of active palladium atoms available for the reaction by promoting swelling and disaggregation of the catalyst support, leading to high conversions and selectivities.[1] In general, polar solvents can influence the rate of hydrogenation, and their hydrogen-bond-acceptance capacity may correlate with the conversion of the substrate.

Q2: I am observing low yields in the hydration of this compound. What role does the solvent play?

A2: Low yields in alkyne hydration can often be attributed to inefficient catalysis or unfavorable reaction conditions, where the solvent plays a crucial part. Traditional mercury-catalyzed hydration is often performed in aqueous acidic media. For gold-catalyzed hydrations, a mixture of methanol and water can be a benign and effective solvent system.[2] For researchers looking to avoid organic solvents, high-temperature water has been demonstrated as a viable medium for the hydration of the closely related 1-phenyl-1-propyne, particularly with water-tolerant Lewis acid catalysts like indium triflate.[3][4][5] If you are experiencing low yields in a particular organic solvent, consider switching to a more polar or aqueous co-solvent system to potentially enhance catalyst activity and substrate solubility.

Q3: How can I control the product of this compound oxidation? Does the solvent matter?

A3: The solvent is a key parameter in controlling the outcome of this compound oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can lead to either cleavage of the triple bond to form carboxylic acids or oxidation to an α-diketone (1-phenylpentane-1,2-dione).

  • With KMnO₄: The solvent can modulate the oxidizing power of permanganate. In aqueous conditions, especially under heat, oxidative cleavage to benzoic acid and butanoic acid is likely. However, using a non-polar organic solvent like acetone may lead to a weaker oxidizing system, potentially favoring the formation of the α-diketone.

  • With Ozone: The solvent choice in ozonolysis is critical for the work-up and the stability of the intermediates. Dichloromethane (DCM) or methanol are commonly used at low temperatures. A subsequent oxidative work-up (e.g., with hydrogen peroxide) will lead to cleavage and the formation of carboxylic acids. A reductive work-up (e.g., with zinc or dimethyl sulfide) after ozonolysis in a non-participating solvent like DCM could potentially yield the α-diketone, although cleavage is common for alkynes. The use of methanol as a solvent can lead to the formation of methoxyhydroperoxide intermediates.

Q4: I am performing a 1,3-dipolar cycloaddition with this compound and an azide. Why is the reaction slow, and can a change of solvent help?

A4: While 1,3-dipolar cycloadditions are often considered to have little solvent dependency in common organic solvents, significant rate accelerations can be observed in aqueous media.[1] This is attributed to enforced hydrophobic interactions and the hydrogen-bonding capacity of water, which can stabilize the transition state. If your reaction in a solvent like toluene or THF is slow, consider using a water/organic co-solvent system or even performing the reaction "on water" (suspension in water). For copper-catalyzed azide-alkyne cycloadditions (CuAAC), a variety of solvents can be used, including water, t-butanol/water mixtures, and polar aprotic solvents like DMSO and DMF. The choice of solvent can also depend on the solubility of your specific azide and the catalyst system.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides solutions related to solvent choice.

Hydrogenation
Issue Possible Solvent-Related Cause Suggested Solution
Low conversion Poor catalyst activity in the chosen solvent. The solvent may not be effectively dispersing the catalyst or dissolving the substrate.Switch to a solvent known to promote catalyst activity, such as THF or toluene for palladium-based catalysts. Ensure the substrate is fully dissolved at the reaction temperature.
Over-hydrogenation to 1-phenylpentane The solvent may promote strong adsorption of the intermediate alkene to the catalyst surface.Use a less polar solvent or add a catalyst poison like quinoline to a Lindlar catalyst system to increase selectivity for the alkene.
Inconsistent stereoselectivity (formation of both cis- and trans-1-phenyl-1-pentene) The solvent may influence the conformation of the substrate on the catalyst surface.For selective formation of the cis-alkene, use a Lindlar catalyst with a suitable solvent such as hexane or ethyl acetate.
Hydration
Issue Possible Solvent-Related Cause Suggested Solution
No reaction or very slow reaction The solvent may not be polar enough to stabilize the intermediates or facilitate the catalytic cycle.For acid-catalyzed hydration, ensure the presence of water. Consider using a polar protic solvent mixture like methanol/water. For gold-catalyzed reactions, a methanol/water system is a good starting point.[2]
Formation of side products The solvent (e.g., an alcohol) may be participating in the reaction, leading to ether formation instead of hydration.Use a non-nucleophilic solvent or switch to an aqueous system. High-temperature water with a water-tolerant Lewis acid catalyst can be an effective solvent-free alternative.[3][4][5]
Poor regioselectivity (formation of both 1-phenyl-1-pentanone and 1-phenyl-2-pentanone) The solvent can influence the electronic environment of the alkyne and the catalyst, affecting the regioselectivity of water addition.For Markovnikov hydration to 1-phenyl-1-pentanone, polar protic solvents that can stabilize the benzylic carbocation intermediate are generally preferred. Experiment with different solvent polarities to optimize selectivity.
Oxidation
Issue Possible Solvent-Related Cause Suggested Solution
Uncontrolled oxidation and decomposition The solvent may not be effectively dissipating heat, or it may be reacting with the oxidant.Use a solvent with a suitable boiling point for temperature control. Ensure the solvent is inert to the oxidizing agent under the reaction conditions (e.g., avoid using alcohols with KMnO₄).
Exclusive formation of cleavage products (benzoic acid) The solvent and reaction conditions (e.g., aqueous, high temperature) favor over-oxidation.To obtain the α-diketone, try using a less polar, aprotic solvent like acetone or dichloromethane with KMnO₄ under milder, anhydrous conditions.
Complex product mixture after ozonolysis The solvent may be participating in the reaction with the Criegee intermediate.Use an inert solvent like dichloromethane for the ozonolysis step. If using a protic solvent like methanol, be aware of the potential for forming hydroperoxide byproducts.
1,3-Dipolar Cycloaddition
Issue Possible Solvent-Related Cause Suggested Solution
Low reaction rate The reaction may be performed in a non-polar organic solvent where the activation energy is high.Switch to a more polar solvent or an aqueous medium. A mixture of t-butanol and water is a common and effective solvent system for CuAAC reactions.
Poor yield in CuAAC ("click chemistry") The copper catalyst may not be soluble or stable in the chosen solvent. The solvent may contain impurities that poison the catalyst.Use a solvent system known to be compatible with CuAAC, such as water, DMSO, DMF, or mixtures thereof. Ensure the use of high-purity solvents. For reactions in aqueous media, a ligand like THPTA can help stabilize the copper(I) catalyst.
Difficulty in product purification The solvent has a high boiling point and is difficult to remove.If possible, choose a more volatile solvent that provides a reasonable reaction rate.

Experimental Protocols

Selective Hydrogenation to (cis)-1-Phenyl-1-pentene

This protocol is based on the principles of Lindlar catalysis for the selective semi-hydrogenation of alkynes.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in hexane (10 mL).

  • Add Lindlar's catalyst (50 mg, ~5 mol% Pd) and a drop of quinoline.

  • Seal the flask with a septum and purge with hydrogen gas for 5 minutes.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Gold-Catalyzed Hydration to 1-Phenyl-1-pentanone

This protocol is adapted from procedures for the hydration of similar phenyl-substituted alkynes.[2]

Materials:

  • This compound

  • Gold(III) chloride (AuCl₃) or another suitable gold catalyst

  • Methanol

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of methanol (8 mL) and water (2 mL).

  • Add the gold catalyst (e.g., AuCl₃, 1-5 mol%).

  • Attach a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the catalyst activity.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between an alkyne and an azide.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Reaction vial, magnetic stirrer, and standard glassware

Procedure:

  • In a reaction vial, dissolve this compound (1 mmol) and benzyl azide (1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in a small amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours and can be monitored by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting triazole by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A This compound D Set up Reaction A->D B Choose Solvent(s) B->D C Select Reagents & Catalyst C->D E Monitor Progress (TLC/GC) D->E Stir at Temp. F Quench & Extract E->F Reaction Complete G Purify (Chromatography) F->G H Characterize Product G->H

Caption: General experimental workflow for studying solvent effects.

solvent_selection A Desired Transformation? B Hydrogenation A->B C Hydration A->C D Oxidation A->D E Cycloaddition A->E B_cis cis-Alkene B->B_cis Lindlar Catalyst (Hexane, EtOAc) B_alkane Alkane B->B_alkane Pd/C (MeOH, EtOH) C_ketone Markovnikov Ketone C->C_ketone AuCl3 or H2SO4 (MeOH/H2O) D_dione α-Diketone D->D_dione KMnO4 (Anhydrous Acetone) D_cleavage Cleavage (Acids) D->D_cleavage Ozonolysis or hot aq. KMnO4 E_triazole Triazole E->E_triazole Cu(I) catalyst (tBuOH/H2O, DMSO)

References

Byproduct formation in the gallium-catalyzed coupling of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gallium-catalyzed coupling of 1-Phenyl-1-pentyne.

Troubleshooting Guides

Problem 1: Low Yield of Desired Coupled Product and Formation of Significant Byproducts

Question: My reaction is resulting in a low yield of the desired coupled product, and I am observing a significant amount of higher molecular weight byproducts. How can I troubleshoot this?

Answer: The formation of higher molecular weight byproducts in the gallium-catalyzed coupling of this compound is often attributed to oligomerization side reactions, primarily dimerization and cyclotrimerization. Here’s a step-by-step guide to address this issue:

1. Identify the Byproducts:

  • Cyclotrimerization Products: The most common byproducts are substituted benzenes formed via [2+2+2] cyclotrimerization of the alkyne. Due to the unsymmetrical nature of this compound (a phenyl group on one side of the triple bond and a propyl group on the other), two regioisomers of the resulting hexasubstituted benzene can be formed:

    • 1,2,4-Tris(phenyl)-3,5,6-tri(propyl)benzene

    • 1,3,5-Tris(phenyl)-2,4,6-tri(propyl)benzene

  • Dimerization Products: Linear or cyclic dimers may also be present.

2. Analytical Characterization:

  • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the byproducts.

  • Utilize ¹H and ¹³C NMR spectroscopy to confirm the structures of the cyclotrimerization isomers. Key diagnostic peaks for the aromatic region can help differentiate between the 1,2,4- and 1,3,5-substitution patterns.

3. Optimization of Reaction Conditions:

ParameterRecommendation for Minimizing ByproductsRationale
Catalyst Loading Decrease the catalyst (e.g., GaCl₃) loading to the minimum effective amount.Higher catalyst concentrations can promote oligomerization.
Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.Higher temperatures often favor the thermodynamically stable aromatic cyclotrimerization products.
Reactant Concentration Use a more dilute solution of this compound.Lower concentrations can disfavor intermolecular side reactions like oligomerization.
Reaction Time Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the desired product is maximized.Prolonged reaction times can lead to the accumulation of byproducts.

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow start Reaction Mixture with Low Yield gcms GC-MS Analysis start->gcms Identify Molecular Weights nmr NMR Spectroscopy (1H, 13C) start->nmr Characterize Structures data_analysis Data Analysis and Structure Elucidation gcms->data_analysis nmr->data_analysis troubleshoot Implement Troubleshooting Strategies data_analysis->troubleshoot Byproducts Identified optimize Optimize Reaction Conditions troubleshoot->optimize Adjust Parameters end Improved Yield of Desired Product optimize->end

Caption: Workflow for identifying and mitigating byproduct formation.

Problem 2: Poor Regioselectivity in Cyclotrimerization Byproducts

Question: I have identified the cyclotrimerization byproducts, but the reaction is producing an undesirable mixture of the 1,2,4- and 1,3,5-isomers. How can I control the regioselectivity?

Answer: Controlling the regioselectivity in the cyclotrimerization of unsymmetrical alkynes is a significant challenge. The ratio of the 1,2,4- and 1,3,5-isomers is influenced by both electronic and steric factors.

Strategies to Influence Regioselectivity:

StrategyApproachExpected Outcome
Modify the Catalyst Screen different gallium catalysts (e.g., vary the ligands on a gallium complex).Ligand sterics and electronics can influence the orientation of the alkyne molecules during the cyclization, potentially favoring one isomer.
Solvent Effects Conduct the reaction in a range of solvents with varying polarities and coordinating abilities.The solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regiochemical outcome.
Temperature Adjustment Systematically vary the reaction temperature.The activation energies for the formation of the two isomers may be different, allowing for kinetic control at lower temperatures or thermodynamic control at higher temperatures.

Logical Relationship of Factors Affecting Regioselectivity

Regioselectivity_Factors alkyne This compound (Unsymmetrical) intermediate Metallacyclopentadiene Intermediate alkyne->intermediate catalyst Gallium Catalyst catalyst->intermediate conditions Reaction Conditions (Temp, Solvent, Conc.) conditions->intermediate isomer_124 1,2,4-Isomer intermediate->isomer_124 Pathway A isomer_135 1,3,5-Isomer intermediate->isomer_135 Pathway B

Caption: Factors influencing the formation of regioisomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the gallium-catalyzed coupling of this compound?

A1: The primary byproducts are typically oligomers of this compound. The most commonly reported and expected byproducts are the cyclotrimers, which are hexasubstituted benzene derivatives. Due to the unsymmetrical nature of the starting alkyne, two regioisomers are possible: 1,2,4-Tris(phenyl)-3,5,6-tri(propyl)benzene and 1,3,5-Tris(phenyl)-2,4,6-tri(propyl)benzene. Dimeric species may also be formed.

Q2: How can I confirm the identity of the cyclotrimerization byproducts?

A2: The most effective methods for identifying these byproducts are:

  • Mass Spectrometry (MS): To confirm the molecular weight, which will be three times that of the this compound monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region will show distinct patterns for the phenyl protons depending on the substitution pattern.

    • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the 1,2,4- and 1,3,5-isomers due to their different symmetries.

Q3: Is there a general experimental protocol for the gallium-catalyzed coupling of this compound that I can use as a starting point?

A3: While a specific, optimized protocol for this exact reaction may vary, a general procedure using Gallium(III) chloride (GaCl₃) as the catalyst is as follows. Note: This is a representative protocol and should be optimized for your specific requirements.

General Experimental Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in a dry, anhydrous solvent (e.g., dichloromethane or toluene) to a reaction vessel.

  • Catalyst Addition: To the stirred solution, add a solution of GaCl₃ (typically 5-10 mol%) in the same solvent at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.

  • Quenching: Once the desired conversion is achieved, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from the oligomeric byproducts.

Q4: What safety precautions should I take when working with gallium catalysts like GaCl₃?

A4: Gallium(III) chloride is a Lewis acid that is corrosive and moisture-sensitive. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It should be stored and handled under an inert atmosphere to prevent reaction with moisture in the air. Reactions should be performed in dry glassware under an inert atmosphere.

Technical Support Center: Strategies to Prevent Unwanted Polymerization of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the prevention of unwanted polymerization of 1-Phenyl-1-pentyne during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintentional polymerization of this compound?

A1: The unwanted polymerization of this compound is typically initiated by one of three main factors:

  • Free Radicals: Exposure to atmospheric oxygen, peroxide impurities, or other radical sources can trigger a free-radical chain polymerization. This is a common degradation pathway for many unsaturated organic compounds.

  • Cationic Initiators: The presence of acidic contaminants, such as strong protic or Lewis acids, can initiate cationic polymerization. Phenyl-substituted alkynes are known to be susceptible to this polymerization mechanism.

  • Transition Metal Contaminants: Trace residues of transition metals, which may be present from synthesis or handling, can act as catalysts for alkyne polymerization.

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: Adherence to proper storage protocols is critical for maintaining the chemical integrity of this compound. The following conditions are recommended:

  • Temperature: Store in a cool, dark location. For long-term storage, refrigeration is advised. While a definitive maximum storage temperature has not been established, maintaining the compound below ambient room temperature will significantly reduce the rate of potential degradation and polymerization.

  • Atmosphere: To prevent the formation of peroxide impurities and subsequent free-radical initiation, store the compound under an inert atmosphere, such as nitrogen or argon.

  • Inhibitors: For extended storage periods, the addition of a suitable polymerization inhibitor is recommended.

  • Container: Utilize a clean, dry, and tightly sealed container constructed from an inert material.

Q3: Which polymerization inhibitors are effective for this compound, and what are the suggested concentrations?

A3: While specific inhibitor efficacy studies for this compound are not widely published, inhibitors commonly used for other unsaturated hydrocarbons are generally effective. The optimal choice and concentration of an inhibitor should be determined empirically for your specific application.

  • Phenolic Inhibitors:

    • Butylated hydroxytoluene (BHT): A widely used antioxidant that functions as a radical scavenger. A starting concentration in the range of 50-200 ppm is a practical starting point for the stabilization of reactive organic molecules.[1]

    • 4-tert-Butylcatechol (TBC): Another potent polymerization inhibitor, frequently employed for stabilizing styrene and butadiene.[2] It can be used in concentrations similar to BHT.

  • Stable Nitroxide Radicals:

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A highly efficient scavenger of free radicals. Typical concentrations for inhibition range from 50 to 500 ppm.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Increased viscosity or observation of solid precipitates in the this compound sample.Unwanted polymerization has occurred due to improper storage, contamination, or exposure to initiators such as heat or light.1. Discontinue use of the polymerized material to ensure experimental reproducibility. 2. Review and optimize storage and handling procedures, ensuring storage under an inert atmosphere in a cool, dark environment. 3. For future prevention, add a polymerization inhibitor to fresh, unpolymerized material. 4. If contamination is suspected, purify the remaining liquid monomer prior to use (see protocols below).
Low yields or formation of polymeric byproducts in reactions involving this compound.The starting material may be contaminated with polymerization initiators, or the reaction conditions may be promoting polymerization.1. Purify the this compound:      a. Removal of Acidic Impurities: Perform a liquid-liquid extraction by washing a solution of the alkyne in an inert solvent (e.g., diethyl ether) with a saturated sodium bicarbonate solution.[3][4]      b. Removal of Peroxides and Other Impurities: Pass the alkyne through a short column of activated alumina.[5][6] 2. Evaluate Reaction Conditions:      a. Conduct the reaction under a strictly inert atmosphere.      b. Avoid excessive heating; if elevated temperatures are necessary, minimize the reaction duration.      c. Scrutinize all reaction components for potential sources of radical or cationic initiators.

Data Presentation

Table 1: Common Polymerization Inhibitors for Unsaturated Hydrocarbons

Inhibitor NameAbbreviationTypeTypical Starting Concentration Range (ppm)
Butylated hydroxytolueneBHTPhenolic50 - 200
4-tert-ButylcatecholTBCPhenolic50 - 200
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPOStable Nitroxide Radical50 - 500

Experimental Protocols

Protocol 1: Removal of Acidic Impurities from this compound

  • Dissolve the this compound in an inert organic solvent (e.g., diethyl ether, hexanes) to a concentration of approximately 10-20% (w/v).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any evolved carbon dioxide.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).

  • Separate the layers and transfer the organic phase to a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure to yield the purified this compound.

Protocol 2: Purification of this compound using Activated Alumina

  • Prepare a chromatography column with a glass wool plug.

  • Add activated alumina (basic or neutral) to the column to a height of 5-10 cm.

  • Pre-elute the column with a non-polar solvent such as hexanes.

  • Dissolve the this compound in a minimal volume of the same non-polar solvent.

  • Load the alkyne solution onto the top of the alumina column.

  • Elute the column with the non-polar solvent, collecting the purified product.

  • Remove the solvent from the collected eluent under reduced pressure.

Visualizations

Polymerization_Causes_and_Prevention cluster_causes Causes of Unwanted Polymerization cluster_prevention Prevention Strategies Free_Radicals Free Radicals (e.g., O₂, peroxides) Polymerization Unwanted Polymerization Free_Radicals->Polymerization Cationic_Initiators Cationic Initiators (e.g., strong acids) Cationic_Initiators->Polymerization Metal_Contaminants Transition Metal Contaminants Metal_Contaminants->Polymerization Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Free_Radicals Cool_Dark_Storage Cool, Dark Storage Cool_Dark_Storage->Polymerization Inhibitors Addition of Inhibitors (e.g., BHT, TEMPO) Inhibitors->Free_Radicals Purification Purification (Alumina, NaHCO₃ wash) Purification->Cationic_Initiators Purification->Metal_Contaminants

Caption: Causes of polymerization and preventative measures.

Experimental_Workflow cluster_storage Safe Storage cluster_handling Handling and Use Store_Cool_Dark Store in a cool, dark place Store_Inert Store under inert atmosphere Store_Cool_Dark->Store_Inert Add_Inhibitor Add inhibitor (e.g., 50-200 ppm BHT) Store_Inert->Add_Inhibitor Decision_Use Immediate Use? Add_Inhibitor->Decision_Use Check_Purity Check for signs of polymerization Purify Purify if necessary (Alumina or NaHCO₃ wash) Check_Purity->Purify Polymerization detected Use_Inert Use under inert atmosphere Check_Purity->Use_Inert No polymerization detected Purify->Use_Inert Monitor_Temp Monitor reaction temperature Use_Inert->Monitor_Temp End_Use Use in Experiment Monitor_Temp->End_Use Start This compound (As Received) Decision_Storage Long-term Storage? Start->Decision_Storage Decision_Storage->Store_Cool_Dark Yes Decision_Storage->Decision_Use No Decision_Use->Check_Purity

Caption: Workflow for safe storage and handling.

References

Monitoring the progress of 1-Phenyl-1-pentyne reactions by NMR or GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-phenyl-1-pentyne using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

NMR Spectroscopy
Issue/Question Potential Cause(s) Recommended Solution(s)
Poor Resolution & Broad Peaks 1. Poorly shimmed magnetic field. 2. Sample contains solid particles.[1][2] 3. Sample concentration is too high.[3] 4. Presence of paramagnetic impurities.[1][4][5] 5. The sample is viscous.[4]1. Re-shim the spectrometer. For automated shimming routines that fail, manual shimming may be necessary.[5] 2. Filter the sample through a pipette with a small plug of glass wool into a clean NMR tube.[2][6] 3. Dilute the sample to an appropriate concentration. For ¹H NMR of small organic molecules, 1-10 mg in 0.6-0.7 mL of solvent is typical.[3] 4. Purify the sample to remove paramagnetic species. Degassing the sample using the freeze-pump-thaw technique can remove dissolved oxygen.[2][5] 5. Gently heating the sample may improve the lineshape.[4]
Low Signal-to-Noise (S/N) Ratio 1. Sample concentration is too low. 2. Insufficient number of scans.1. Increase the sample concentration. For ¹H NMR, 5-25 mg is a typical range.[4] For ¹³C NMR, higher concentrations (50-100 mg) are often needed.[4] 2. Increase the number of scans. Halving the sample concentration may require four times the number of scans to achieve the same S/N ratio.[3]
Unexpected Peaks in the Spectrum 1. Contaminated NMR tube or cap. 2. Impurities in the deuterated solvent. 3. Presence of side products in the reaction mixture.1. Use clean, unscratched NMR tubes and clean caps.[4] Ensure tubes are properly cleaned, for instance by washing with acetone and drying overnight in a fume hood.[3] 2. Run a spectrum of the pure solvent to identify impurity peaks. 3. Analyze the reaction mixture for potential side reactions. Two-dimensional NMR techniques may help in identifying the structure of byproducts.
Distorted Spectral Lineshapes During Reaction Monitoring 1. Changes in sample homogeneity as the reaction progresses.[7] 2. Temperature gradients within the sample.1. Ensure good mixing within the reaction vessel if using a flow-NMR setup.[8] 2. Allow the sample to equilibrate to the probe temperature before acquiring data. For online monitoring, ensure the reaction mixture cools sufficiently before entering the spectrometer.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue/Question Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column. 2. Column is installed too low in the inlet.[10]1. Clean or replace the inlet liner. Use a more inert column if necessary.[11] 2. Reinstall the column according to the manufacturer's instructions for your GC model.[10]
Ghost Peaks 1. Contamination in the injector.[11] 2. Septum bleed. 3. Carryover from a previous injection.1. Clean the injector and replace the inlet liner and septum.[11] 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank to wash the column and confirm the system is clean.
Retention Time Shifts 1. Fluctuations in carrier gas flow rate.[12] 2. Changes in the column oven temperature program. 3. Column degradation.1. Check the carrier gas supply and regulators. A two-stage pressure regulator can provide more stable gas pressure.[12] 2. Verify the GC method parameters are correct. 3. Condition the column or replace it if it is old or has been exposed to damaging contaminants.
Poor Sensitivity / Small Peaks 1. Sample concentration is too low. 2. Leak in the injector.[11] 3. Incorrect split ratio (if using a split injection).1. Concentrate the sample. Techniques like nitrogen blowdown can be used to evaporate excess solvent.[13] A typical target is to have a column loading of about 10 ng with a 1 µL injection.[14] 2. Use an electronic leak detector to find and repair any leaks.[11] 3. Adjust the split ratio to allow more of the sample onto the column (e.g., change from 50:1 to 20:1) or use a splitless injection for trace analysis.
Fluctuating Reactant Peak Area 1. Exceeding the linear range of the detector for the reactant.[15] 2. Inconsistent peak integration.[15] 3. Formation of unexpected side products that co-elute with the reactant.[15]1. Dilute the sample to ensure the reactant concentration is within the detector's linear range.[15] 2. Check the peak integration parameters to ensure they are consistent across all chromatograms.[15] 3. Use an internal standard for more reliable quantification.[15] Analyze the peak with MS to check for co-eluting impurities.

Frequently Asked Questions (FAQs)

NMR for Reaction Monitoring

Q1: How should I prepare a sample from my reaction mixture for NMR analysis?

A1: To monitor a reaction, you can take a small aliquot from the reaction mixture. If the reaction is rapid, you may need to quench it first. The sample preparation then depends on your reaction solvent. If the reaction is run in a non-deuterated solvent, you will need to remove the solvent, often by evaporation with a stream of nitrogen or by using a rotary evaporator.[6] The resulting crude residue can then be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for analysis.[6] Ensure the final solution is free of any solid particles by filtering it into the NMR tube.[2]

Q2: What concentration is best for monitoring a reaction by ¹H NMR?

A2: For routine ¹H NMR of small organic molecules like this compound, a concentration of 1-10 mg of the crude material in 0.6-0.7 mL of deuterated solvent is generally sufficient.[1][3] This provides a good signal-to-noise ratio without causing issues like peak broadening that can occur at very high concentrations.[3]

Q3: How do I identify the signals for this compound and its potential products in the ¹H NMR spectrum?

A3: You will need to know the expected chemical shifts for your starting material and products. For this compound, you would expect to see signals for the aromatic protons, and the protons of the pentynyl group.[16] The disappearance of the starting material signals and the appearance of new signals corresponding to the product will indicate the reaction's progress. For example, in a reduction reaction to form 1-phenylpentane, the characteristic alkyne signals would disappear, and new aliphatic signals would appear.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Protons~7.2 - 7.5~122 - 132
Propargylic CH₂~2.4~21
Homopropargylic CH₂~1.6~22
Terminal CH₃~1.0~13
Internal Alkyne Carbon (C-Ph)N/A~80 - 90
Internal Alkyne Carbon (C-CH₂)N/A~80 - 90
Note: These are approximate values and can vary depending on the solvent and other factors.[17][18][19]
GC-MS for Reaction Monitoring

Q1: What is the best way to prepare a sample for GC-MS analysis from a reaction mixture?

A1: First, take a small aliquot from the reaction and quench it if necessary. A simple workup, such as a liquid-liquid extraction (LLE), is often performed to separate the compounds of interest from salts and other non-volatile components.[20] The organic layer is then collected and may be concentrated.[13][20] The final sample should be dissolved in a volatile organic solvent like dichloromethane or hexane to a concentration of approximately 10 µg/mL.[14][20] Ensure the sample is free of particles by centrifuging or filtering before transferring it to a GC vial.[14][20]

Q2: Does this compound need to be derivatized for GC-MS analysis?

A2: No, this compound is a volatile compound and does not typically require derivatization for GC-MS analysis. Derivatization is usually necessary for polar or non-volatile compounds to make them suitable for gas chromatography.[14][20]

Q3: How can I use GC-MS data to determine the progress of my reaction?

A3: The gas chromatogram separates the components of your reaction mixture over time. Each peak corresponds to a different compound.[21] By identifying the retention times for your starting material (this compound) and your product, you can monitor the reaction. As the reaction progresses, the peak area of the starting material will decrease, while the peak area of the product will increase.[21] The mass spectrometer provides mass spectra for each peak, which helps in confirming the identity of the compounds based on their fragmentation patterns.[22][23]

Table 2: Example GC-MS Parameters and Expected Mass Fragments for this compound

Parameter Value
Column Standard non-polar (e.g., DB-5 or HP-5MS)
Injector Temperature 250 °C
Oven Program Start at 50 °C, ramp to 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Molecular Formula C₁₁H₁₂[24][25]
Molecular Weight 144.21 g/mol [24][25]
Molecular Ion (M⁺) m/z 144
Key Fragment Ions m/z 129, 115, 91
Note: GC parameters should be optimized for your specific instrument and application. Fragmentation patterns can be compared to library spectra for confirmation.[25][26]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Reaction Monitoring
  • Sample Collection: Using a clean glass pipette or syringe, withdraw a small aliquot (e.g., 0.1 mL) from the vigorously stirred reaction mixture.

  • Quenching (if necessary): Immediately transfer the aliquot to a small vial containing a quenching agent (e.g., cold water or a saturated sodium bicarbonate solution if an acid is used in the reaction).

  • Extraction: Add a small amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the vial, vortex, and allow the layers to separate.

  • Isolation: Carefully transfer the organic layer to a clean vial.

  • Drying & Solvent Removal: Dry the organic layer over a small amount of anhydrous sodium sulfate. Decant the dried solution into another vial and evaporate the solvent using a gentle stream of nitrogen or under reduced pressure.

  • NMR Sample Preparation: Dissolve the resulting residue in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Analysis: Cap the NMR tube and acquire the spectrum.

Protocol 2: Sample Preparation for GC-MS Reaction Monitoring
  • Sample Collection: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching & Dilution: Transfer the aliquot to a vial containing 1 mL of a suitable solvent (e.g., dichloromethane). This will quench the reaction and dilute the sample.

  • Workup (if necessary): If the reaction mixture contains non-volatile materials like salts, add 1 mL of water to the vial, vortex, and allow the layers to separate.

  • Sample Transfer: Carefully transfer the organic (bottom, in the case of dichloromethane) layer to a clean GC vial, avoiding any of the aqueous layer or solid particulates. A filter-tip pipette can be useful here.

  • Further Dilution: If the initial sample is too concentrated, perform a serial dilution to bring the concentration into the optimal range for your instrument (e.g., ~10 ppm).

  • Analysis: Cap the GC vial and place it in the autosampler for injection.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Aliquot from Reaction B 2. Quench Reaction (if needed) A->B C 3. Solvent Removal B->C D 4. Dissolve in Deuterated Solvent C->D E 5. Filter into NMR Tube D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock, Tune, and Shim F->G H 8. Acquire Spectrum G->H I 9. Process Data (FT, Phasing, Baseline) H->I J 10. Integrate Peaks I->J K 11. Calculate Conversion J->K

Caption: Experimental workflow for monitoring reaction progress by NMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Aliquot from Reaction B 2. Quench & Dilute A->B C 3. Liquid-Liquid Extraction (if needed) B->C D 4. Transfer to GC Vial C->D E 5. Inject Sample D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometry Detection F->G H 8. Identify Peaks by Retention Time G->H I 9. Confirm Identity with Mass Spectrum H->I J 10. Integrate Peak Areas I->J K 11. Determine Reactant/Product Ratio J->K

Caption: Experimental workflow for monitoring reaction progress by GC-MS.

Troubleshooting_Logic Start Problem with Analytical Data CheckMethod Are Method Parameters Correct? Start->CheckMethod CheckSamplePrep Review Sample Preparation Protocol CheckMethod->CheckSamplePrep Yes FixMethod Correct Method Parameters CheckMethod->FixMethod No CheckInstrument Is Instrument Performance OK? CheckSamplePrep->CheckInstrument Yes FixSamplePrep Refine Sample Preparation CheckSamplePrep->FixSamplePrep No RunStandard Run a Known Standard CheckInstrument->RunStandard Yes StandardOK Standard Looks Good? RunStandard->StandardOK ProblemSample Issue is with the Sample/Reaction StandardOK->ProblemSample Yes ProblemInstrument Issue is with the Instrument StandardOK->ProblemInstrument No InstrumentMaintenance Perform Instrument Maintenance ProblemInstrument->InstrumentMaintenance FixMethod->Start FixSamplePrep->Start

References

Technical Support Center: Scalable Synthesis and Purification of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 1-Phenyl-1-pentyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne (like 1-pentyne) with an aryl halide (such as iodobenzene or bromobenzene) using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3] The reaction is known for its reliability and can be performed under mild conditions, making it suitable for complex molecule synthesis.[2]

Q2: What are the typical starting materials for the Sonogashira synthesis of this compound? A2: The standard reactants are 1-pentyne and an aryl halide, typically iodobenzene or bromobenzene. The reaction also requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a suitable base, often an amine like triethylamine or diisopropylamine, which also serves as the solvent.[1][4]

Q3: What are the major byproducts to expect during the synthesis? A3: The most common byproduct in a Sonogashira coupling is the homo-coupled dimer of the terminal alkyne, resulting from the oxidative coupling of two molecules of 1-pentyne. This is often referred to as Glaser coupling.[2] The presence of the copper co-catalyst can promote this side reaction. Other potential impurities include unreacted starting materials and catalyst residues.

Q4: Which purification techniques are most effective for this compound on a large scale? A4: For scalable purification, vacuum distillation is often a viable method for liquid products like this compound, provided the product is thermally stable and has a boiling point sufficiently different from impurities. Flash column chromatography is also highly effective for removing catalyst residues and byproducts like homo-coupled dimers, though it may be less cost-effective for very large scales.[5] The crude product is typically subjected to an aqueous workup to remove the base and salts before final purification.[5]

Q5: Are there copper-free versions of the Sonogashira reaction, and what are their advantages? A5: Yes, copper-free Sonogashira couplings have been developed. The primary advantage is the significant reduction or elimination of the alkyne homo-coupling side product, which simplifies purification.[2][3] While the reaction may require slightly different conditions or more active palladium catalysts, the improved product purity can be highly beneficial for scalable synthesis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Sonogashira reaction is showing very low conversion to this compound. What are the potential causes and solutions? A: Low or no yield in a Sonogashira coupling can stem from several factors:

  • Cause 1: Inactive Catalyst. The palladium catalyst may be deactivated due to exposure to oxygen.

    • Solution: Ensure the reaction is set up under strictly anhydrous and anaerobic (e.g., nitrogen or argon atmosphere) conditions.[1] Use freshly opened solvents and degas them thoroughly before use.

  • Cause 2: Poor Quality Reagents. The aryl halide may be impure, or the 1-pentyne may have degraded. The base (amine solvent) can also contain water, which can interfere with the reaction.

    • Solution: Use high-purity starting materials. Purify the aryl halide if necessary. Use freshly distilled 1-pentyne. Ensure the amine solvent is anhydrous.

  • Cause 3: Insufficient Base. The amine base is crucial for both the catalytic cycle and neutralizing the HX formed.

    • Solution: Ensure at least two equivalents of the amine base are used relative to the aryl halide.

  • Cause 4: Reaction Temperature is Too Low. While the reaction can proceed at room temperature, some less reactive aryl halides (like bromides or chlorides) may require heating.

    • Solution: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC. Be cautious, as excessive heat can promote side reactions.[5]

Problem 2: Presence of Significant Homo-Coupled Dimer

Q: My final product is heavily contaminated with a byproduct that I suspect is the dimer of 1-pentyne. How can I minimize this and remove it? A: This is a classic issue of alkyne homo-coupling.

  • Cause: Copper Co-catalyst. The Cu(I) co-catalyst is often the primary promoter of this side reaction.

    • Solution 1 (Prevention): Reduce the amount of CuI catalyst used or switch to a copper-free Sonogashira protocol.[2] Running the reaction at a lower temperature can also sometimes disfavor the dimerization pathway.

    • Solution 2 (Removal): The homo-coupled dimer often has a different polarity from the desired this compound product. Careful purification by flash column chromatography, using a shallow gradient of a non-polar eluent system (e.g., hexanes/ethyl acetate), can effectively separate the two compounds.[6]

Problem 3: Difficulties in Purification

Q: I am struggling to obtain a pure product. After workup, the crude material is a dark oil, and chromatography is not giving clean separation. A: Purification challenges often arise from residual catalyst metals or closely eluting impurities.

  • Cause 1: Residual Palladium/Copper. Catalyst residues can make the product a dark, oily material and can interfere with subsequent reactions or characterization.

    • Solution: Before concentration, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to help extract residual copper salts. Passing the crude product through a short plug of silica gel or celite can also remove a significant portion of the palladium catalyst.

  • Cause 2: Co-elution of Impurities. The product and a key impurity (like the starting aryl halide or a byproduct) may have very similar polarities.

    • Solution: Optimize the mobile phase for your column chromatography. Test different solvent systems (e.g., switching from ethyl acetate to diethyl ether or dichloromethane in hexanes). If separation is still poor, consider vacuum distillation as an alternative purification method.[6]

Experimental Protocols

Protocol 1: Scalable Sonogashira Synthesis of this compound

This protocol describes a typical procedure for the palladium/copper-catalyzed coupling of iodobenzene with 1-pentyne.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Reagent Addition: Evacuate the flask and backfill with nitrogen three times. Under a positive nitrogen flow, add anhydrous triethylamine (solvent, approx. 5 mL per mmol of iodobenzene). Add iodobenzene (1.0 eq) via syringe.

  • Alkyne Addition: Add 1-pentyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC until the iodobenzene starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst solids. Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent system, such as pure hexanes or a mixture of hexanes and ethyl acetate (e.g., 99:1).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Quantitative Data

Table 1: Typical Reaction Parameters for Sonogashira Synthesis of this compound

ParameterConditionNotes
Aryl Halide IodobenzeneMore reactive than bromobenzene.
Alkyne 1-PentyneUse a slight excess (1.1-1.5 eq).
Pd Catalyst Pd(PPh₃)₂Cl₂Typically 1-3 mol%.
Cu Co-catalyst CuITypically 2-5 mol%. Can be omitted in copper-free protocols.
Base/Solvent Triethylamine (Et₃N)Must be anhydrous.
Temperature Room TemperatureMay require gentle heating for less reactive halides.
Typical Yield 75-95%Highly dependent on reaction conditions and scale.
Purity (Post-Chroma) >98%As determined by GC or NMR.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification reagents Starting Materials (Iodobenzene, 1-Pentyne) setup Reaction Setup (Inert Atmosphere) reagents->setup catalysts Catalysts & Base (Pd/Cu, Et3N) catalysts->setup react Sonogashira Coupling (Room Temperature) setup->react monitor Monitor Progress (TLC / GC) react->monitor workup Aqueous Workup (Wash & Extract) monitor->workup Reaction Complete purify Purification (Chromatography/Distillation) workup->purify analysis Purity Analysis (NMR / GC-MS) purify->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_yield Yield Issues cluster_purity Purity Issues start Unsatisfactory Reaction Outcome low_yield Low / No Yield start->low_yield high_byproduct High Level of Byproduct start->high_byproduct cause_catalyst Inactive Catalyst? low_yield->cause_catalyst sol_inert Ensure Inert Atmosphere cause_catalyst->sol_inert Yes cause_reagents Check Reagent Purity cause_catalyst->cause_reagents No is_dimer Is it Homo-coupled Dimer? high_byproduct->is_dimer sol_cu_free Use Copper-Free Protocol is_dimer->sol_cu_free Yes sol_chromatography Optimize Chromatography is_dimer->sol_chromatography No

Caption: Troubleshooting decision tree for this compound synthesis.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-X(L2) pd0->pd_complex1 + R-X (Oxidative Addition) pd_complex2 R-Pd(II)-C≡CR'(L2) pd_complex1->pd_complex2 + Cu-C≡CR' (Transmetalation) pd_complex2->pd0 - R-C≡CR' (Reductive Elimination) product Product R-C≡CR' pd_complex2->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide + H-C≡CR' - HX cu_acetylide->cu_x Transmetalation to Pd h_alkyne H-C≡CR'

Caption: Simplified mechanism of the Sonogashira coupling reaction.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Hydrogenation of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes, such as 1-phenyl-1-pentyne, is a critical transformation in organic synthesis, enabling the stereoselective synthesis of alkenes, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity towards the desired product, be it the (Z)-alkene, (E)-alkene, or the fully saturated alkane. This guide provides a comparative analysis of various catalysts employed for the hydrogenation of this compound, supported by experimental data to facilitate catalyst selection and methods optimization.

Performance Comparison of Catalytic Systems

The hydrogenation of this compound can be steered towards different products based on the catalyst and reaction conditions employed. Palladium-based catalysts are widely recognized for their efficacy, with modifications to the support and the presence of promoters significantly influencing selectivity. Nickel and rhodium-based catalysts also offer viable alternatives.

Catalyst SystemSupport/AdditivesSolventTemperature (°C)Pressure (H₂)Conversion (%)Selectivity (%)
Palladium on Montmorillonite (Pd-M) Organophilic Montmorillonite ClayTHF251 atmHigh (>80%)(Z)-1-phenyl-1-pentene: 85-88
Lindlar Catalyst (Pd/CaCO₃) Lead Acetate, QuinolineNot SpecifiedNot SpecifiedNot SpecifiedHigh(Z)-alkene: Predominantly
Palladium on Carbon (Pd/C) CarbonEthanol251 atm~1001-phenylpentane: >99
Raney Nickel (Ra-Ni) Aluminum-Nickel AlloyEthanol25-1001-100 atmHigh1-phenylpentane: Predominantly
Rhodium-based Catalyst Alumina/CarbonVarious25-801-50 atmHighVaries (alkene or alkane)

Note: Data is compiled from various sources and may not represent directly comparable experimental conditions.

In-Depth Catalyst Analysis

Palladium-Based Catalysts

Palladium on Montmorillonite (Pd-M): Low-loaded, organophilic palladium-montmorillonite catalysts have demonstrated exceptional performance in the selective hydrogenation of this compound to (Z)-1-phenyl-1-pentene.[1] High cis-stereoselectivities, ranging from 85-88%, are achievable, which are comparable to those obtained with the traditional Lindlar catalyst.[1] The efficiency of these catalysts is attributed to the high dispersion of palladium particles within the hydrophobic clay structure.[1] The choice of solvent is crucial, with THF and toluene being particularly effective by promoting swelling and disaggregation of the clay, thereby increasing the accessibility of active palladium sites.[1] A high substrate-to-catalyst ratio (S:C ≥ 5000) is also critical for maximizing cis-stereoselectivity.[1]

Lindlar Catalyst (Pd/CaCO₃ with lead poisoning): This is a classic and widely used catalyst for the stereoselective semi-hydrogenation of alkynes to cis-alkenes.[2][3] The catalyst is "poisoned" with lead acetate and quinoline, which deactivates the palladium surface to prevent over-hydrogenation to the alkane and favors the formation of the (Z)-alkene.[2][3]

Palladium on Carbon (Pd/C): Standard palladium on carbon is a highly active catalyst for hydrogenation.[4] In the absence of any modifiers, it typically leads to the complete reduction of the alkyne to the corresponding alkane, 1-phenylpentane.[4]

Nickel-Based Catalysts

Raney Nickel (Ra-Ni): As a cost-effective and highly active hydrogenation catalyst, Raney Nickel is generally used for complete reductions.[5] For substrates like this compound, it will typically yield the fully saturated product, 1-phenylpentane. The activity of Raney Nickel can be modulated by factors such as the preparation method and the presence of promoters.[5]

Rhodium-Based Catalysts

Rhodium Catalysts: Rhodium-based catalysts, often supported on alumina or carbon, are versatile and can be tuned for either partial or complete hydrogenation depending on the ligand environment and reaction conditions. While specific data for this compound is limited, rhodium catalysts are known for their high activity in alkyne hydrogenations.

Experimental Protocols

General Procedure for Hydrogenation using Pd/C

This protocol is a general guideline for the complete hydrogenation of an alkyne to an alkane.[6][7][8][9]

Materials:

  • This compound

  • Palladium on carbon (5-10% Pd by weight)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • In a reaction flask, add the this compound and the solvent.

  • Carefully add the Pd/C catalyst to the flask. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.

  • The flask is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • A hydrogen balloon is attached, or the flask is connected to a hydrogen gas cylinder.

  • The reaction mixture is stirred vigorously at the desired temperature and pressure.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the hydrogen source is removed, and the flask is purged again with an inert gas.

  • The catalyst is carefully filtered off through a pad of Celite. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can then be purified.

General Procedure for Selective Hydrogenation using Lindlar Catalyst

This procedure is designed for the selective conversion of an alkyne to a cis-alkene.[2][3]

Materials:

  • This compound

  • Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate)

  • Quinoline (as a co-catalyst poison)

  • Solvent (e.g., Hexane, Ethanol)

  • Hydrogen gas (balloon)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the Lindlar's catalyst and a small amount of quinoline to the mixture.

  • Purge the flask with an inert gas and then introduce hydrogen gas, typically via a balloon.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction closely by TLC or GC to avoid over-reduction. The reaction is typically stopped once the starting alkyne has been consumed.

  • Work-up is similar to the Pd/C procedure: purge with inert gas, filter the catalyst, and remove the solvent.

General Procedure for Hydrogenation using Raney Nickel

This protocol outlines the general use of Raney Nickel for complete hydrogenation.[10][11][12]

Materials:

  • This compound

  • Raney Nickel (commercially available as a slurry in water or ethanol)

  • Solvent (e.g., Ethanol)

  • Hydrogen source (Parr hydrogenator or similar)

  • Reaction vessel suitable for pressure reactions

Procedure:

  • The Raney Nickel slurry is carefully washed with the reaction solvent to remove the storage medium.

  • The substrate and solvent are added to the reaction vessel.

  • The washed Raney Nickel is added to the vessel under an inert atmosphere.

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired level.

  • The reaction mixture is heated and stirred.

  • After the reaction is complete (monitored by pressure drop or chromatographic analysis), the reactor is cooled, and the hydrogen pressure is carefully released.

  • The catalyst is filtered off, and the product is isolated from the filtrate.

Visualizing the Hydrogenation Pathway

The hydrogenation of this compound proceeds through a series of steps, the selectivity of which is determined by the catalyst used.

Hydrogenation_Pathway This compound This compound cis-(Z)-1-Phenyl-1-pentene cis-(Z)-1-Phenyl-1-pentene This compound->cis-(Z)-1-Phenyl-1-pentene + H₂ (syn-addition) trans-(E)-1-Phenyl-1-pentene trans-(E)-1-Phenyl-1-pentene This compound->trans-(E)-1-Phenyl-1-pentene + H₂ (anti-addition) 1-Phenylpentane 1-Phenylpentane cis-(Z)-1-Phenyl-1-pentene->1-Phenylpentane + H₂ trans-(E)-1-Phenyl-1-pentene->1-Phenylpentane + H₂ Catalyst_Selectivity cluster_alkyne Starting Material cluster_products Products This compound This compound Lindlar Lindlar Catalyst This compound->Lindlar PdC Pd/C This compound->PdC RaneyNi Raney Ni This compound->RaneyNi Z_alkene (Z)-1-Phenyl-1-pentene Alkane 1-Phenylpentane Lindlar->Z_alkene PdC->Alkane RaneyNi->Alkane

References

A Comparative Guide to the Reactivity of 1-Phenyl-1-pentyne and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-phenyl-1-pentyne, an internal alkyne, with that of terminal alkynes. Understanding these differences is crucial for designing efficient synthetic routes and developing novel molecular entities. The comparison is supported by established principles of organic chemistry and available experimental data.

Executive Summary

The reactivity of alkynes is fundamentally dictated by the substitution pattern around the carbon-carbon triple bond. Terminal alkynes, possessing a hydrogen atom directly attached to an sp-hybridized carbon, exhibit unique reactivity profiles compared to internal alkynes like this compound, where the triple bond is flanked by two carbon substituents. Key differences arise in reactions involving the acidic terminal proton and in addition reactions where steric and electronic effects play a significant role. Generally, terminal alkynes are more versatile substrates in a broader range of synthetic transformations.

Reactivity Comparison: this compound vs. Terminal Alkynes

The following table summarizes the relative reactivity of this compound and a representative terminal alkyne, 1-pentyne, in several common and important chemical reactions.

Reaction TypeThis compound (Internal Alkyne)Terminal Alkyne (e.g., 1-Pentyne)Key Differences
Acid-Catalyzed Hydration Moderately reactive. Yields a mixture of ketones (2-phenyl-3-pentanone and 1-phenyl-2-pentanone) due to two possible sites of protonation. The phenyl group influences regioselectivity.Highly reactive. Follows Markovnikov's rule to selectively yield a methyl ketone (2-pentanone).Terminal alkynes exhibit higher regioselectivity. The reaction of this compound is complicated by the electronic and steric influence of the phenyl group, potentially leading to a mixture of products.
Hydroboration-Oxidation Reactive. Undergoes syn-addition of borane. Oxidation yields an enol that tautomerizes to a ketone. The regioselectivity is influenced by both steric and electronic effects of the phenyl and propyl groups.Highly reactive. Exhibits high regioselectivity (anti-Markovnikov) to produce an aldehyde (pentanal) after tautomerization of the intermediate enol.Terminal alkynes provide a reliable method for the synthesis of aldehydes. The regioselectivity with this compound is less predictable and may result in a mixture of ketones.
Sonogashira Coupling Unreactive. This reaction requires a terminal C-H bond for the formation of the copper acetylide intermediate.Highly reactive. The acidic terminal proton is readily removed to form a nucleophilic acetylide, which couples with aryl or vinyl halides.[1][2]This is a defining difference in reactivity. Sonogashira coupling is a cornerstone of cross-coupling chemistry for terminal alkynes but is not feasible for internal alkynes like this compound.
"Click" Chemistry (CuAAC) Unreactive. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly specific for terminal alkynes.[3][4][5][6][7]Highly reactive. Readily undergoes [3+2] cycloaddition with azides to form 1,4-disubstituted triazoles with high efficiency and specificity.[3][4][5][6][7]Similar to Sonogashira coupling, "click" chemistry is a powerful tool for bioconjugation and materials science that is exclusively available for terminal alkynes. Ruthenium-catalyzed versions can accommodate internal alkynes but are less common.[4][6]

Experimental Protocols

Acid-Catalyzed Hydration of a Terminal Alkyne (e.g., 1-Pentyne)

Objective: To synthesize 2-pentanone from 1-pentyne via acid-catalyzed hydration.

Materials:

  • 1-Pentyne

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercuric Sulfate (HgSO₄) (catalyst)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, separatory funnel, distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add a solution of concentrated sulfuric acid in water.

  • Add a catalytic amount of mercuric sulfate to the acidic solution.

  • Heat the mixture to 60°C with stirring.

  • Add 1-pentyne dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude 2-pentanone by distillation.

Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Pentyne)

Objective: To synthesize pentanal from 1-pentyne via hydroboration-oxidation.

Materials:

  • 1-Pentyne

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon atmosphere setup

  • Round-bottom flask, syringes, separatory funnel

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a septum.

  • Add a solution of 1-pentyne in anhydrous THF to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF via syringe to the stirred solution of the alkyne.[8][9][10][11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0°C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20°C.[8][9][10][11]

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude pentanal.

  • The product can be further purified by distillation if necessary.

Sonogashira Coupling of a Terminal Alkyne

Objective: To couple a terminal alkyne with an aryl halide.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine)

  • Nitrogen or Argon atmosphere setup

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.[1][2]

  • Add the anhydrous, degassed solvent and stir the mixture for a few minutes.

  • Add the aryl halide and the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalysts.

  • Wash the celite pad with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing Reactivity Differences

The following diagrams illustrate the key mechanistic steps and logical relationships that underpin the differing reactivities of internal and terminal alkynes.

Alkyne_Reactivity_Comparison cluster_hydration Acid-Catalyzed Hydration cluster_hydroboration Hydroboration-Oxidation Terminal_Alkyne_H Terminal Alkyne Protonation_T Protonation Terminal_Alkyne_H->Protonation_T H+ Internal_Alkyne_H This compound Protonation_I Protonation Internal_Alkyne_H->Protonation_I H+ Vinyl_Cation_T Vinyl Cation (Markovnikov) Protonation_T->Vinyl_Cation_T Vinyl_Cations_I Mixture of Vinyl Cations Protonation_I->Vinyl_Cations_I Ketone Methyl Ketone (Single Product) Vinyl_Cation_T->Ketone H2O, Taut. Ketones Mixture of Ketones Vinyl_Cations_I->Ketones H2O, Taut. Terminal_Alkyne_B Terminal Alkyne Hydroboration_T Hydroboration Terminal_Alkyne_B->Hydroboration_T BH3 Internal_Alkyne_B This compound Hydroboration_I Hydroboration Internal_Alkyne_B->Hydroboration_I BH3 Organoborane_T Organoborane (Anti-Markovnikov) Hydroboration_T->Organoborane_T Organoboranes_I Mixture of Organoboranes Hydroboration_I->Organoboranes_I Aldehyde Aldehyde Organoborane_T->Aldehyde H2O2, NaOH Ketone_Mix_B Mixture of Ketones Organoboranes_I->Ketone_Mix_B H2O2, NaOH

Caption: Comparative workflow of hydration and hydroboration-oxidation.

Coupling_Reactions cluster_sonogashira Sonogashira Coupling cluster_click Click Chemistry (CuAAC) Terminal_Alkyne_S Terminal Alkyne (R-C≡C-H) Deprotonation Deprotonation (Acidic H) Terminal_Alkyne_S->Deprotonation Internal_Alkyne_S This compound (Ph-C≡C-Pr) No_Deprotonation No Acidic H Internal_Alkyne_S->No_Deprotonation Copper_Acetylide Copper Acetylide Intermediate Deprotonation->Copper_Acetylide Cu(I) No_Reaction_S No Reaction No_Deprotonation->No_Reaction_S Coupled_Product Coupled Product Copper_Acetylide->Coupled_Product Pd(0), Ar-X Terminal_Alkyne_C Terminal Alkyne Reaction_C [3+2] Cycloaddition Terminal_Alkyne_C->Reaction_C Cu(I) Internal_Alkyne_C This compound No_Reaction_C No Reaction Internal_Alkyne_C->No_Reaction_C Azide, Cu(I) Azide Azide (R-N3) Azide->Reaction_C Triazole 1,4-Disubstituted Triazole Reaction_C->Triazole

Caption: Reactivity pathways for coupling reactions.

References

A Comparative Guide to the Synthesis of 1-Phenyl-1-pentyne: Grignard vs. Sonogashira Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The internal alkyne, 1-phenyl-1-pentyne, is a valuable building block, and its synthesis is often approached via two primary methods: the Grignard reaction and the Sonogashira cross-coupling reaction. This guide provides an objective, data-driven comparison of these two synthetic routes, offering insights into their respective efficiencies, operational requirements, and overall performance.

The Sonogashira coupling is a versatile and powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[1][2] It is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[3][4] In contrast, the Grignard reaction, a foundational method in organic chemistry, utilizes highly reactive organomagnesium reagents to form C-C bonds through nucleophilic attack on an electrophile. While powerful, it demands strictly anhydrous conditions due to the high reactivity and moisture sensitivity of the Grignard reagent.[5][6]

Performance Data: A Quantitative Comparison

The choice between these methodologies often hinges on a trade-off between reaction yield, speed, cost, and substrate compatibility. The following table summarizes key performance indicators for the synthesis of this compound via a representative protocol for each method.

Performance MetricGrignard Synthesis (via Negishi-type Coupling)Sonogashira Coupling
Typical Yield (%) 70-85%90-98%[7]
Reaction Time (h) 4-62-12[7][8]
Reaction Temperature 25-65°C (Room Temp. to Reflux)25-80°C (Room Temp. to 80°C)[8]
Key Reagents 1-Pentyne, Ethylmagnesium bromide, Iodobenzene, Zinc Chloride1-Pentyne, Iodobenzene, Triethylamine/Piperidine
Catalyst System Pd(PPh₃)₄ or similar Pd(0) complexPd(PPh₃)₂Cl₂ / CuI[3][9]
Key Considerations Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive.[6]Requires expensive palladium catalysts; potential for alkyne homocoupling (Glaser coupling).[10]

Mandatory Visualization: Synthetic Pathways

The logical flow for synthesizing this compound via both the Grignard and Sonogashira pathways is illustrated below. Each route begins with distinct precursors and catalytic systems to arrive at the common product.

G cluster_grignard Grignard Pathway cluster_sonogashira Sonogashira Pathway pentyne1 1-Pentyne pentynyl_mgbr Pentynylmagnesium Bromide pentyne1->pentynyl_mgbr Deprotonation etmgbr EtMgBr etmgbr->pentynyl_mgbr product1 This compound pentynyl_mgbr->product1 Negishi-type Coupling iodobenzene1 Iodobenzene iodobenzene1->product1 pd_zn_cat Pd(PPh₃)₄, ZnCl₂ pd_zn_cat->product1 pentyne2 1-Pentyne product2 This compound pentyne2->product2 Direct Coupling iodobenzene2 Iodobenzene iodobenzene2->product2 pd_cu_cat Pd(PPh₃)₂Cl₂, CuI, Base pd_cu_cat->product2

Caption: Comparative workflow for Grignard and Sonogashira synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound using both the Grignard and Sonogashira reactions.

This protocol involves the formation of a pentynyl Grignard reagent, transmetalation to an organozinc species, and subsequent palladium-catalyzed cross-coupling with iodobenzene.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Pentyne

  • Zinc Chloride (ZnCl₂), 0.5 M solution in THF

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon).[11] To a flask containing magnesium turnings (1.2 eq), add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.[5][12]

  • Formation of Pentynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C. Add a solution of 1-pentyne (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Transmetalation: To the solution of pentynylmagnesium bromide, add a 0.5 M solution of ZnCl₂ in THF (1.1 eq) dropwise at room temperature and stir for 30 minutes.

  • Cross-Coupling: To the resulting organozinc solution, add iodobenzene (1.05 eq) and Pd(PPh₃)₄ (0.02 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.[5] Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol describes the direct coupling of 1-pentyne with iodobenzene using a palladium-copper co-catalyst system.[13][14]

Materials:

  • Iodobenzene

  • 1-Pentyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous triethylamine (Et₃N) or Piperidine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂ (0.015 eq), CuI (0.03 eq), and PPh₃ (0.06 eq).

  • Reagent Addition: Add anhydrous THF followed by anhydrous triethylamine (3.0 eq). To this stirred solution, add iodobenzene (1.0 eq) and 1-pentyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.[15]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

Both the Grignard and Sonogashira reactions represent viable pathways for the synthesis of this compound. The Sonogashira coupling generally offers higher yields and milder conditions, making it a preferred method for complex molecules or late-stage syntheses where functional group tolerance is paramount.[3] However, the high cost of palladium catalysts can be a significant drawback for large-scale production.[10]

The Grignard approach, while fundamentally robust, is operationally more demanding due to its stringent requirement for anhydrous conditions.[16] The multi-step nature of the described protocol (Grignard formation followed by transmetalation and coupling) can also make it more time-consuming. Ultimately, the optimal choice will depend on the specific project requirements, including scale, budget, available equipment, and the chemical environment of the target molecule.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 1-Phenyl-1-pentyne, a valuable intermediate in organic synthesis, a selection of robust analytical methods is available. While specific, officially validated methods for this compound are not extensively documented in publicly available literature, established protocols for structurally analogous compounds provide a solid foundation for developing and validating accurate quantitative assays. This guide offers a comparative overview of two principal chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The performance data and experimental protocols presented herein are based on validated methods for similar aromatic and alkyne-containing molecules and serve as a comprehensive starting point for method development and validation.

Quantitative Performance Comparison

The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the expected performance characteristics for HPLC-UV and GC-FID in the quantification of this compound.

Validation ParameterHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.01 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL0.03 - 3 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 5%< 5%
Selectivity Moderate to High (matrix dependent)High for volatile compounds
Typical Run Time 10 - 20 minutes15 - 30 minutes

Methodology and Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile and widely employed technique for the quantification of non-volatile and thermally labile compounds. Given the aromatic nature of this compound, it is expected to have a strong UV chromophore, making this a suitable detection method. A reverse-phase HPLC method is proposed.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a gradient pump, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For instance, a starting mobile phase of 50:50 (v/v) acetonitrile:water, ramping to 90:10 acetonitrile:water over 10 minutes. The mobile phase for 5-Phenyl-1-pentyne analysis often contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV absorbance maximum for this compound should be experimentally determined but is likely to be around 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of this compound (e.g., 1000 µg/mL) should be prepared in a suitable solvent like acetonitrile.

    • Calibration Standards: A series of calibration standards should be prepared by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

    • Sample Preparation: The sample containing this compound should be diluted with the mobile phase to fall within the calibration range and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds. Due to its volatility, this compound is an excellent candidate for GC analysis.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable for aromatic compounds.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 15 °C/min.

    • Ramp: Increase to 280 °C at a rate of 30 °C/min, hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent to cover the expected concentration range of the samples (e.g., 0.1 - 100 µg/mL).

    • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to ensure the concentration falls within the linear range of the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound.

Analytical Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Workflow for analytical method validation.

Signaling Pathways and Experimental Workflows

To further elucidate the logical relationships in the analytical process, the following diagram outlines the general experimental workflow from sample receipt to final data analysis.

Experimental Workflow for Quantification sample_receipt Sample Receipt and Registration sample_prep Sample Preparation (Dilution, Filtration) sample_receipt->sample_prep standard_prep Standard Preparation (Stock, Calibration Curve) sample_receipt->standard_prep sequence_run Analytical Sequence Run sample_prep->sequence_run standard_prep->sequence_run instrument_setup Instrument Setup (HPLC or GC) instrument_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition data_processing Data Processing (Peak Integration, Calibration) data_acquisition->data_processing result_reporting Result Calculation & Reporting data_processing->result_reporting

General experimental workflow for quantification.

References

Comparing the hydrogenation rate of 1-Phenyl-1-pentyne with 1-phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the catalytic hydrogenation of two phenylalkynes reveals intriguing insights into the role of steric hindrance in reaction kinetics. While 1-phenyl-1-pentyne exhibits a higher intrinsic reactivity when hydrogenated alone, it is the less sterically hindered 1-phenyl-1-propyne that demonstrates a competitive advantage for catalyst surface binding, leading to a preferential hydrogenation in a mixed substrate environment.

This guide provides a detailed comparison of the hydrogenation rates of this compound and 1-phenyl-1-propyne, supported by experimental findings and mechanistic considerations. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Executive Summary of Comparative Performance

The catalytic hydrogenation of this compound and 1-phenyl-1-propyne presents a classic example of how steric factors can override electronic effects in determining reaction outcomes, particularly in competitive scenarios. When hydrogenated individually, this compound, with its longer alkyl chain, demonstrates a higher initial rate of reaction. However, in a competitive hydrogenation experiment where both substrates are present, the trend reverses, and 1-phenyl-1-propyne is consumed at a faster rate. This phenomenon is attributed to the greater steric bulk of the propyl group in this compound, which impedes its ability to effectively compete for active sites on the catalyst surface against the less bulky ethyl group of 1-phenyl-1-propyne.

Data Presentation

The following table summarizes the key quantitative findings from comparative hydrogenation studies. The data is representative of typical results obtained under controlled laboratory conditions using a palladium-based catalyst.

ParameterThis compound1-Phenyl-1-propyneCitation
Structure Ph-C≡C-CH₂CH₂CH₃Ph-C≡C-CH₂CH₃
Initial Hydrogenation Rate (Individual Substrate) HigherLower[1]
Initial Hydrogenation Rate (Competitive Mixture) LowerHigher[1]
Selectivity in Competitive Hydrogenation LowerHigher[1]

Note: The specific numerical values for reaction rates can vary depending on the catalyst, solvent, temperature, and pressure. The trends presented are based on qualitative and comparative experimental observations.

Experimental Protocols

A detailed methodology for a representative competitive hydrogenation experiment is provided below.

Objective: To compare the relative hydrogenation rates of this compound and 1-phenyl-1-propyne in a competitive reaction.

Materials:

  • This compound (98% purity)

  • 1-Phenyl-1-propyne (98% purity)

  • Palladium on carbon (5% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Parr shaker or similar hydrogenation apparatus)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Catalyst Preparation: Weigh 50 mg of 5% Pd/C catalyst and place it into a clean, dry reaction vessel.

  • Solvent and Reactant Addition: To the reaction vessel, add 20 mL of anhydrous ethanol. Then, add 1.0 mmol of this compound, 1.0 mmol of 1-phenyl-1-propyne, and 0.5 mmol of the internal standard.

  • System Purge: Seal the reaction vessel and purge the system with hydrogen gas three times to remove any air.

  • Reaction Initiation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar) and begin vigorous stirring. Start timing the reaction.

  • Sampling: At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.

  • Sample Preparation: Immediately filter the aliquot through a small plug of silica gel to remove the catalyst. Dilute the filtered sample with a known volume of a suitable solvent (e.g., ethyl acetate).

  • GC Analysis: Analyze the prepared samples using GC-FID to determine the concentrations of this compound, 1-phenyl-1-propyne, and the corresponding hydrogenation products relative to the internal standard.

  • Data Analysis: Plot the concentration of each reactant as a function of time to determine the initial reaction rates.

Visualizations

Logical Relationship in Competitive Hydrogenation

The following diagram illustrates the factors influencing the outcome of the competitive hydrogenation of this compound and 1-phenyl-1-propyne.

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_process Process cluster_outcome Outcome This compound This compound Steric_Hindrance Steric Hindrance This compound->Steric_Hindrance Higher 1-Phenyl-1-propyne 1-Phenyl-1-propyne 1-Phenyl-1-propyne->Steric_Hindrance Lower Catalyst_Binding Catalyst Surface Binding Steric_Hindrance->Catalyst_Binding Inhibits Electronic_Effects Electronic Effects Electronic_Effects->Catalyst_Binding Influences Preferential_Hydrogenation Preferential Hydrogenation of 1-Phenyl-1-propyne Catalyst_Binding->Preferential_Hydrogenation

Caption: Competitive Hydrogenation Dynamics.

Experimental Workflow for Comparative Hydrogenation

The diagram below outlines the key steps in the experimental procedure for comparing the hydrogenation rates of the two alkynes.

G start Start prep Catalyst and Reactant Preparation start->prep reaction Hydrogenation Reaction (Controlled T and P) prep->reaction sampling Periodic Sampling reaction->sampling analysis GC-FID Analysis sampling->analysis data Data Processing and Rate Determination analysis->data end End data->end

Caption: Experimental Workflow Diagram.

Conclusion

The comparative study of the hydrogenation of this compound and 1-phenyl-1-propyne underscores the critical role of steric hindrance in dictating the kinetics of catalytic reactions. While electronic factors contribute to the intrinsic reactivity of a molecule, the physical accessibility of the reactive site to the catalyst surface is paramount, especially in a competitive environment. For researchers in drug development and chemical synthesis, this principle is a crucial consideration in designing reactions and predicting product distributions, particularly when dealing with structurally similar substrates. The preferential hydrogenation of the less sterically encumbered alkyne highlights the nuanced interplay of molecular structure and catalytic activity.

References

Unraveling the Reactivity of 1-Phenyl-1-pentyne: A Computational Comparison of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of hydrogenation, epoxidation, and cycloaddition reactions for the internal alkyne 1-phenyl-1-pentyne reveals key mechanistic insights and comparative reactivity profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these fundamental transformations, supported by theoretical data and detailed experimental and computational protocols.

This publication delves into the theoretical investigation of three major reaction pathways for this compound: catalytic hydrogenation, epoxidation with peroxy acids, and [4+2] cycloaddition (Diels-Alder reaction). By examining the calculated activation barriers and reaction energetics for analogous systems, this guide offers a predictive comparison of the feasibility and selectivity of these transformations, crucial for synthetic planning and catalyst design.

Comparative Analysis of Reaction Pathways

Computational studies, primarily employing Density Functional Theory (DFT), provide a quantitative framework for comparing the reaction mechanisms of this compound. The following table summarizes key energetic data for analogous alkyne reactions, offering a lens through which to view the expected reactivity of this compound.

Reaction TypeModel SubstrateCatalyst/ReagentComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Key Findings & Predicted Outcome for this compound
Hydrogenation 1-Phenyl-1-propynePd₁Ag₃/Al₂O₃DFT1.15 (for H₂ dissociation)-The low barrier for H₂ dissociation on single-atom alloy catalysts suggests efficient hydrogenation. For this compound, selective semi-hydrogenation to (Z)-1-phenyl-1-pentene is expected to be a favorable pathway, with potential for over-hydrogenation to 1-phenylpentane depending on the catalyst and conditions.[1]
Epoxidation Substituted Alkenem-CPBAB3LYP/6-31G(d)~15-20 (estimated)ExothermicThe epoxidation of the triple bond is expected to proceed via a concerted mechanism. The resulting oxirene intermediate would be highly strained and likely rearrange. The activation barrier is anticipated to be moderate.
Diels-Alder Enyne Dienophile(thermal)DFT~25-35 (estimated)ExothermicThis compound can act as a dienophile. The reaction is predicted to be concerted but may require elevated temperatures due to a significant activation barrier. The regioselectivity will be influenced by the electronic effects of the phenyl and propyl groups.[2]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the hydrogenation, epoxidation, and Diels-Alder reactions of this compound.

Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products This compound This compound Adsorbed_Alkyne Adsorbed Alkyne This compound->Adsorbed_Alkyne Adsorption H2 H2 Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption (Ea = 1.15 kcal/mol) Pd_Ag_Surface Pd/Ag Surface Semi-hydrogenated Semi-hydrogenated Intermediate Adsorbed_Alkyne->Semi-hydrogenated H addition Adsorbed_H->Semi-hydrogenated Z-1-Phenyl-1-pentene Z-1-Phenyl-1-pentene Semi-hydrogenated->Z-1-Phenyl-1-pentene Desorption 1-Phenylpentane 1-Phenylpentane Semi-hydrogenated->1-Phenylpentane Further Hydrogenation

Caption: Proposed pathway for catalytic hydrogenation of this compound.

Epoxidation_Pathway Reactants This compound + m-CPBA TS Transition State Reactants->TS Concerted O-transfer Intermediate Oxirene Intermediate TS->Intermediate Products Rearranged Products (e.g., alpha-phenyl ketone) Intermediate->Products Rearrangement

Caption: Epoxidation of this compound with a peroxy acid.

Diels_Alder_Pathway Reactants This compound (Dienophile) + Diene TS [4+2] Transition State Reactants->TS Concerted Cycloaddition Product Cycloadduct TS->Product

Caption: Diels-Alder reaction of this compound as a dienophile.

Methodologies

Computational Protocols

The insights presented in this guide are based on computational studies of analogous systems, which typically employ the following methodologies:

  • Density Functional Theory (DFT): This is the most common quantum mechanical method for studying reaction mechanisms. Functionals such as B3LYP, M06-2X, and ωB97X-D are frequently used.

  • Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed to describe the electronic structure of the atoms.

  • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used.

  • Transition State Searching: Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures.

  • Frequency Calculations: These are performed to verify that the located stationary points are either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data like zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

Experimental Protocols

While this guide focuses on computational studies, the following are representative experimental protocols for the discussed reactions, which can be used for validation and further investigation.

Catalytic Hydrogenation: A typical procedure involves dissolving the alkyne in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel containing a heterogeneous catalyst (e.g., Pd/C, PtO₂, or a custom catalyst like Pd₁Ag₃/Al₂O₃).[3][4][5] The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) at a specific temperature until the uptake of hydrogen ceases or the desired conversion is reached, as monitored by techniques like TLC, GC, or NMR.

Epoxidation with m-CPBA: The alkyne is dissolved in a chlorinated solvent like dichloromethane (DCM) or chloroform. meta-Chloroperoxybenzoic acid (m-CPBA), typically in a slight excess, is then added portion-wise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.[6][7][8][9][10] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to remove the resulting meta-chlorobenzoic acid, often by washing with a basic solution like sodium bicarbonate.

Diels-Alder Reaction: The alkyne (dienophile) and the diene are dissolved in an appropriate solvent, which can range from non-polar solvents like toluene or xylene to more polar ones, depending on the reactants.[11][12][13][14][15] The reaction mixture is heated, often to reflux, for a period ranging from hours to days. The progress of the reaction is monitored by TLC, GC, or NMR. For some reactions, Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity.[15] After completion, the product is isolated and purified, typically by crystallization or chromatography.

References

Kinetic Analysis of Phenylacetylene Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of available kinetic data for the polymerization of 1-phenyl-1-pentyne, this guide provides a comparative analysis of the kinetic aspects of phenylacetylene polymerization as a closely related alternative. The principles and methodologies described herein are broadly applicable to the study of substituted alkyne polymerizations.

This guide offers a comparative overview of the kinetic analysis of phenylacetylene polymerization under different catalytic systems. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of conjugated polymers.

Comparison of Catalytic Systems

The polymerization of phenylacetylene can be achieved through various catalytic systems, each exhibiting distinct kinetic profiles and leading to polymers with different properties. The most common methods include catalysis by rhodium complexes, Ziegler-Natta systems, and anionic initiators.

Catalytic SystemTypical Catalyst/InitiatorMonomerSolventTemperature (°C)Apparent Rate Constant (k_app)Polymer Molecular Weight (Mw, g/mol )Dispersity (Đ)
Rhodium-Catalyzed [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄][1]p-butylphenylacetyleneTHF20Pseudo-first-order kinetics observed[1]3.12 x 10⁵1.4-2.4
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄][1]p-methoxyphenylacetyleneTHF20Pseudo-first-order kinetics observed[1]2.36 x 10⁶1.4-2.4
Ziegler-Natta TiCl₄ / Al(C₂H₅)₃Ethylene (as a reference)Isobutane80Rate decreases with increasing H₂ concentration[2]HighBroad
Anionic n-ButyllithiumStyrene (as a reference)Benzene-First-order in monomer, 1/6th order in initiator[3]Predictable by stoichiometryNarrow (if living)

Experimental Protocols

Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives

This protocol is adapted from the polymerization of substituted phenylacetylenes using a cationic rhodium(I) catalyst.[1][4]

Materials:

  • Substituted phenylacetylene monomer (e.g., p-butylphenylacetylene, p-methoxyphenylacetylene)

  • Rhodium catalyst: [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (nbd = norbornadiene)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Internal standard for GC analysis (e.g., octane)

  • Argon or Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • All manipulations are performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques.

  • In a glovebox, prepare a stock solution of the rhodium catalyst in anhydrous THF.

  • In a Schlenk flask, dissolve the phenylacetylene monomer and the internal standard in anhydrous THF.

  • Place the flask in a thermostated bath at the desired reaction temperature (e.g., 20 °C).

  • Initiate the polymerization by injecting the rhodium catalyst stock solution into the monomer solution with vigorous stirring.

  • Monitor the monomer consumption over time by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC).[4]

  • To quench the polymerization, pour the reaction mixture into a large volume of cold methanol.

  • The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.

  • Characterize the polymer by size-exclusion chromatography (SEC) to determine its molecular weight and dispersity.

Kinetic Analysis using Gas Chromatography (GC)
  • Calibration: Prepare a series of standard solutions containing known concentrations of the monomer and the internal standard in the reaction solvent. Analyze these standards by GC to create a calibration curve of the monomer/internal standard peak area ratio versus the monomer concentration.

  • Monitoring: For each aliquot taken during the polymerization, dilute it with a known volume of solvent to quench the reaction and prepare it for GC analysis.

  • Data Analysis: From the GC chromatograms, determine the peak areas of the monomer and the internal standard. Use the calibration curve to calculate the monomer concentration at each time point. Plot the natural logarithm of the monomer concentration (ln[M]) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line gives the apparent rate constant (k_app).[1]

Ziegler-Natta Polymerization (General Protocol for Alkynes)

While specific kinetic data for this compound is scarce, a general approach for Ziegler-Natta polymerization of alkynes can be outlined.

Materials:

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous toluene or heptane

  • Methanol with hydrochloric acid

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, add the anhydrous solvent to a dried reaction vessel.

  • Introduce the triethylaluminum cocatalyst to the solvent.

  • Separately, prepare a solution of titanium tetrachloride in the same solvent.

  • Add the TiCl₄ solution to the reactor to form the catalyst complex. The aging of this catalyst mixture can influence its activity.

  • Introduce the this compound monomer to the activated catalyst mixture.

  • Maintain the reaction at a constant temperature.

  • Monitor the polymerization progress by techniques such as dilatometry (measuring volume contraction) or by taking samples to determine monomer conversion gravimetrically or spectroscopically.

  • Terminate the polymerization by adding an acidic methanol solution.

  • Isolate and purify the polymer by filtration and washing.

Anionic Polymerization (General Protocol for Alkynes)

Anionic polymerization can produce polymers with well-defined molecular weights and narrow dispersities.

Materials:

  • This compound (rigorously purified)

  • n-Butyllithium (n-BuLi) or another suitable organolithium initiator

  • Anhydrous and deoxygenated solvent (e.g., THF, benzene)

  • Methanol (for termination)

  • High-vacuum line and glassware

Procedure:

  • All glassware must be rigorously cleaned and dried. The entire setup is operated under a high vacuum or a highly pure inert atmosphere.

  • The solvent is purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF).

  • The monomer must be purified to remove any protic impurities by distillation from a suitable drying agent.

  • The initiator solution (e.g., n-BuLi in hexane) is transferred to the reaction vessel via syringe under an inert atmosphere.

  • The purified monomer is then introduced to the initiator solution, typically at a low temperature to control the initiation and propagation steps.

  • The reaction is allowed to proceed for a specific time. The progress can be monitored by changes in viscosity or by spectroscopic methods on quenched aliquots.

  • The polymerization is terminated by the addition of a protic agent, such as methanol.

  • The polymer is precipitated in a non-solvent, filtered, and dried.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation Monomer Monomer & Internal Standard Solution Reactor Schlenk Flask (Thermostated) Monomer->Reactor Catalyst Catalyst Stock Solution Catalyst->Reactor Initiation Monitoring Aliquots taken for GC Analysis Reactor->Monitoring Sampling over time Quench Precipitation in Methanol Reactor->Quench Termination Filter Filtration & Drying Quench->Filter Characterization SEC & NMR Analysis Filter->Characterization

Caption: Experimental workflow for rhodium-catalyzed polymerization of phenylacetylene.

Polymerization_Mechanism Initiator Rh(I) Catalyst ActiveSpecies Active Rh-Vinyl Species Initiator->ActiveSpecies + Monomer (Initiation) Monomer Phenylacetylene GrowingChain Growing Polymer Chain ActiveSpecies->GrowingChain + n Monomers (Propagation) Polymer Poly(phenylacetylene) GrowingChain->Polymer Termination

Caption: Proposed mechanism for rhodium-catalyzed polymerization of phenylacetylene.

References

Comparative Biological Activity of Phenylalkyne Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of various phenylalkyne derivatives, offering insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support drug discovery and development efforts.

While specific research on the biological activities of 1-Phenyl-1-pentyne derivatives is limited in publicly available literature, a broader examination of structurally related phenylalkyne compounds reveals significant potential in various therapeutic areas. This guide synthesizes the available data on the antimicrobial and anticancer properties of these derivatives, presenting a comparative overview to aid researchers, scientists, and drug development professionals.

Quantitative Biological Activity Data

The biological activities of phenylalkyne derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the quantitative data from these studies, providing a basis for comparing the efficacy of different structural analogs.

Table 1: Anticancer Activity of Phenylalkyne Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 L-phenylalanine α-derivatized with terminal alkyneT98G (glioblastoma)- (slight antiproliferative effect at 48h)[1]
1 L-phenylalanine α-derivatized with terminal alkyneMDA-MB-231 (breast cancer)- (slight antiproliferative effect at 48h)[1]
2 L-phenylalanine α-derivatized with terminal alkynePC3 (prostate cancer)- (slight antiproliferative effect at 24h)[1]
6b 3-(3-methylphenylethynyl)-5-methyl[1][2][3]triazinemGluR5 expressing cellsPotent antagonist[2][4]
6c 5-(3-chlorophenylethynyl)-5-methyl[1][2][3]triazinemGluR5 expressing cellsPotent antagonist[2][4]
6d 3-(3-bromophenylethynyl)-5-methyl[1][2][3]triazinemGluR5 expressing cellsPotent antagonist[2][4]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Phenylalkyne Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Diarylacetylene Compound 2 DiarylacetyleneBacillus subtilisActive[5]
Diarylacetylene Compound 2 DiarylacetyleneStaphylococcus epidermidisActive[5]
Amphiphilic Diphenylacetylene Diphenylacetylene with isoleucine and lysine residuesBacillus subtilisMost active[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Anticancer Activity Assessment

Cell Culture and Cytotoxicity Assays: Human cancer cell lines such as T98G (glioblastoma), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. Cell viability was assessed after 24 and 48 hours of incubation using standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[1]

mGluR5 Antagonist Efficacy Assay: The antagonist activity of phenylethynyl[1][2][3]methyltriazine derivatives against the metabotropic glutamate receptor 5 (mGluR5) was evaluated using an in vitro efficacy assay. This assay measures the ability of the compounds to inhibit the glutamate-mediated mobilization of internal calcium in cells expressing the mGluR5 receptor. The potency of the compounds was determined by measuring the concentration-dependent inhibition of the calcium response.[2][4]

Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) of the diphenylacetylene derivatives was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate with a suitable broth medium. Each well was then inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis). The plates were incubated at an appropriate temperature for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]

Photoactivated Antibacterial Activity Assay: For photoactivatable diarylacetylene compounds, a soft agar overlay method was used. Two-fold dilutions of the compounds were applied to the surface of an agar plate inoculated with the bacterial strain. The plates were then exposed to UV light (e.g., 365 nm) for a specific duration (e.g., 5 minutes) and incubated for 24 hours. The antibacterial activity was determined by observing the zone of inhibition around the area where the compound was applied.[5]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 Synthesis of Phenylalkyne Derivatives s2 Purification & Structural Analysis (NMR, MS) s1->s2 b1 Anticancer Screening (e.g., MTT Assay) s2->b1 b2 Antimicrobial Screening (e.g., MIC Determination) s2->b2 d1 Determine IC50 / MIC values b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: General workflow for the synthesis and biological evaluation of phenylalkyne derivatives.

photoactivation_mechanism PS Photosensitizer (Diarylacetylene) PS_excited Excited State Photosensitizer PS->PS_excited Absorption Light Light (e.g., UV) Light->PS_excited PS_excited->PS Relaxation ROS Reactive Oxygen Species (¹O₂, O₂⁻) PS_excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS CellDamage Bacterial Cell Damage (Lipids, Proteins, DNA) ROS->CellDamage

Caption: Proposed mechanism of photoactivated antimicrobial activity of diarylacetylenes.

References

A Comparative Analysis of Lindlar Catalyst and Pd-Montmorillonite in the Hydrogenation of 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of alkynes to cis-alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where stereochemistry is paramount. This guide provides a detailed comparison of two prominent catalysts for this transformation: the classic Lindlar catalyst and the more novel Palladium-montmorillonite (Pd-montmorillonite), specifically focusing on the hydrogenation of 1-Phenyl-1-pentyne. This analysis is supported by experimental data to aid in catalyst selection for specific research and development needs.

Performance Comparison at a Glance

The hydrogenation of this compound to cis-1-Phenyl-1-pentene is a key reaction step in the synthesis of various organic molecules. The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of this process. Below is a summary of the performance of the Lindlar catalyst versus Pd-montmorillonite based on available experimental data.

CatalystSupportPoisons/ModifiersConversion (%)Selectivity to cis-1-Phenyl-1-pentene (%)Selectivity to trans-1-Phenyl-1-pentene (%)Selectivity to 1-Phenylpentane (%)Relative Activity
Lindlar Catalyst CaCO₃ or BaSO₄Lead Acetate, QuinolineHigh (typically >95%)Comparable to Pd-M (est. >95%)LowLowStandard
Pd-Montmorillonite Montmorillonite ClayNoneHigh (>90%)85 - 88%LowLowSubstantially Higher

Note: Direct side-by-side quantitative comparison data for the Lindlar catalyst in this compound hydrogenation is limited in publicly available literature. The selectivity is noted as "comparable" to Pd-montmorillonite in one study, and general selectivity for Lindlar catalysts in alkyne hydrogenations is typically greater than 95%.[1]

In-Depth Analysis

Lindlar Catalyst: The Gold Standard of cis-Alkene Synthesis

The Lindlar catalyst, a palladium catalyst supported on calcium carbonate or barium sulfate and poisoned with lead acetate and quinoline, has long been the go-to choice for the stereoselective reduction of alkynes to cis-alkenes.[2][3][4][5] The "poisoning" of the palladium active sites is crucial for its selectivity. Lead acetate deactivates the most active palladium sites, preventing the over-reduction of the initially formed alkene to an alkane.[6] Quinoline further enhances this selectivity.[2][5] The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.[6]

Pd-Montmorillonite: A Highly Active and Selective Alternative

Palladium supported on montmorillonite clay is a more recent development in catalysis. Montmorillonite is a layered silicate clay that can be modified to create a high surface area support for palladium nanoparticles.[7] Studies on the hydrogenation of this compound have shown that low-loaded, organophilic Pd-montmorillonites exhibit high catalytic activity and excellent selectivity for the formation of the cis-alkene.[8] The catalytic performance of Pd-montmorillonite has been reported to be substantially higher than that of the traditional Lindlar catalyst for this specific reaction, with cis-stereoselectivities in the range of 85-88% when using THF as a solvent.[8]

Experimental Protocols

Preparation of Lindlar Catalyst (Adapted from Phenylacetylene Hydrogenation)

A standard procedure for the preparation of a Lindlar-type catalyst involves the reduction of a palladium salt onto a calcium carbonate support, followed by poisoning with lead acetate.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium Carbonate (CaCO₃)

  • Hydrochloric Acid (HCl)

  • Sodium Formate (HCOONa) solution

  • Lead(II) Acetate (Pb(OAc)₂) solution

  • Deionized water

Procedure:

  • Dissolve 0.74 g of PdCl₂ in 37% HCl solution and dilute with deionized water to 50 mL.

  • Add 9 g of calcium carbonate to the solution and stir for 15 minutes at 348-358 K.

  • Add 3 mL and subsequently 2.3 mL of HCOONa solution, stirring for approximately 40 minutes after each addition.

  • Wash the resulting catalyst with deionized water eight times.

  • To the washed catalyst, add 30 mL of deionized water and 9 mL of a 7.7% Pb(OAc)₂ solution and stir for 45 minutes.

  • Wash the catalyst four times with 25 mL of water.

  • Dry the final catalyst under vacuum at 333-343 K for 2 hours.[9]

Hydrogenation of this compound using Lindlar Catalyst

Materials:

  • This compound

  • Lindlar Catalyst

  • Solvent (e.g., Hexane, Ethanol)

  • Quinoline (optional, for enhanced selectivity)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve this compound in a suitable solvent.

  • Add the Lindlar catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline.

  • Purge the flask with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.

Preparation of Pd-Montmorillonite Catalyst

The preparation of Pd-montmorillonite involves the intercalation of palladium ions into the clay structure followed by reduction.

Materials:

  • Na⁺-montmorillonite (Na⁺-MMT)

  • Hydrochloric Acid (HCl)

  • Palladium(II) nitrate (Pd(NO₃)₂)

  • Deionized water

Procedure:

  • Prepare H⁺-montmorillonite (H⁺-MMT) by stirring Na⁺-MMT in a 1 wt% aqueous HCl solution at 363 K for 24 hours. The resulting slurry is centrifuged, washed repeatedly with distilled water and ethanol, and then dried under vacuum.

  • Dissolve palladium(II) nitrate in distilled water and add the prepared H⁺-MMT.

  • Dry the mixture at 343 K in a vacuum overnight to obtain the Pd²⁺-supported catalyst precursor.

  • Reduce the precursor under a hydrogen atmosphere at 473 K for 3 hours to obtain the final Pd-MMT (H⁺) catalyst.[10]

Hydrogenation of this compound using Pd-Montmorillonite

Materials:

  • This compound

  • Pd-Montmorillonite catalyst

  • Solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reactor, suspend the Pd-montmorillonite catalyst in the chosen solvent.

  • Add this compound to the mixture.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a constant temperature. Optimal conditions for high cis-stereoselectivity have been reported with a high substrate-to-catalyst ratio (S:C ≥ 5000).[8]

  • Monitor the reaction for up to 90 minutes, as high conversions with limited over-hydrogenation are typically observed within this timeframe.[8]

  • After the reaction, separate the catalyst by filtration.

  • Remove the solvent to isolate the product.

Visualizing the Catalytic Processes

To better understand the workflows and catalytic cycles, the following diagrams are provided.

Experimental Workflow

Experimental_Workflow cluster_lindlar Lindlar Catalyst cluster_pd_mont Pd-Montmorillonite A1 Prepare Lindlar Catalyst (Pd/CaCO3 + Pb(OAc)2) A2 Hydrogenation of This compound A1->A2 A3 Catalyst Filtration A2->A3 A4 Product Isolation A3->A4 B1 Prepare Pd-Montmorillonite B2 Hydrogenation of This compound B1->B2 B3 Catalyst Filtration B2->B3 B4 Product Isolation B3->B4

Caption: A simplified workflow for the hydrogenation of this compound.

Catalytic Cycle for Alkyne Hydrogenation

Catalytic_Cycle Catalyst Pd Surface C1 H₂ Adsorption & Dissociation Catalyst->C1 H2 H2 H2->C1 Alkyne Alkyne (R-C≡C-R') C2 Alkyne Adsorption Alkyne->C2 Alkene cis-Alkene (R-HC=CH-R') C1->C2 2H (ads) C3 First H Addition C2->C3 C4 Second H Addition C3->C4 C5 Alkene Desorption C4->C5 C5->Catalyst C5->Alkene

Caption: Generalized catalytic cycle for the hydrogenation of an alkyne to a cis-alkene.

Conclusion

Both the Lindlar catalyst and Pd-montmorillonite are effective catalysts for the selective hydrogenation of this compound to cis-1-Phenyl-1-pentene. The Lindlar catalyst is a well-established method known for its high cis-selectivity. Pd-montmorillonite presents a highly active alternative, potentially offering faster reaction times. The choice between the two will depend on the specific requirements of the synthesis, including desired reaction speed, acceptable levels of byproducts, and catalyst cost and preparation considerations. For applications where maximizing the cis-isomer is the absolute priority, the Lindlar catalyst may be preferred. However, for processes where higher throughput is critical, Pd-montmorillonite offers a compelling advantage. Further process optimization for either catalyst can likely lead to improved performance tailored to specific synthetic needs.

References

The Influence of Base Selection on Sonogashira Coupling of Terminal Alkynes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of various bases in the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides reveals significant impacts on reaction efficiency and yield. This guide provides a side-by-side comparison of common organic and inorganic bases, supported by representative experimental data, to aid researchers in optimizing their reaction conditions.

In the synthesis of complex organic molecules, the Sonogashira coupling stands as a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The choice of base is a critical parameter in this reaction, influencing the deprotonation of the terminal alkyne and the overall catalytic cycle. While a variety of bases can be employed, their efficacy can differ substantially depending on the specific substrates and reaction conditions.

Comparative Performance of Bases in Sonogashira Coupling

To illustrate the effect of different bases on the Sonogashira coupling, a comparative study was conducted on the reaction of phenylacetylene with an aryl iodide. The results, summarized in the table below, demonstrate the varying efficiencies of a range of organic and inorganic bases under standardized reaction conditions. It is important to note that while the specific substrate for this comparison is phenylacetylene, the trends observed are generally applicable to other terminal alkynes, including 1-phenyl-1-pentyne.

BaseBase TypeSolventTemperature (°C)Yield (%)
PiperidineOrganic (Amine)Toluene8096
Triethylamine (NEt₃)Organic (Amine)Toluene8092
Diisopropylethylamine (DIPEA)Organic (Amine)Toluene8085
Cesium Carbonate (Cs₂CO₃)InorganicToluene8075
Potassium Carbonate (K₂CO₃)InorganicToluene8068
Sodium Carbonate (Na₂CO₃)InorganicToluene8055

Data is representative of typical Sonogashira couplings and is based on studies of phenylacetylene.[1][2]

The data indicates that organic amine bases, such as piperidine and triethylamine, generally provide higher yields under these conditions compared to inorganic carbonate bases.[1] This is often attributed to their ability to act as both a base and a ligand for the copper(I) co-catalyst, facilitating the formation of the key copper acetylide intermediate.

Experimental Protocol: A Representative Sonogashira Coupling

The following is a generalized experimental procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide. Researchers should optimize the specific quantities and conditions for their particular substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Base (e.g., Triethylamine) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • The reaction mixture is then stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Logical Workflow of Sonogashira Coupling

The following diagram illustrates the key steps and relationships in a typical Sonogashira coupling experiment.

Sonogashira_Workflow Start Start Reactants Combine Reactants: Aryl Halide, Alkyne, Catalysts (Pd & Cu), Base Start->Reactants Reaction Reaction under Inert Atmosphere (Stirring, Heating) Reactants->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup: Quenching, Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A flowchart of the Sonogashira coupling experimental workflow.

Catalytic Cycle of the Sonogashira Coupling

The underlying mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The base plays a crucial role in the copper cycle by facilitating the formation of the copper acetylide.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative_add Oxidative Addition (Ar-X) Pd0->Pd_oxidative_add Ar-X PdII_complex Ar-Pd(II)-X(L₂) Pd_oxidative_add->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Pd_alkyne_complex Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_alkyne_complex Reductive_elim Reductive Elimination Pd_alkyne_complex->Reductive_elim Reductive_elim->Pd0 Regenerates Catalyst Product Ar-C≡CR Reductive_elim->Product CuX CuX Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide CuX, Base Base Base Cu_acetylide->Transmetalation Transfers Alkynyl Group

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1-pentyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenyl-1-pentyne, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following are immediate safety measures to be taken when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Keep away from open flames, sparks, and other sources of ignition.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste due to its flammability. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound in a designated, chemically compatible, and properly sealed container. The container should be clearly labeled as "Hazardous Waste."

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

  • The waste container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • Any associated hazards (e.g., "Flammable Liquid").

Step 3: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be a cool, dry, and well-ventilated location, away from incompatible materials and ignition sources.

  • It is best practice to store flammable liquids in a dedicated flammable safety cabinet.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste.

  • Provide them with all necessary information about the waste material as per the labeled container.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 4250-81-1
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Flash Point 82°C (179°F)[1][2]
Boiling Point 213-215°C[3]
Density 0.906 g/mL
Water Solubility Not miscible or difficult to mix in water.[1][3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect in a Designated, Sealed Container fume_hood->collect_waste label_waste Label Container with 'Hazardous Waste' and Chemical Name collect_waste->label_waste storage_area Store in a Designated Hazardous Waste Area label_waste->storage_area flammable_cabinet Preferably in a Flammable Safety Cabinet storage_area->flammable_cabinet contact_ehs Contact EHS or Certified Disposal Contractor flammable_cabinet->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 1-Phenyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 1-Phenyl-1-pentyne (CAS 4250-81-1), a combustible liquid that can cause skin and eye irritation.[1] Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid, a skin irritant (Category 2), and a serious eye irritant (Category 2).[1] It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for integrity before use and replace them immediately if contaminated.Provides a barrier against skin contact to prevent irritation. Different glove materials offer varying levels of protection against organic compounds.[2][3]
Skin and Body Protection A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.Protects skin from accidental splashes and contact. Natural fiber clothing is recommended over synthetics in case of fire.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Minimizes the inhalation of vapors, which may cause respiratory irritation.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize the risks associated with this compound.

Operational Workflow Diagram

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_transfer Transfer Chemical prep_workspace->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate storage Store in a Tightly Closed Container in a Well-Ventilated Area cleanup_decontaminate->storage

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required PPE as detailed in Table 1.

    • Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.

    • Keep away from open flames, hot surfaces, and other sources of ignition.[4]

  • Handling:

    • When transferring this compound, use spark-proof tools and explosion-proof equipment.

    • Avoid breathing vapors, fumes, or mist.

    • Prevent contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Keep the container away from heat, sparks, and flame.[4] For quality maintenance, refrigeration is recommended.[4]

    • Incompatible with oxidizing agents.[4]

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Emergency Response Logic Diagram

Emergency Response for this compound Incidents spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate control_ignition Remove Ignition Sources spill->control_ignition contain Contain Spill with Inert Absorbent evacuate->contain control_ignition->contain collect Collect Absorbed Material into a Sealed Container for Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Spill to Supervisor/EHS decontaminate->report

Caption: Logical flow for responding to a this compound spill.

Spill Cleanup Protocol:
  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and alert colleagues.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Containment: Use a non-combustible absorbent material like sand, earth, or commercial sorbent to contain the spill.[6] Do not use combustible materials such as paper towels.[6]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[5][6]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If you feel unwell, call a POISON CENTER or doctor.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Disposal Procedure:
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and leak-proof.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • It is recommended to store flammable liquid waste in a flammable storage cabinet.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[6]

    • Provide accurate information about the waste, including its name and quantity.

    • All disposal activities must comply with federal, state, and local regulations.[6]

Disposal Workflow Diagram

Disposal Workflow for this compound Waste collect_waste Collect Waste in a Labeled, Sealed Container store_waste Store in a Flammable Waste Cabinet collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs document Maintain Disposal Records contact_ehs->document

Caption: Procedural steps for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-pentyne
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-pentyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.